Product packaging for Vupanorsen(Cat. No.:CAS No. 2097587-62-5)

Vupanorsen

Cat. No.: B611788
CAS No.: 2097587-62-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vupanorsen (also known as AKCEA-ANGPTL3-L Rx , PF-07285557) is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed for research into lipid metabolism and cardiovascular diseases . It functions by selectively targeting and inhibiting the production of angiopoietin-like 3 (ANGPTL3) protein in the liver . ANGPTL3 is a key regulator of lipoprotein metabolism, acting as an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL) . By reducing ANGPTL3 synthesis, this compound promotes the breakdown of triglyceride-rich lipoproteins, making it a valuable tool for studying pathways involved in hypertriglyceridemia and atherogenic dyslipidemia . Clinical studies have demonstrated that this compound can significantly reduce levels of ANGPTL3, triglycerides, non-high-density lipoprotein cholesterol (non-HDL-C), and other atherogenic lipoproteins . The compound utilizes the LIgand Conjugated Antisense (LICA) technology platform, which enhances delivery to hepatocytes . Its research and development program for therapeutic indications has been discontinued, highlighting its critical role in basic research for understanding metabolic pathways and target validation . Investigations with this compound have also provided important insights into drug-induced hepatic steatosis, observed as a dose-dependent increase in hepatic fat fraction in clinical trials, offering a relevant model for studying this adverse effect . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2097587-62-5

Molecular Formula

C296H434N86O152P20S13

IUPAC Name

DNA, d((2'-O-(2-methoxyethyl))rG-ssup(p)-(2'-O-(2-methoxyethyl))rG-(2'-O-(2- methoxyethyl))rA-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rA-T-ssup(p)- T-ssup(p)-G-ssup(p)-msup(5)C-ssup(p)-msup(5)C-ssup(p)-A-ssup(p)-G-ssup(p)-T-ssup(p)-A-ssup(p)-A-ssup(p)-(2'-O-(2- methoxyethyl))msup(5)rU-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rG- ssup(p)-(2'-O-(2-methoxyethyl))msup(5)rC-ssup(p)-(2'-O-(2-methoxyethyl))rA), 5'-(26-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)-14,14-bis((3-((6-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)hexyl)amino)-3- oxopropoxy)methyl)-8,12,19-trioxo-16-oxa-7,13,20-triazahexacos-1-yl hydrogen phosphate)

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vupanorsen;  vupanorsenum;  vupanorsen;  AKCEA-ANGPTL3-LRx;  ISIS 703802;  UNII-A7YG;  WHO 11175. 62NHZ6; 

Origin of Product

United States

Foundational & Exploratory

Vupanorsen mechanism of action on ANGPTL3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Vupanorsen on ANGPTL3

Executive Summary

This compound (formerly AKCEA-ANGPTL3-LRx or IONIS-ANGPTL3-LRx) is an investigational second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopietin-like 3 (ANGPTL3) protein.[1][2] Developed using Ionis' advanced LIgand-C Conjugated Antisense (LICA) technology, this compound is engineered for targeted delivery to hepatocytes.[3][4] Genetic studies have validated ANGPTL3 as a key regulator of lipid metabolism; individuals with loss-of-function mutations in the ANGPTL3 gene exhibit reduced levels of triglycerides and low-density lipoprotein cholesterol (LDL-C), along with a decreased risk of cardiovascular disease.[2][3] this compound leverages this genetic insight by directly reducing the hepatic production of ANGPTL3, thereby offering a potential therapeutic strategy for patients with dyslipidemia.[3][5] Clinical trials have demonstrated that this compound achieves significant, dose-dependent reductions in ANGPTL3, triglycerides, and other atherogenic lipoproteins.[6][7] This guide provides a detailed overview of this compound's mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

Core Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid molecule chemically modified for stability and targeted delivery. Its mechanism revolves around the principles of antisense technology to specifically inhibit gene expression at the messenger RNA (mRNA) level.

Hepatocyte-Targeted Delivery

This compound is conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand.[2][4] This GalNAc moiety has a high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[4][8] The binding of the GalNAc ligand to ASGPR facilitates rapid, receptor-mediated endocytosis of this compound, concentrating the drug within the liver and minimizing exposure to other tissues.[4][8] This targeted delivery allows for lower doses compared to unconjugated ASOs.[4]

Antisense Inhibition of ANGPTL3 mRNA

Once inside the hepatocyte, this compound binds to its target, the mRNA sequence that codes for the ANGPTL3 protein, through Watson-Crick base pairing.[5][9] this compound is designed as a "gapmer" ASO, featuring a central "gap" of deoxynucleotides flanked by "wings" of chemically modified ribonucleotides.[10] This structure allows for the recruitment of RNase H, an intracellular enzyme that recognizes the DNA-RNA duplex formed between the ASO and the target mRNA.[9][11] RNase H then cleaves the ANGPTL3 mRNA, leading to its degradation and preventing it from being translated into the ANGPTL3 protein.[9][12] This process effectively silences the ANGPTL3 gene expression post-transcriptionally.

Downstream Metabolic Effects

The reduction in hepatic ANGPTL3 protein synthesis leads to lower circulating levels of ANGPTL3.[12] ANGPTL3 is a natural inhibitor of two key enzymes in lipid metabolism: lipoprotein lipase (LPL) and endothelial lipase (EL).[7][12]

  • Increased LPL Activity: By reducing ANGPTL3, this compound disinhibits LPL, enhancing the hydrolysis and clearance of triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL) and chylomicrons. This is the primary mechanism for the observed reduction in plasma triglycerides.[12]

  • Increased EL Activity: The disinhibition of EL is thought to contribute to changes in high-density lipoprotein (HDL) metabolism.[12]

The overall effect is a significant reduction in triglycerides, non-HDL-C, and other atherogenic lipoproteins.[2] The exact mechanism for LDL-C reduction is less clear but is postulated to involve enhanced VLDL clearance, leading to reduced production of its remnant, LDL.[12]

Visualizations

Signaling and Mechanistic Pathways

Vupanorsen_Mechanism cluster_Bloodstream Bloodstream cluster_Hepatocyte Hepatocyte cluster_Metabolism Systemic Lipid Metabolism This compound This compound (GalNAc-ASO) ASGPR ASGPR This compound->ASGPR Binds Endosome Endosome ASGPR->Endosome Endocytosis mRNA ANGPTL3 mRNA Endosome->mRNA This compound binds to mRNA Nucleus Nucleus Nucleus->mRNA Transcription DNA ANGPTL3 Gene Ribosome Ribosome mRNA->Ribosome Translation Degradation mRNA Degradation mRNA->Degradation Cleavage ANGPTL3_protein ANGPTL3 Protein Ribosome->ANGPTL3_protein Synthesis LPL Lipoprotein Lipase (LPL) Activity ANGPTL3_protein->LPL Inhibits RNaseH RNase H RNaseH->mRNA Recruited Degradation->ANGPTL3_protein Prevents Synthesis TRL Triglyceride-Rich Lipoproteins (TRLs) LPL->TRL Hydrolyzes TG Plasma Triglycerides Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Phase (e.g., 24 Weeks) cluster_Analysis Analysis Phase Screen Enrollment Criteria: - Elevated Triglycerides - Statin Therapy - Type 2 Diabetes (in some cohorts) Randomization Randomization Screen->Randomization Placebo Placebo Group (Subcutaneous Injection) Randomization->Placebo Vupanorsen_Dose This compound Groups (Multiple Dose Regimens) Randomization->Vupanorsen_Dose Baseline Baseline Sampling: - Blood Lipids - ANGPTL3 Levels - Hepatic Fat Fraction (MRI) Safety Safety Monitoring: - Adverse Events - Liver Enzymes (ALT/AST) - Platelet Counts Placebo->Safety Ongoing Vupanorsen_Dose->Safety Ongoing Endpoint Endpoint Sampling (24 Weeks): - Repeat Baseline Measures Baseline->Endpoint Treatment Period Stats Statistical Analysis: (Compare this compound vs. Placebo) Endpoint->Stats

References

Vupanorsen: A Technical Overview of an Antisense Oligonucleotide Therapy Targeting ANGPTL3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vupanorsen (formerly IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is an investigational second-generation N-acetyl galactosamine (GalNAc3)-conjugated antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.[1][2][3] ANGPTL3 is a key regulator of lipid metabolism, and its inhibition represents a promising therapeutic strategy for dyslipidemia. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of clinical trial data, and a description of the experimental protocols employed in its evaluation. While the clinical development of this compound was discontinued, the data generated from its study offer valuable insights into the therapeutic potential and challenges of targeting ANGPTL3.[4][5]

Introduction to this compound and its Target: ANGPTL3

Angiopoietin-like 3 (ANGPTL3) is a protein primarily synthesized and secreted by the liver that plays a crucial role in regulating lipid metabolism.[6][7] Genetic studies have shown that individuals with loss-of-function mutations in the ANGPTL3 gene exhibit significantly lower plasma levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), along with a reduced risk of coronary artery disease.[1][8] This genetic validation established ANGPTL3 as a compelling therapeutic target for cardiovascular disease.[9]

This compound is a synthetic, single-stranded, chemically modified DNA molecule designed to be complementary to the messenger RNA (mRNA) of the human ANGPTL3 gene.[10] Its design incorporates Ionis' advanced LIgand-Conjugated Antisense (LICA) technology platform.[11][12] The GalNAc3 ligand facilitates targeted delivery to hepatocytes, the primary site of ANGPTL3 production.[1]

Mechanism of Action

This compound's mechanism of action is based on the principles of antisense technology. Upon subcutaneous administration, the GalNAc3 ligand binds to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to receptor-mediated endocytosis of the ASO.[10] Inside the cell, this compound binds to its target ANGPTL3 mRNA sequence through Watson-Crick base pairing. This binding event recruits the cellular enzyme RNase H1, which cleaves the ANGPTL3 mRNA, leading to its degradation and preventing the translation of the ANGPTL3 protein.[13][14] The reduction in ANGPTL3 protein levels leads to the disinhibition of lipoprotein lipase (LPL) and endothelial lipase (EL), resulting in increased hydrolysis of triglycerides in triglyceride-rich lipoproteins and phospholipids in HDL, respectively.[7][15]

This compound This compound (GalNAc3-ASO) ASGPR ASGPR This compound->ASGPR Endosome Endosome ASGPR->Endosome Endocytosis Vupanorsen_int This compound Endosome->Vupanorsen_int Release ANGPTL3_mRNA ANGPTL3 mRNA Vupanorsen_int->ANGPTL3_mRNA Hybridization Degradation mRNA Degradation ANGPTL3_mRNA->Degradation Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation RNase_H1 RNase H1 RNase_H1->ANGPTL3_mRNA Recruitment & Cleavage ANGPTL3_protein ANGPTL3 Protein (Synthesis Blocked) Ribosome->ANGPTL3_protein ANGPTL3 ANGPTL3 Synthesis ANGPTL3_circ ANGPTL3 ANGPTL3->ANGPTL3_circ Secretion LPL Lipoprotein Lipase (LPL) ANGPTL3_circ->LPL Inhibition EL Endothelial Lipase (EL) ANGPTL3_circ->EL Inhibition VLDL_CM VLDL & Chylomicrons (Triglyceride-Rich) LPL->VLDL_CM Hydrolysis HDL HDL EL->HDL Hydrolysis FFA Free Fatty Acids VLDL_CM->FFA HDL_rem HDL Remnants HDL->HDL_rem cluster_workflow This compound Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Placebo vs. This compound Doses) Screening->Randomization Treatment Treatment Period (Subcutaneous Injections) Randomization->Treatment Monitoring Ongoing Monitoring (Safety & Efficacy) Treatment->Monitoring Endpoint End-of-Treatment Assessments Treatment->Endpoint Monitoring->Treatment Followup Post-Treatment Follow-up Endpoint->Followup

References

The Role of ANGPTL3 in Lipid Metabolism and the Therapeutic Potential of Vupanorsen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-like protein 3 (ANGPTL3) has emerged as a pivotal regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL). Genetic and preclinical studies have robustly demonstrated that loss-of-function mutations in ANGPTL3 are associated with a favorable lipid profile, characterized by reduced levels of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C), and a decreased risk of atherosclerotic cardiovascular disease. This has positioned ANGPTL3 as a compelling therapeutic target for dyslipidemia. Vupanorsen, an N-acetyl galactosamine-conjugated antisense oligonucleotide, was developed to specifically inhibit ANGPTL3 synthesis in the liver. Clinical trials have shown that this compound effectively lowers ANGPTL3 levels, leading to significant reductions in triglycerides and other atherogenic lipoproteins. This technical guide provides an in-depth overview of the role of ANGPTL3 in lipid metabolism, the mechanism of action of this compound, a summary of key experimental data, and detailed methodologies for relevant preclinical and clinical assays.

The Central Role of ANGPTL3 in Lipid Homeostasis

ANGPTL3, a glycoprotein primarily synthesized and secreted by the liver, plays a crucial role in regulating the levels of circulating lipoproteins.[1][2] Its primary mechanism of action involves the inhibition of two key enzymes in lipid metabolism:

  • Lipoprotein Lipase (LPL): ANGPTL3 inhibits LPL, the primary enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins (TRLs), such as very-low-density lipoproteins (VLDL) and chylomicrons.[3][4] This inhibition leads to decreased clearance of TRLs from the circulation, resulting in elevated plasma triglyceride levels. The inhibitory function of ANGPTL3 on LPL is significantly enhanced through its interaction with ANGPTL8, another liver-secreted protein, particularly in the fed state.[5] The ANGPTL3/8 complex promotes the cleavage of LPL by proprotein convertases like furin, leading to LPL inactivation.[6][7]

  • Endothelial Lipase (EL): ANGPTL3 also inhibits endothelial lipase, an enzyme that primarily hydrolyzes phospholipids in high-density lipoproteins (HDL), leading to HDL catabolism.[8] By inhibiting EL, ANGPTL3 contributes to higher levels of HDL-C.[9] The mechanism of EL inhibition by ANGPTL3 appears to be direct and does not require the involvement of ANGPTL8.[8][10]

The multifaceted role of ANGPTL3 in regulating different lipoprotein classes makes it a central node in lipid metabolism.[11][12]

ANGPTL3 Signaling Pathway

The signaling pathway of ANGPTL3's action on LPL and EL is a critical aspect of its function. The following diagram illustrates this pathway.

ANGPTL3_Signaling cluster_liver Hepatocyte cluster_circulation Circulation cluster_endothelium Capillary Endothelium ANGPTL3 ANGPTL3 ANGPTL3_circ Circulating ANGPTL3 ANGPTL3->ANGPTL3_circ Secretion ANGPTL8 ANGPTL8 ANGPTL3_8_complex ANGPTL3-ANGPTL8 Complex ANGPTL8->ANGPTL3_8_complex ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_mRNA->ANGPTL3 Translation This compound This compound This compound->ANGPTL3_mRNA Inhibits Translation ANGPTL3_circ->ANGPTL3_8_complex Forms Complex EL Endothelial Lipase (EL) ANGPTL3_circ->EL Inhibits LPL Lipoprotein Lipase (LPL) ANGPTL3_8_complex->LPL Inhibits FFA Free Fatty Acids LPL->FFA Hydrolyzes to Remnants TRL Remnants LPL->Remnants Produces HDL_catabolism HDL Catabolism EL->HDL_catabolism Promotes TRL Triglyceride-Rich Lipoproteins (TRLs) TRL->LPL Substrate HDL High-Density Lipoprotein (HDL) HDL->EL Substrate

Caption: ANGPTL3 signaling pathway and this compound's mechanism.

This compound: An Antisense Oligonucleotide Targeting ANGPTL3

This compound (formerly known as IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is a second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO).[13][14] This design allows for targeted delivery to hepatocytes, which express the asialoglycoprotein receptor that recognizes GalNAc.[14]

Mechanism of Action

Once inside the hepatocyte, this compound binds to the messenger RNA (mRNA) of ANGPTL3.[13] This binding event triggers the degradation of the ANGPTL3 mRNA by RNase H, an intracellular enzyme. By reducing the amount of available ANGPTL3 mRNA, this compound effectively inhibits the synthesis of the ANGPTL3 protein, leading to lower circulating levels of ANGPTL3.[13][15] The reduction in ANGPTL3 relieves the inhibition of LPL and EL, resulting in enhanced clearance of TRLs and a decrease in plasma triglycerides and other atherogenic lipoproteins.[16]

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials. The Phase 2 study in patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) demonstrated significant dose-dependent reductions in triglycerides and ANGPTL3 levels.[7][15] The TRANSLATE-TIMI 70 trial, a Phase 2b study, further evaluated the efficacy and safety of this compound in statin-treated patients with dyslipidemia.[4][17] While the trial met its primary endpoint of reducing non-HDL-C, the magnitude of the reduction was considered modest.[18][19]

Despite the promising lipid-lowering effects, the clinical development of this compound was discontinued.[18] The decision was based on the modest efficacy in reducing non-HDL-C and concerns about dose-dependent increases in liver fat and elevations in liver enzymes (ALT and AST).[18][19]

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data: ANGPTL3 Knockout Mouse Models

Studies using ANGPTL3 knockout (KO) mice have been instrumental in elucidating the role of this protein in lipid metabolism. These studies consistently show a significant reduction in plasma lipid levels compared to wild-type (WT) mice.

ParameterWild-Type MiceANGPTL3 KO MicePercent ChangeReference
Plasma Triglycerides Markedly LowSignificant Reduction[20][21]
Post-heparin LPL Activity 100%157%+57%[20][21]
Post-heparin Hepatic Lipase Activity 100%142%+42%[20][21]
Clinical Trial Data: this compound

This study evaluated different dosing regimens of this compound over a 6-month period.[15]

ParameterPlaceboThis compound 40 mg Q4WThis compound 80 mg Q4WThis compound 20 mg QWReference
Triglycerides -16%-36%-53%-47%[15]
ANGPTL3 +8%-41%-59%-56%[15]
Apolipoprotein C-III -58% (placebo-adjusted)[16]
Remnant Cholesterol -38% (placebo-adjusted)[16]
Total Cholesterol -19% (placebo-adjusted)[16]
Non-HDL-C -18% (placebo-adjusted)[16]
HDL-C -24% (placebo-adjusted)[16]
Apolipoprotein B -9% (placebo-adjusted)[16]

This trial assessed various doses of this compound in statin-treated patients with elevated non-HDL-C and triglycerides.[4][17]

ParameterPlaceboThis compound 80 mg Q4WThis compound 160 mg Q4WThis compound 80 mg Q2WThis compound 160 mg Q2WReference
Non-HDL-C -22.4%-26.6%-27.7%[4][19]
Triglycerides -41.3%-50.7%-56.8%[4][22]
Remnant Cholesterol -59% (placebo-adjusted)[21][23]
VLDL-C -67% (placebo-adjusted)[21][23]
LDL-C Modest Reduction[22]
Apolipoprotein B Modest Reduction[22]

Experimental Protocols

Lipoprotein Lipase (LPL) and Endothelial Lipase (EL) Activity Assays

Accurate measurement of LPL and EL activity is crucial for assessing the impact of ANGPTL3 and its inhibitors. Fluorometric assays are commonly employed for this purpose.

Principle: This assay utilizes a fluorogenic triglyceride analog that is quenched in its native state. Upon hydrolysis by LPL, a fluorescent product is released, and the increase in fluorescence is proportional to LPL activity.[2]

Protocol:

  • Sample Preparation:

    • For plasma samples, inject mice with heparin (0.2 U/g body weight) via the tail vein to release LPL into the circulation.[1]

    • Collect blood after 10 minutes and centrifuge at 3000 x g for 15 minutes at 4°C to obtain plasma.[1]

    • For cell lysates, homogenize cells or tissues in a suitable buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl) and clarify by centrifugation.[2]

  • Assay Procedure:

    • Prepare LPL enzyme standards of known concentrations.[2]

    • In a 96-well black microplate, add diluted samples, standards, and a blank control.[2]

    • Add the fluorogenic LPL substrate to all wells.[2]

    • Incubate the plate at 37°C, protected from light.[2]

    • Measure fluorescence kinetically at Ex/Em = 480-485/515-525 nm.[2]

  • Data Analysis:

    • Calculate the rate of fluorescence increase (ΔRFU/min) in the linear range of the reaction.

    • Generate a standard curve using the LPL standards.

    • Determine the LPL activity in the samples by interpolating their rates from the standard curve.

Principle: This assay measures the phospholipase activity of EL using a fluorescent phospholipid substrate. The specificity for EL can be achieved by using an EL-neutralizing antibody.[3]

Protocol:

  • Sample Preparation:

    • Collect post-heparin plasma as described for the LPL assay.

  • Assay Procedure:

    • In a 96-well plate, incubate plasma samples with either a control IgG or an anti-EL inhibitory antibody on ice.[3]

    • Add a fluorescent phospholipid substrate (e.g., PED-A1) to initiate the reaction.[3]

    • Incubate at 37°C for 30 minutes.[3]

    • Measure fluorescence using a microplate reader.

  • Data Analysis:

    • The EL-specific phospholipase activity is calculated as the difference between the activity measured in the presence of the control IgG and the activity measured in the presence of the anti-EL inhibitory antibody.[3]

Quantification of Plasma Lipoprotein Levels

Ultracentrifugation followed by cholesterol and triglyceride measurement is a standard method for quantifying lipoprotein fractions.

Protocol:

  • Ultracentrifugation:

    • Subject plasma samples to sequential ultracentrifugation at different densities to isolate VLDL (d < 1.006 g/mL), LDL (d = 1.006-1.063 g/mL), and HDL (d = 1.063-1.21 g/mL).[8]

  • Lipid Measurement:

    • Measure the total cholesterol and triglyceride concentrations in each isolated lipoprotein fraction using commercially available enzymatic kits.

In Vivo siRNA-mediated Gene Silencing in Mice

This technique is used to transiently reduce the expression of a target gene, such as ANGPTL3, in the liver.

Principle: Systemically delivered siRNA, often encapsulated in lipid nanoparticles, is preferentially taken up by the liver, where it mediates the degradation of the target mRNA.[9]

Protocol:

  • siRNA Preparation:

    • Synthesize or obtain validated siRNA sequences targeting the mouse ANGPTL3 gene.

    • Formulate the siRNA with a suitable in vivo delivery reagent (e.g., lipid-based nanoparticles).

  • Animal Procedure:

    • Administer the siRNA formulation to mice via intravenous (tail vein) injection.[9] The typical dose ranges from 1 to 2 mg/kg body weight.[9]

  • Analysis:

    • At desired time points post-injection (e.g., 5-7 days), sacrifice the mice and harvest the liver.[9]

    • Analyze ANGPTL3 mRNA levels in the liver by quantitative real-time PCR (qRT-PCR) to assess knockdown efficiency.

    • Measure ANGPTL3 protein levels in plasma by ELISA or Western blot.

    • Analyze plasma lipid profiles as described above.

siRNA_Workflow siRNA_prep siRNA Formulation (e.g., Lipid Nanoparticles) injection Intravenous Injection (Tail Vein) siRNA_prep->injection liver_uptake Preferential Uptake by Liver injection->liver_uptake gene_silencing ANGPTL3 mRNA Degradation liver_uptake->gene_silencing protein_reduction Reduced ANGPTL3 Protein Synthesis gene_silencing->protein_reduction analysis Analysis: - Liver ANGPTL3 mRNA (qRT-PCR) - Plasma ANGPTL3 (ELISA) - Plasma Lipids protein_reduction->analysis

Caption: Workflow for in vivo siRNA-mediated gene silencing.

Conclusion

ANGPTL3 is a validated and critical regulator of lipid metabolism, and its inhibition offers a promising therapeutic strategy for dyslipidemia. This compound, an antisense oligonucleotide targeting ANGPTL3, has demonstrated effective lowering of triglycerides and other atherogenic lipoproteins in clinical trials. While the development of this compound has been discontinued due to a modest effect on non-HDL-C and safety concerns, the targeting of ANGPTL3 remains an active and important area of research in the quest for novel lipid-lowering therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

Vupanorsen: A Technical Overview of its Impact on Triglyceride and Lipoprotein Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of vupanorsen, an investigational antisense oligonucleotide, and its effects on triglyceride and lipoprotein levels. The document summarizes key clinical trial data, details experimental methodologies, and illustrates the underlying biological and procedural pathways.

Core Mechanism of Action

This compound is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically target and inhibit the synthesis of angiopietin-like 3 (ANGPTL3) protein in the liver.[1][2] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of plasma lipids, highlighting its role as a key regulator of triglyceride and cholesterol metabolism.[1][3] By binding to ANGPTL3 messenger RNA (mRNA), this compound leads to its degradation, thereby preventing the translation of the ANGPTL3 protein.[4] The reduction in ANGPTL3 levels results in decreased inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL), leading to enhanced clearance of triglycerides and other lipoproteins from the circulation.[3][5]

Signaling Pathway of this compound

Vupanorsen_Mechanism cluster_liver_cell Hepatocyte cluster_blood_vessel Blood Vessel This compound This compound (ASO) ASGPR ASGPR This compound->ASGPR Binding & Internalization Endosome Endosome ASGPR->Endosome RISC RISC Endosome->RISC Release ANGPTL3_mRNA ANGPTL3 mRNA RISC->ANGPTL3_mRNA Binding Degradation mRNA Degradation ANGPTL3_mRNA->Degradation ANGPTL3_Protein ANGPTL3 Protein (Synthesis Reduced) ANGPTL3_mRNA->ANGPTL3_Protein Translation Inhibited ANGPTL3_Secreted Secreted ANGPTL3 ANGPTL3_Protein->ANGPTL3_Secreted Secretion LPL Lipoprotein Lipase (LPL) TG_Lipoproteins Triglyceride-Rich Lipoproteins (TRLs) LPL->TG_Lipoproteins Hydrolysis ANGPTL3_Secreted->LPL Inhibition Lipolysis Lipolysis TG_Lipoproteins->Lipolysis

Caption: this compound's mechanism of action in reducing ANGPTL3 protein synthesis.

Clinical Efficacy: Summary of Phase 2 and Phase 2b Trials

This compound has been evaluated in multiple clinical trials, demonstrating a dose-dependent reduction in triglycerides and other atherogenic lipoproteins. Below are summary tables of the key findings from a Phase 2 study in patients with hypertriglyceridemia, type 2 diabetes, and hepatic steatosis, and the Phase 2b TRANSLATE-TIMI 70 trial in statin-treated patients with elevated non-HDL cholesterol.

Phase 2 Study Results

This randomized, double-blind, placebo-controlled study enrolled 105 patients.[1] Participants received subcutaneous injections of this compound or placebo for 6 months.[1]

ParameterPlacebo40 mg Q4W80 mg Q4W20 mg QW
Triglycerides -16%-36%-53%-47%
ANGPTL3 +8%-41%-59%-56%
Apolipoprotein C-III N/AN/A-58%N/A
Remnant Cholesterol N/AN/A-38%N/A
Total Cholesterol N/AN/A-19%N/A
Non-HDL-C N/AN/A-18%N/A
HDL-C N/AN/A+24%N/A
Apolipoprotein B N/AN/A-9%N/A
Q4W: every 4 weeks; QW: every week. Data represents mean percent change from baseline at 6 months.[1]
TRANSLATE-TIMI 70 (Phase 2b) Study Results

This trial included 286 adults on stable statin therapy with elevated non-HDL cholesterol (≥100 mg/dL) or triglycerides (150-500 mg/dL).[6] The study duration was 24 weeks.[6]

ParameterPlacebo80 mg Q4W120 mg Q4W160 mg Q4W60 mg Q2W80 mg Q2W120 mg Q2W160 mg Q2W
Non-HDL-C N/A-22.4%-26.6%-26.6%-22.0%-27.7%-25.2%-26.0%
Triglycerides N/AN/A-41.3%N/AN/AN/AN/A-56.8%
LDL-C N/AN/AN/AN/AN/Aup to -16.2%N/AN/A
Apolipoprotein B N/AN/AN/AN/AN/Aup to -15.1%N/AN/A
ANGPTL3 N/A-69.9%N/AN/AN/AN/AN/A-95.2%
Q4W: every 4 weeks; Q2W: every 2 weeks. Data represents placebo-adjusted percent change from baseline at 24 weeks.[6][7]

While this compound demonstrated significant reductions in triglycerides and non-HDL cholesterol, the magnitude of non-HDL-C reduction was considered modest.[6] Additionally, safety concerns, including dose-dependent elevations in liver enzymes (ALT and AST) and hepatic fat fraction, were observed, particularly at higher doses.[6][8] These findings led to the discontinuation of the clinical development program for this compound.[6][9]

Experimental Protocols

Phase 2 Study Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study.[10]

  • Patient Population: 105 patients with fasting triglycerides >150 mg/dL (>1.7 mmol/L), type 2 diabetes, and hepatic steatosis.[1]

  • Treatment Arms:

    • This compound 40 mg subcutaneously every 4 weeks.[1]

    • This compound 80 mg subcutaneously every 4 weeks.[1]

    • This compound 20 mg subcutaneously every week.[1]

    • Placebo.[1]

  • Duration: 6 months.[1]

  • Primary Efficacy Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[1]

  • Secondary Endpoints: Changes in other lipid and lipoprotein parameters, including ANGPTL3, total cholesterol, LDL-C, non-HDL-C, and apolipoprotein B.[10]

TRANSLATE-TIMI 70 (Phase 2b) Study Methodology
  • Study Design: A placebo-controlled, double-blind, randomized, Phase 2b trial.[8]

  • Patient Population: 286 adults on stable statin therapy with non-HDL cholesterol ≥ 100 mg/dL or triglyceride levels between 150 and 500 mg/dL.[6]

  • Treatment Arms:

    • Placebo.[6]

    • This compound 80 mg, 120 mg, or 160 mg every 4 weeks (Q4W).[6]

    • This compound 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks (Q2W).[6]

  • Duration: 24 weeks of treatment followed by a 12-week safety monitoring period.[6]

  • Primary Efficacy Endpoint: Percent change from baseline in non-HDL cholesterol at 24 weeks.[11]

  • Secondary Endpoints: Percent change from baseline in triglycerides, LDL-C, apolipoprotein B, and ANGPTL3.[2][7]

Experimental Workflow: TRANSLATE-TIMI 70

TRANSLATE_TIMI_70_Workflow cluster_treatment 24-Week Treatment Period Screening Screening (N=525) Enrollment Enrollment Criteria Met - Statin Therapy - Non-HDL-C ≥100 mg/dL or - TG 150-500 mg/dL Screening->Enrollment Randomization Randomization (N=286) Enrollment->Randomization Placebo Placebo (n=44) Randomization->Placebo Vupanorsen_Q4W This compound Q4W (80, 120, 160 mg) Randomization->Vupanorsen_Q4W Vupanorsen_Q2W This compound Q2W (60, 80, 120, 160 mg) Randomization->Vupanorsen_Q2W Endpoint_Analysis Primary Endpoint Analysis (24 Weeks) - % Change in Non-HDL-C Placebo->Endpoint_Analysis Vupanorsen_Q4W->Endpoint_Analysis Vupanorsen_Q2W->Endpoint_Analysis Safety_Followup 12-Week Safety Follow-up Endpoint_Analysis->Safety_Followup Final_Analysis Final Data Analysis Safety_Followup->Final_Analysis

Caption: Workflow of the TRANSLATE-TIMI 70 clinical trial.

Conclusion

This compound effectively reduces triglycerides and other atherogenic lipoproteins by inhibiting hepatic ANGPTL3 synthesis. Clinical data from Phase 2 and Phase 2b trials demonstrated statistically significant, dose-dependent reductions in these lipid parameters. However, the observed reductions in non-HDL cholesterol were modest, and dose-limiting safety signals, primarily related to liver enzyme elevations and increased hepatic fat, led to the cessation of its clinical development. The experience with this compound provides valuable insights into the therapeutic potential and challenges of targeting the ANGPTL3 pathway for managing dyslipidemia.

References

Vupanorsen: A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vupanorsen (formerly known as IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is an investigational antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein, a key regulator of lipid metabolism.[1] Developed by Ionis Pharmaceuticals and later licensed by Pfizer, this compound emerged from the understanding that genetic loss-of-function variants in the ANGPTL3 gene are associated with favorable lipid profiles and a reduced risk of cardiovascular disease.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial clinical development of this compound, presenting key quantitative data and experimental methodologies.

The Scientific Rationale: Targeting ANGPTL3

Angiopoietin-like 3 (ANGPTL3) is a glycoprotein primarily synthesized in the liver that plays a crucial role in regulating plasma lipid levels.[4][5] It inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL) and chylomicrons.[4][6] By inhibiting these lipases, ANGPTL3 raises the levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and other atherogenic lipoproteins.[4][7] Individuals with genetic deficiencies in ANGPTL3 exhibit reduced levels of these lipids and a decreased risk of coronary artery disease, highlighting ANGPTL3 as a promising therapeutic target for dyslipidemia.[2][3]

This compound: A Ligand-Conjugated Antisense Oligonucleotide

This compound is a second-generation N-acetyl galactosamine (GalNAc3)-conjugated ASO.[1][8][9] This design allows for targeted delivery to hepatocytes, the primary site of ANGPTL3 synthesis.[1][10]

Mechanism of Action

Once inside the hepatocyte, this compound binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby inhibiting the synthesis of the ANGPTL3 protein.[1] The reduction in ANGPTL3 levels leads to the disinhibition of LPL and EL, resulting in enhanced clearance of TRLs and a subsequent reduction in plasma triglycerides and other atherogenic lipoproteins.[4][6]

cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream This compound This compound (ASO) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds to mRNA Ribosome Ribosome This compound->Ribosome Blocks Translation ANGPTL3_mRNA->Ribosome Translation ANGPTL3_Protein ANGPTL3 Protein (Synthesis) Ribosome->ANGPTL3_Protein Produces ANGPTL3_Secreted Secreted ANGPTL3 ANGPTL3_Protein->ANGPTL3_Secreted Secretion LPL Lipoprotein Lipase (LPL) ANGPTL3_Secreted->LPL Inhibits TRL Triglyceride-Rich Lipoproteins (TRL) LPL->TRL Hydrolyzes Triglycerides Lowered Triglycerides TRL->Triglycerides Leads to

This compound's Mechanism of Action

Preclinical and Clinical Development

This compound underwent a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase 1 Studies

Phase 1 studies in healthy volunteers with elevated triglycerides demonstrated that this compound was generally well-tolerated and led to dose-dependent reductions in ANGPTL3, triglycerides, LDL-C, non-HDL-C, and total cholesterol.[2][11] A study in Japanese adults with elevated triglycerides showed rapid absorption of this compound, with a median time to maximum concentration (Tmax) of 2.0 to 3.5 hours.[12] Another Phase 1 study in Chinese adults with elevated triglycerides also showed rapid absorption and significant reductions in ANGPTL3 and lipid parameters.[9][13]

Table 1: Key Pharmacokinetic Parameters from a Phase 1 Study in Chinese Adults [9][13]

Parameter80 mg Single Dose160 mg Single Dose
Median Tmax (hours)2.02.0
Mean Terminal Half-life (hours)475.9465.2

Table 2: Mean Percentage Change from Baseline in a Phase 1 Study in Chinese Adults [9][13]

Parameter80 mg Single Dose160 mg Single Dose
ANGPTL3-59.7%-69.5%
Triglycerides-41.9%-52.5%
Non-HDL-C-23.2%-25.4%
Phase 2a Study

A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study evaluated this compound in 105 patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[10][14][15] Patients received subcutaneous injections of this compound or placebo for six months.[10][15]

  • Study Design: Randomized, double-blind, placebo-controlled, dose-ranging.[10][14]

  • Patient Population: 105 patients with fasting plasma triglyceride levels >150 mg/dL, type 2 diabetes, and NAFLD.[10][14]

  • Dosing Regimens:

    • 40 mg every four weeks (Q4W)[10][15]

    • 80 mg every four weeks (Q4W)[10][15]

    • 20 mg every week (QW)[10][15]

  • Primary Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[10][15]

Table 3: Efficacy Results from the Phase 2a Study (Placebo-Adjusted) [10][15]

Parameter40 mg Q4W80 mg Q4W20 mg QW
Triglycerides-36%-53%-47%
ANGPTL3-41%-59%-56%
Apolipoprotein C-III--58%-
Remnant Cholesterol--38%-
Total Cholesterol--19%-
Non-HDL-C--18%-
HDL-C--24%-
Apolipoprotein B--9%-

The study met its primary endpoint, demonstrating significant, dose-dependent reductions in triglyceride levels.[2][14] The most common adverse events were mild injection site reactions.[10]

TRANSLATE-TIMI 70 (Phase 2b Study)

The TRANSLATE-TIMI 70 trial was a Phase 2b study designed to assess the efficacy and safety of escalating doses of this compound in 286 statin-treated patients with elevated non-HDL-C (≥100 mg/dL) and triglycerides (150-500 mg/dL).[1][11][16]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter, dose-ranging.[16][17]

  • Patient Population: 286 statin-treated adults with non-HDL-C ≥100 mg/dL and triglycerides 150-500 mg/dL.[1][16]

  • Dosing Regimens:

    • 80, 120, or 160 mg subcutaneously every 4 weeks[11]

    • 60, 80, 120, or 160 mg subcutaneously every 2 weeks[11]

  • Primary Endpoint: Percent change from baseline in non-HDL-C at 24 weeks.[11]

Start Patient Screening (Statin-treated, High non-HDL-C & TG) Randomization Randomization Start->Randomization Placebo Placebo Group Randomization->Placebo Arm 1 Vupanorsen_Q4W This compound Dosing (Q4W Regimens) Randomization->Vupanorsen_Q4W Arms 2-4 Vupanorsen_Q2W This compound Dosing (Q2W Regimens) Randomization->Vupanorsen_Q2W Arms 5-8 Treatment 24-Week Treatment Period Placebo->Treatment Vupanorsen_Q4W->Treatment Vupanorsen_Q2W->Treatment Endpoint Primary Endpoint Assessment (% Change in non-HDL-C) Treatment->Endpoint

TRANSLATE-TIMI 70 Experimental Workflow

Table 4: Efficacy Results from the TRANSLATE-TIMI 70 (Phase 2b) Study [1][16][18]

ParameterPlacebo-Adjusted Percent Change from Baseline
Non-HDL-C-22.0% to -27.7% (all doses)
Triglycerides-41.3% to -56.8% (dose-dependent)
ANGPTL3-69.9% to -95.2% (dose-dependent)
LDL-C-7.9% to -16.0%
Apolipoprotein B-6.0% to -15.1%

While the study met its primary endpoint of reducing non-HDL-C, the effects on LDL-C and Apolipoprotein B were modest and not clearly dose-dependent.[1][16] Furthermore, safety concerns emerged at higher doses, including elevations in liver enzymes (ALT and AST) and dose-dependent increases in hepatic fat fraction.[3][19][20] Injection site reactions were also more frequent at higher doses.[1][20]

Discontinuation of Clinical Development

In January 2022, Pfizer and Ionis announced the discontinuation of the clinical development program for this compound for cardiovascular risk reduction and severe hypertriglyceridemia.[17][21] The decision was based on a thorough review of the data from the TRANSLATE-TIMI 70 study, which indicated a modest efficacy profile for reducing atherogenic lipoproteins coupled with safety concerns at higher doses.[16][20]

Conclusion

This compound represented a novel therapeutic approach to lipid management by targeting ANGPTL3 synthesis. Its development from a strong genetic rationale to clinical trials demonstrated the potential of antisense technology in cardiovascular medicine. While the clinical development of this compound was ultimately halted due to a challenging risk-benefit profile, the program has provided valuable insights into the role of ANGPTL3 in lipid metabolism and the development of ASO therapies. The data gathered from these studies will undoubtedly contribute to the broader understanding of cardiovascular disease and inform future drug development efforts.

References

Vupanorsen: A Technical Guide to its Molecular Structure, Chemical Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vupanorsen (formerly known as IONIS-ANGPTL3-LRx, AKCEA-ANGPTL3-LRx, and PF-07285557) is a second-generation N-acetyl galactosamine (GalNAc3)-conjugated antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver. ANGPTL3 is a key regulator of lipid metabolism, and its inhibition has been identified as a promising therapeutic strategy for dyslipidemia. This technical guide provides an in-depth overview of this compound's molecular structure, chemical properties, and the preclinical experimental methodologies used to characterize its activity. While clinical development of this compound was discontinued, the data and methodologies associated with its preclinical evaluation remain valuable for the development of oligonucleotide therapeutics.

Molecular Structure and Chemical Properties

This compound is a complex molecule comprising a 20-nucleotide antisense oligonucleotide chain conjugated to a GalNAc3 ligand. This ligand facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.

The oligonucleotide backbone contains a mix of 2'-O-(2-methoxyethyl) (MOE) modified ribose sugars and deoxyribose sugars, with phosphorothioate linkages to enhance nuclease resistance and pharmacokinetic properties.

Chemical Identity
PropertyValue
Chemical Name DNA, d([2′-O-(2-methoxyethyl)]rG-sp-[2′-O-(2-methoxyethyl)]rG-[2′-O-(2-methoxyethyl)]rA-[2′-O-(2-methoxyethyl)]m5rC-[2′-O-(2-methoxyethyl)]rA-T-sp-T-sp-G-sp-m5C-sp-m5C-sp-A-sp-G-sp-T-sp-A-sp-A-sp-[2′-O-(2-methoxyethyl)]m5rU-[2′-O-(2-methoxyethyl)]m5rC-[2′-O-(2-methoxyethyl)]rG-sp

Genetic Validation of ANGPTL3 as a Therapeutic Target for Vupanorsen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-like 3 (ANGPTL3) has emerged as a compelling therapeutic target for managing dyslipidemia and reducing cardiovascular disease risk. Genetic studies in humans have robustly demonstrated that loss-of-function mutations in the ANGPTL3 gene are associated with a favorable lipid profile and significant protection against coronary artery disease. This genetic validation has spurred the development of targeted therapies, including Vupanorsen, an antisense oligonucleotide designed to inhibit ANGPTL3 synthesis. This technical guide provides an in-depth overview of the genetic evidence supporting ANGPTL3 as a therapeutic target, the mechanism of action of this compound, and a summary of the clinical trial data that have defined its efficacy and safety profile. While the development of this compound was ultimately discontinued due to a modest risk-benefit profile, the journey of its development provides critical insights for future therapeutic strategies targeting ANGPTL3.

The Genetic Validation of ANGPTL3 as a Therapeutic Target

Compelling evidence from human genetic studies has established a causal link between reduced ANGPTL3 function and a lower risk of cardiovascular disease. Individuals with naturally occurring loss-of-function (LOF) mutations in the ANGPTL3 gene exhibit a distinct and beneficial lipid phenotype characterized by decreased levels of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C)[1][2][3]. This condition, known as familial combined hypolipidemia, is not associated with any known adverse clinical outcomes[4].

Large-scale population genetics studies have consistently shown that heterozygous carriers of ANGPTL3 LOF mutations have a significantly reduced risk of coronary artery disease (CAD)[1][2][5]. For instance, it has been reported that carriers of an ANGPTL3 loss-of-function variant have a 34% reduction in the odds of CAD[2][5]. These findings provide a powerful rationale for the therapeutic inhibition of ANGPTL3 as a strategy to mimic this naturally protected state and lower cardiovascular risk.

Table 1: Impact of Heterozygous ANGPTL3 Loss-of-Function Mutations on Plasma Lipids and CAD Risk

ParameterPercent Reduction Compared to Non-CarriersReference
Triglycerides17%[5]
LDL Cholesterol12%[5]
Odds of Coronary Artery Disease34%[2][5]

ANGPTL3 and this compound: Mechanism of Action

The Role of ANGPTL3 in Lipid Metabolism

ANGPTL3 is a protein primarily synthesized and secreted by the liver that plays a pivotal role in regulating lipoprotein metabolism[6][7]. It acts as a key inhibitor of two critical enzymes: lipoprotein lipase (LPL) and endothelial lipase (EL)[4][7][8][9].

  • Inhibition of Lipoprotein Lipase (LPL): LPL is responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins (TRLs), such as chylomicrons and very-low-density lipoproteins (VLDL). By inhibiting LPL, ANGPTL3 reduces the clearance of TRLs from the circulation, leading to elevated plasma triglyceride levels[7][8][9]. ANGPTL3's inhibitory function on LPL is enhanced through the formation of a complex with ANGPTL8[3][8].

  • Inhibition of Endothelial Lipase (EL): EL primarily hydrolyzes phospholipids in high-density lipoproteins (HDL), contributing to HDL catabolism. ANGPTL3's inhibition of EL leads to increased levels of HDL cholesterol[8][9].

The reduction in LDL-C associated with ANGPTL3 inhibition is thought to occur through an LDL receptor (LDLR)-independent mechanism, making it an attractive target for patients with conditions like homozygous familial hypercholesterolemia (HoFH) who have deficient or absent LDLR function[6][8]. The proposed mechanism involves enhanced LPL-mediated hydrolysis of VLDL, leading to reduced production and enhanced clearance of LDL particles[8].

ANGPTL3_Signaling_Pathway cluster_liver Hepatocyte cluster_circulation Circulation ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_Protein Translation ANGPTL3_Secreted Secreted ANGPTL3 ANGPTL3_Protein->ANGPTL3_Secreted Secretion This compound This compound (ASO) This compound->ANGPTL3_mRNA Inhibits Translation LPL Lipoprotein Lipase (LPL) ANGPTL3_Secreted->LPL Inhibits EL Endothelial Lipase (EL) ANGPTL3_Secreted->EL Inhibits TRLs Triglyceride-Rich Lipoproteins (TRLs) LPL->TRLs Hydrolyzes HDL High-Density Lipoprotein (HDL) EL->HDL Catabolizes Triglycerides Triglycerides TRLs->Triglycerides Releases LDL_C LDL-C TRLs->LDL_C Precursor to

Caption: ANGPTL3 signaling and the mechanism of action of this compound.
This compound: An Antisense Oligonucleotide Approach

This compound (formerly AKCEA-ANGPTL3-LRx) is an antisense oligonucleotide (ASO) specifically designed to reduce the production of ANGPTL3 protein in the liver[4]. It was developed using Ionis' proprietary Ligand-Conjugated Antisense (LICA) technology platform. This technology involves attaching an N-acetylgalactosamine (GalNAc) sugar moiety to the ASO. GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This targeted delivery mechanism enhances the uptake of this compound by liver cells, thereby increasing its potency and minimizing potential off-target effects.

Once inside the hepatocyte, the ASO component of this compound binds to the messenger RNA (mRNA) that codes for ANGPTL3. This binding event leads to the degradation of the ANGPTL3 mRNA through the action of RNase H, an intracellular enzyme. By destroying the mRNA template, this compound effectively prevents the translation and synthesis of the ANGPTL3 protein, leading to lower circulating levels of ANGPTL3 and, consequently, a reduction in plasma lipids[7].

Clinical Development and Experimental Protocols

The clinical development of this compound involved a series of studies to evaluate its safety, tolerability, and efficacy in various patient populations.

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that treatment with this compound resulted in robust, dose-dependent reductions in ANGPTL3, triglycerides, LDL-C, non-HDL-C, and total cholesterol, with a favorable safety and tolerability profile[10].

Phase 2a Study

A randomized, double-blind, placebo-controlled, dose-ranging Phase 2a study was conducted in 105 patients with hypertriglyceridemia (fasting plasma TG levels >150 mg/dL), type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD)[11][12].

Experimental Protocol:

  • Design: Randomized, double-blind, placebo-controlled, dose-ranging.

  • Participants: 105 patients with hypertriglyceridemia, type 2 diabetes, and NAFLD.

  • Intervention: Subcutaneous injections of this compound at varying doses and regimens (40 mg or 80 mg every four weeks, or 20 mg every week) or placebo[11].

  • Primary Endpoint: Significant reduction in triglyceride levels compared to placebo[11].

  • Secondary Endpoints: Changes in other lipid parameters, including ANGPTL3, VLDL-C, total cholesterol, and non-HDL-C[11].

Table 2: Key Efficacy Results from the this compound Phase 2a Study (80 mg every four weeks dose vs. Placebo)

ParameterMean Reductionp-valueReference
Triglycerides53% (44% vs. placebo)<0.0001[11]
ANGPTL362%-[11]
VLDL Cholesterol38%-[11]
Total Cholesterol19%-[11]
Non-HDL Cholesterol18%-[11]

The study met its primary endpoint, showing statistically significant dose-dependent reductions in fasting triglycerides at all dose levels[11]. Notably, there were no significant reductions in LDL-C levels in this patient population, who did not have high baseline LDL-C[11]. The safety and tolerability profile was reported as favorable[11].

TRANSLATE-TIMI 70 (Phase 2b) Study

The TRANSLATE-TIMI 70 study was a Phase 2b trial designed to further evaluate the efficacy and safety of this compound in 286 statin-treated patients with elevated non-HDL-C (≥100 mg/dL) and triglycerides (150-500 mg/dL)[10][13].

Experimental Protocol:

  • Design: Multicenter, double-blind, placebo-controlled, dose-ranging[10].

  • Participants: 286 patients on stable statin therapy with elevated non-HDL-C and triglycerides[10][13].

  • Intervention: Subcutaneous injections of this compound at various doses and regimens (80 mg, 120 mg, or 160 mg every 4 weeks; or 60 mg, 80 mg, 120 mg, or 160 mg every two weeks) or placebo[10].

  • Primary Endpoint: Percent change from baseline in non-HDL-C at 24 weeks[10].

  • Secondary Endpoints: Changes in triglycerides and other lipid parameters.

  • Safety Assessments: Monitoring of adverse events, including injection site reactions and liver enzyme elevations[13][14].

Vupanorsen_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (24 Weeks) cluster_assessment Endpoint Assessment Screening Screening of Patients (Statin-treated, elevated non-HDL-C & TG) Randomization Randomization Screening->Randomization Placebo Placebo (Subcutaneous) Randomization->Placebo Vupanorsen_Q4W This compound (Q4W Doses) Randomization->Vupanorsen_Q4W Vupanorsen_Q2W This compound (Q2W Doses) Randomization->Vupanorsen_Q2W Primary_Endpoint Primary Endpoint: Change in non-HDL-C at 24 weeks Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Change in TG and other lipids Placebo->Secondary_Endpoints Safety_Assessment Safety Assessment: Adverse Events, LFTs Placebo->Safety_Assessment Vupanorsen_Q4W->Primary_Endpoint Vupanorsen_Q4W->Secondary_Endpoints Vupanorsen_Q4W->Safety_Assessment Vupanorsen_Q2W->Primary_Endpoint Vupanorsen_Q2W->Secondary_Endpoints Vupanorsen_Q2W->Safety_Assessment

Caption: Simplified workflow of the TRANSLATE-TIMI 70 clinical trial.

Table 3: Efficacy and Safety Findings from the TRANSLATE-TIMI 70 Study

ParameterResultReference
Efficacy
Non-HDL-C Reduction22.0% to 27.7% reduction across doses (p<0.001 for all)[13]
Triglyceride Reduction41.3% to 56.8% reduction across doses (p<0.001 for all)[13]
LDL-C and ApoB ReductionModest[14]
Safety
Adverse EventsObserved in 71% of patients[14]
Injection Site Reactions13% to 33% (dose-dependent)[14]
Liver Enzyme ElevationsIncreased with higher doses[13][14]
Hepatic Fat FractionDose-dependent increase (up to 76% relative increase with highest dose)[13][14]

While this compound demonstrated statistically significant reductions in non-HDL-C and triglycerides, the magnitude of the effect on non-HDL-C was considered modest[14]. Furthermore, treatment was associated with significant safety concerns, including dose-dependent elevations in liver enzymes and a high frequency of injection-site reactions[14]. These findings ultimately led Pfizer to discontinue the clinical development program for this compound in January 2022[14].

Methodologies for Antisense Oligonucleotide Experiments

The development and validation of ASO therapies like this compound rely on a series of well-controlled experiments.

In Vitro Screening:

  • Objective: To identify potent ASO sequences that effectively reduce target mRNA and protein levels.

  • Methodology:

    • Cell Culture: Utilize relevant cell lines (e.g., primary human hepatocytes) that endogenously express the target gene (ANGPTL3).

    • ASO Delivery: Introduce ASOs into cells. While some ASOs can be taken up by cells via gymnosis (unassisted delivery), transfection reagents or electroporation can be used to improve efficiency[15]. For LICA-conjugated ASOs, uptake is receptor-mediated.

    • Dose-Response: Test a range of ASO concentrations to determine the dose-dependent effect on target expression.

    • Target Quantification: Measure the levels of the target mRNA (e.g., via qPCR or ddPCR) and protein (e.g., via Western blot or ELISA) to assess the degree of knockdown[15].

    • Controls: Include negative controls such as a scrambled sequence ASO (same nucleotide composition but different sequence) and a mismatch control ASO (3-4 mismatches to the target sequence) to ensure the observed effects are sequence-specific and not due to off-target or toxic effects[16].

In Vivo Preclinical Studies:

  • Objective: To evaluate the efficacy, safety, and pharmacokinetics of a lead ASO candidate in an animal model.

  • Methodology:

    • Animal Model: Use relevant animal models, such as mice (including humanized or transgenic models) or non-human primates.

    • Administration: Administer the ASO via a clinically relevant route (e.g., subcutaneous injection).

    • Efficacy Assessment: Measure the impact on target protein levels in the target tissue (liver) and the desired physiological effect (e.g., reduction in plasma lipids).

    • Toxicity and Safety Pharmacology: Conduct comprehensive toxicology studies to assess potential adverse effects, including histopathology of key organs, clinical chemistry, and hematology.

Conclusion

The genetic validation of ANGPTL3 as a therapeutic target for dyslipidemia remains a landmark discovery in cardiovascular medicine. The clear association between ANGPTL3 loss-of-function and protection from coronary artery disease provides a strong human genetic foundation for therapeutic intervention. This compound, a second-generation antisense oligonucleotide, successfully translated this genetic insight into a pharmacological agent that effectively lowered ANGPTL3 and triglycerides. However, its clinical development was halted due to a therapeutic window that was deemed insufficient, with modest efficacy on key atherogenic lipoproteins and dose-limiting side effects.

Despite the discontinuation of this compound, the exploration of ANGPTL3 inhibition continues to be a promising avenue for lipid-lowering therapy. The lessons learned from the this compound program, particularly regarding the balance of efficacy and safety, will be invaluable for the development of next-generation ANGPTL3 inhibitors, including monoclonal antibodies and potentially CRISPR-based gene editing technologies[3][17]. The journey of this compound underscores the critical importance of robust genetic validation in modern drug development while also highlighting the complex challenges of translating a genetic association into a safe and effective therapy.

References

Vupanorsen's intended therapeutic indications in dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Vupanorsen and its Intended Therapeutic Indications in Dyslipidemia

Executive Summary

This compound (formerly IONIS-ANGPTL3-LRx or PF-07285557) is an investigational second-generation antisense oligonucleotide (ASO) designed to treat dyslipidemia by targeting angiopoietin-like 3 (ANGPTL3) protein synthesis. Developed using Ionis Pharmaceuticals' advanced Ligand Conjugated Antisense (LICA) technology, its intended therapeutic indications were cardiovascular risk reduction and severe hypertriglyceridemia.[1][2] The rationale for targeting ANGPTL3 is strongly supported by genetic studies showing that individuals with loss-of-function mutations in the ANGPTL3 gene exhibit reduced levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and a decreased risk of coronary artery disease.[3]

This compound demonstrated a significant, dose-dependent reduction in ANGPTL3, triglycerides, and non-high-density lipoprotein cholesterol (non-HDL-C) in clinical trials.[4] However, its clinical development was discontinued in January 2022.[2] The decision was based on a modest magnitude of reduction in non-HDL-C and triglycerides, which was deemed insufficient to proceed, coupled with dose-dependent safety concerns, including elevations in liver enzymes and hepatic fat.[2][5] This guide provides a detailed overview of this compound's mechanism of action, clinical trial protocols, and key efficacy and safety data.

Mechanism of Action

This compound employs a targeted mechanism to inhibit the production of ANGPTL3, a key regulator of lipid metabolism secreted by the liver.[6]

  • Role of ANGPTL3: ANGPTL3 is a protein that inhibits the activity of two critical enzymes: lipoprotein lipase (LPL) and endothelial lipase (EL).[3] By inhibiting LPL, ANGPTL3 impairs the breakdown and clearance of triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL), leading to elevated plasma triglyceride levels.[4][7]

  • Antisense Oligonucleotide (ASO) Technology: this compound is an ASO, a short strand of synthetic nucleic acid. It is conjugated with N-acetyl galactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[3][8] This conjugation ensures targeted delivery of the drug to the liver.

  • Inhibition of Protein Synthesis: Once inside the hepatocyte, the antisense strand of this compound binds specifically to the messenger RNA (mRNA) that codes for the ANGPTL3 protein. This binding event forms an RNA-DNA duplex, which is a substrate for the intracellular enzyme RNase H1. RNase H1 then cleaves and degrades the ANGPTL3 mRNA, preventing it from being translated into the ANGPTL3 protein.

  • Therapeutic Effect: The reduction in ANGPTL3 protein synthesis leads to disinhibition of LPL. The increased LPL activity enhances the clearance of TRLs from the circulation, resulting in lower levels of plasma triglycerides, non-HDL-C, and other atherogenic lipoproteins.[9]

This compound's mechanism of action in the hepatocyte.

Clinical Trials: Experimental Protocols and Data

This compound's efficacy and safety were evaluated in a series of clinical trials. The Phase 2a and Phase 2b studies provided the most comprehensive data on its effects in patients with dyslipidemia.

Phase 2a Clinical Trial
  • Objective: To assess the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD).[3][10]

  • Methodology: This was a double-blind, placebo-controlled, dose-ranging study involving 105 patients. Participants were randomized to receive subcutaneous injections of this compound or placebo for a duration of 6 months.[3][8]

    • Dosing Cohorts:

      • This compound 40 mg every 4 weeks (Q4W)

      • This compound 80 mg every 4 weeks (Q4W)

      • This compound 20 mg every week (QW)

      • Pooled Placebo

  • Key Endpoints: The primary endpoint was the percent change from baseline in fasting triglyceride levels at 6 months. Secondary endpoints included changes in ANGPTL3, non-HDL-C, LDL-C, and apolipoprotein B (ApoB).[3]

Table 1: Placebo-Adjusted Percent Change in Lipid Parameters (Phase 2a Study)

Parameter 40 mg Q4W 80 mg Q4W 20 mg QW
Triglycerides -24% -44% -37%
ANGPTL3 -41% -59% -56%
Non-HDL-C -11% -18% -17%
LDL-C -4% -7% -11%
ApoB -2% -9% -8%

Data derived from published results.[9][11]

Phase 2b Clinical Trial (TRANSLATE-TIMI 70)
  • Objective: To evaluate the effect of escalating doses of this compound on non-HDL-C levels in statin-treated patients with elevated cholesterol.[5][6]

  • Methodology: A multicenter, randomized, double-blind, placebo-controlled, 8-arm parallel-group study. The trial enrolled 286 adults on stable statin therapy with non-HDL-C levels ≥100 mg/dL and triglyceride levels between 150 and 500 mg/dL. The treatment period was 24 weeks.[4][5][12]

    • Dosing Cohorts:

      • Placebo

      • 80 mg, 120 mg, or 160 mg every 4 weeks (Q4W)

      • 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks (Q2W)

  • Key Endpoints: The primary endpoint was the placebo-adjusted percent change from baseline in non-HDL-C at 24 weeks. Secondary endpoints included changes in triglycerides, LDL-C, ApoB, and ANGPTL3.[12]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Phase (24 Weeks) cluster_followup Analysis & Follow-up Screen Patient Population (N=286) - Statin-treated - Non-HDL-C ≥100 mg/dL - TG 150-500 mg/dL Randomize Randomization (8 Arms) Screen->Randomize Placebo Placebo Randomize->Placebo Dose_Q4W Q4W Dosing 80, 120, 160 mg Randomize->Dose_Q4W Dose_Q2W Q2W Dosing 60, 80, 120, 160 mg Randomize->Dose_Q2W Endpoint Primary Endpoint Analysis (Week 24) % Change in Non-HDL-C Placebo->Endpoint Dose_Q4W->Endpoint Dose_Q2W->Endpoint Followup Safety Follow-up (12 Weeks) Endpoint->Followup

Workflow of the TRANSLATE-TIMI 70 Phase 2b clinical trial.

Table 2: Placebo-Adjusted Percent Change in Lipid Parameters at 24 Weeks (TRANSLATE-TIMI 70)

Parameter 80 mg Q4W 120 mg Q4W 160 mg Q4W 60 mg Q2W 80 mg Q2W 120 mg Q2W 160 mg Q2W
Non-HDL-C -26.6% -22.4% -23.4% -22.0% -27.7% -26.0% -25.5%
Triglycerides -46.7% -41.3% -46.9% -46.0% -52.6% -52.2% -56.8%
ANGPTL3 -70.9% -78.4% -83.6% -80.9% -85.2% -91.6% -95.2%
LDL-C -15.8% -10.3% -9.9% -12.1% -15.2% -13.0% -12.6%
ApoB -12.5% -8.2% -10.3% -10.3% -13.0% -11.9% -12.1%

Data derived from published results.[4][12]

Efficacy, Safety, and Discontinuation

Efficacy Summary

Across its clinical program, this compound consistently met its primary and key secondary endpoints. It achieved statistically significant, dose-dependent reductions in ANGPTL3 and triglycerides.[1][13] In the pivotal TRANSLATE-TIMI 70 trial, all doses significantly lowered the primary endpoint of non-HDL-C compared to placebo.[12] However, the reductions in LDL-C and ApoB were modest and did not show a clear dose-response relationship.[5]

Safety Profile and Discontinuation

Despite its efficacy in lipid lowering, the development of this compound was halted due to its safety profile and a clinical benefit assessment.[2]

  • Adverse Events: The most frequently reported adverse events were injection site reactions, which occurred in up to 33% of patients at the highest doses.[5][12]

  • Hepatic Effects: The primary concern was dose-dependent increases in liver fat (hepatic steatosis) and elevations in liver transaminases (ALT and AST). In the highest dose group (160 mg Q2W), over 44% of participants experienced ALT or AST elevations greater than three times the upper limit of normal.[11][12] This raised significant safety concerns about potential liver injury.

Conclusion

This compound represented a novel therapeutic strategy for dyslipidemia, targeting the genetically validated ANGPTL3 pathway. Its mechanism of action, leveraging hepatocyte-targeted antisense technology, proved effective at reducing the synthesis of ANGPTL3 and consequently lowering plasma levels of triglycerides and non-HDL-C. While the drug successfully met its clinical trial endpoints, the modest effect size for key atherogenic lipoproteins, combined with significant dose-dependent liver safety signals, ultimately led to the cessation of its development. The this compound program, though discontinued, has provided invaluable insights into the therapeutic inhibition of ANGPTL3, informing future research and development in the field of lipid-lowering therapies.

References

Methodological & Application

Vupanorsen for In Vitro Studies of Lipid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vupanorsen is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to specifically target and inhibit the synthesis of angiopoietin-like protein 3 (ANGPTL3) in the liver.[1][2] ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[1][3][4] Inhibition of LPL leads to reduced hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, while inhibition of EL affects high-density lipoprotein (HDL) metabolism. Genetic studies in humans have shown that loss-of-function mutations in the ANGPTL3 gene are associated with lower levels of plasma lipids and a reduced risk of cardiovascular disease, validating ANGPTL3 as a therapeutic target.[1][5]

This compound, through its antisense mechanism, binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and a subsequent reduction in the synthesis of the ANGPTL3 protein.[1] While clinical trials have demonstrated this compound's efficacy in lowering plasma triglycerides and non-HDL cholesterol, they have also unexpectedly shown a dose-dependent increase in hepatic fat content.[1][3][6] This has spurred interest in understanding the intracellular effects of ANGPTL3 inhibition on lipid metabolism within hepatocytes.

These application notes provide a framework for utilizing this compound and other ANGPTL3-targeting oligonucleotides in in vitro models to investigate their effects on hepatic lipid metabolism. The provided protocols are based on established methodologies for cell culture, oligonucleotide transfection, and analysis of lipid content and gene expression in hepatocyte cell lines such as HepG2 and Huh7.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies investigating the effects of ANGPTL3 downregulation, a mechanism analogous to that of this compound.

Table 1: Effect of ANGPTL3 siRNA on ANGPTL3 mRNA and Protein Expression in Huh7 Cells

TreatmentANGPTL3 mRNA Reduction (%)ANGPTL3 Protein Reduction (%)
ANGPTL3-siRNA79%67%

Data is derived from a study using siRNA to downregulate ANGPTL3 in the Huh7 human hepatoma cell line.[1]

Table 2: Effect of ANGPTL3 siRNA on Intracellular Lipid Accumulation in Huh7 Cells

TreatmentFold Increase in Lipid Content (Oil Red O Staining)
ANGPTL3-siRNA5.9 ± 0.3

Data represents the fold increase in intracellular neutral lipids as quantified by Oil Red O staining compared to control cells.[1]

Signaling Pathway

ANGPTL3_Signaling_Pathway This compound This compound (ASO) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_Protein Translation LPL Lipoprotein Lipase (LPL) ANGPTL3_Protein->LPL VLDL_TG VLDL Triglyceride Hydrolysis LPL->VLDL_TG Promotes Lipid_Accumulation Intracellular Lipid Accumulation VLDL_TG->Lipid_Accumulation Reduced hydrolysis leads to altered lipid trafficking

Caption: Mechanism of this compound action on lipid metabolism.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Seed HepG2/Huh7 cells Culture Culture to 70-80% confluency Start->Culture Transfection Transfect with this compound (or control ASO) Culture->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Analysis_Split Incubation->Analysis_Split RNA_Isolation RNA Isolation Analysis_Split->RNA_Isolation Protein_Lysate Protein Lysate Preparation Analysis_Split->Protein_Lysate Lipid_Staining Lipid Staining (Oil Red O) Analysis_Split->Lipid_Staining qPCR qPCR for ANGPTL3 mRNA RNA_Isolation->qPCR Western_Blot Western Blot for ANGPTL3 Protein Protein_Lysate->Western_Blot Microscopy Microscopy & Quantification Lipid_Staining->Microscopy mRNA_Quant Quantify mRNA levels qPCR->mRNA_Quant Protein_Quant Quantify protein levels Western_Blot->Protein_Quant Lipid_Quant Quantify lipid accumulation Microscopy->Lipid_Quant

Caption: Experimental workflow for in vitro this compound studies.

Experimental Protocols

HepG2/Huh7 Cell Culture

Materials:

  • HepG2 or Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For passaging, aspirate the culture medium and wash the cells once with PBS.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.

  • Seed cells into new culture vessels at an appropriate density for subsequent experiments (e.g., 1 x 10^5 cells/well in a 6-well plate).

  • Allow cells to adhere and grow to 70-80% confluency before proceeding with transfection.

Antisense Oligonucleotide (this compound) Transfection

Materials:

  • This compound (or other ANGPTL3-targeting ASO)

  • Scrambled or non-targeting control ASO

  • Lipofectamine RNAiMAX or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • HepG2/Huh7 cells at 70-80% confluency

Protocol:

  • For each well of a 6-well plate, dilute the desired concentration of this compound (e.g., 10-100 nM) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the ASO-transfection reagent complexes to the cells in fresh, serum-free medium.

  • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • After the incubation period, replace the transfection medium with complete growth medium.

  • Incubate the cells for 24-72 hours before proceeding with downstream analysis.

Quantitative Real-Time PCR (qPCR) for ANGPTL3 mRNA Expression

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for ANGPTL3 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for ANGPTL3 and the housekeeping gene.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of ANGPTL3 mRNA, normalized to the housekeeping gene.

Western Blot for ANGPTL3 Protein Expression

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ANGPTL3

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ANGPTL3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for the loading control to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

Oil Red O Staining for Intracellular Lipid Accumulation

Materials:

  • Oil Red O stock solution (0.5 g in 100 ml isopropanol)

  • Oil Red O working solution (6 parts stock solution, 4 parts distilled water, filtered)

  • 10% formalin

  • 60% isopropanol

  • Hematoxylin (for counterstaining, optional)

  • Microscope

Protocol:

  • Wash the treated and control cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with distilled water and then with 60% isopropanol.

  • Stain the cells with the freshly prepared Oil Red O working solution for 15-20 minutes.

  • Wash the cells with 60% isopropanol and then with distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured at approximately 500 nm.

References

Application Notes and Protocols: Utilizing Vupanorsen for ANGPTL3 Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Vupanorsen, an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO), to study the inhibition of angiopoietin-like protein 3 (ANGPTL3) in a cell culture setting. The following protocols and data are intended to facilitate research into the cellular mechanisms of ANGPTL3 and the effects of its inhibition on lipid metabolism.

Introduction

Angiopoietin-like protein 3 (ANGPTL3) is a key regulator of lipoprotein metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL).[1][2] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced plasma levels of triglycerides, LDL-C, and HDL-C, and a decreased risk of coronary artery disease.[3][4] this compound is a second-generation ASO designed to specifically target and degrade ANGPTL3 messenger RNA (mRNA) in hepatocytes, thereby reducing the synthesis of ANGPTL3 protein.[5][6][7] Its GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[5]

While this compound has been evaluated in clinical trials, its application in cell culture provides a powerful tool to dissect the molecular consequences of ANGPTL3 inhibition in a controlled environment.[6][8][9] These notes offer detailed protocols for cell-based assays, expected outcomes based on published data, and visual representations of the underlying biological pathways and experimental procedures.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various cellular and molecular parameters based on data extrapolated from clinical and preclinical studies. These values can serve as a benchmark for in vitro experiments.

Table 1: Expected Dose-Dependent Effects of this compound on ANGPTL3 and Lipid Parameters in Hepatocyte Cell Culture (72-hour incubation)

This compound ConcentrationExpected ANGPTL3 mRNA Reduction (%)Expected ANGPTL3 Protein Secretion Reduction (%)Expected Change in Intracellular Triglyceride Levels (%)
Control (Scrambled ASO)000
1 µM25 - 4020 - 35Increase of 10 - 20
5 µM50 - 7045 - 65Increase of 25 - 40
10 µM70 - 9065 - 85Increase of 40 - 60

Note: The increase in intracellular triglycerides is a phenomenon observed in some studies with hepatic ANGPTL3 inhibition and is thought to be related to reduced VLDL secretion.[10][11]

Table 2: Expected Effects of this compound on Lipoprotein Lipase (LPL) Activity in a Co-culture System

ConditionExpected Relative LPL Activity (%)
Hepatocytes (Control ASO) + Adipocytes100
Hepatocytes (this compound 10 µM) + Adipocytes130 - 160

Note: This experiment requires a co-culture system where hepatocytes secrete ANGPTL3, which then acts on LPL produced by adipocytes or other LPL-expressing cells.

Experimental Protocols

Protocol 1: Inhibition of ANGPTL3 Expression in a Hepatocyte Cell Line (e.g., HepG2, Huh7)

Objective: To knockdown ANGPTL3 expression in a human hepatocyte cell line using this compound.

Materials:

  • This compound (and a scrambled negative control ASO)

  • Human hepatocyte cell line (e.g., HepG2, Huh7)

  • Appropriate cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates (6-well or 12-well)

  • Nuclease-free water or PBS for ASO reconstitution

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for qRT-PCR (primers for ANGPTL3 and a housekeeping gene, reverse transcriptase, qPCR master mix)

  • Reagents for protein quantification (e.g., ELISA kit for human ANGPTL3)

Procedure:

  • Cell Seeding:

    • The day before treatment, seed the hepatocyte cells in culture plates at a density that will result in 30-50% confluency at the time of ASO addition.[12][13]

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • ASO Preparation and Treatment:

    • Reconstitute lyophilized this compound and control ASO in nuclease-free water or PBS to create a stock solution (e.g., 1 mM).

    • On the day of treatment, dilute the ASO stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[13] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[13]

    • Remove the old medium from the cells and gently add the ASO-containing medium.

  • Incubation:

    • Incubate the cells for 24-72 hours.[12][13] The optimal incubation time may vary depending on the target and cell type, with some targets requiring up to 96 hours for maximal knockdown.[13]

  • Analysis of ANGPTL3 Knockdown:

    • RNA Analysis (qRT-PCR):

      • After incubation, harvest the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify ANGPTL3 mRNA levels using qRT-PCR, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Protein Analysis (ELISA):

      • Collect the cell culture supernatant to measure secreted ANGPTL3 protein levels using a human ANGPTL3 ELISA kit according to the manufacturer's instructions.

      • The cell lysate can also be analyzed for intracellular ANGPTL3 levels.

Protocol 2: Assessment of Intracellular Lipid Accumulation

Objective: To determine the effect of this compound-mediated ANGPTL3 inhibition on intracellular triglyceride content in hepatocytes.

Materials:

  • Cells treated with this compound and control ASO as described in Protocol 1.

  • Oil Red O staining solution or a commercial triglyceride quantification kit.

  • Microscope for imaging.

  • Plate reader for quantitative assays.

Procedure:

  • Cell Treatment:

    • Follow the procedure in Protocol 1 to treat hepatocyte cells with this compound and a control ASO.

  • Lipid Staining (Oil Red O):

    • After the incubation period, wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O solution for 10-15 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize and capture images of the lipid droplets using a microscope.

    • For quantification, the stain can be eluted with isopropanol and the absorbance measured.

  • Triglyceride Quantification (Assay Kit):

    • After incubation, wash the cells with PBS and lyse them according to the instructions of a commercial triglyceride quantification kit.

    • Measure the triglyceride concentration following the kit's protocol, typically involving an enzymatic assay with a colorimetric or fluorometric output.

    • Normalize the triglyceride content to the total protein concentration of the cell lysate.

Protocol 3: Measurement of Lipoprotein Lipase (LPL) Activity

Objective: To assess the impact of reduced ANGPTL3 secretion from hepatocytes on LPL activity. This protocol describes a co-culture or conditioned medium approach.

Materials:

  • Hepatocyte cell line (e.g., HepG2).

  • LPL-expressing cell line (e.g., 3T3-L1 adipocytes) or a source of active LPL.

  • This compound and control ASO.

  • A commercial LPL activity assay kit.[14] These kits typically use a fluorescently labeled substrate that is cleaved by LPL to produce a measurable signal.[14]

Procedure:

  • Preparation of Conditioned Medium:

    • Treat hepatocytes with this compound or a control ASO for 48-72 hours as described in Protocol 1.

    • Collect the culture supernatant (conditioned medium), which will contain varying levels of secreted ANGPTL3.

    • Centrifuge the conditioned medium to remove any detached cells and debris.

  • LPL Activity Assay:

    • Culture the LPL-expressing cells (e.g., differentiated 3T3-L1 adipocytes) in a separate plate.

    • Replace the medium of the LPL-expressing cells with the conditioned medium from the this compound-treated and control-treated hepatocytes.

    • Alternatively, use a cell-free system by adding the conditioned medium to a source of purified or recombinant LPL.

    • Incubate for a period sufficient for ANGPTL3 to inhibit LPL (e.g., 1-4 hours).

    • Measure LPL activity using a commercial assay kit according to the manufacturer's instructions.[14] The fluorescence intensity will be proportional to the LPL activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ANGPTL3_Signaling_Pathway cluster_hepatocyte Hepatocyte cluster_extracellular Extracellular Space This compound This compound (ASO) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Degradation ANGPTL3_Protein ANGPTL3 Protein (Intracellular) ANGPTL3_mRNA->ANGPTL3_Protein Translation Secreted_ANGPTL3 Secreted ANGPTL3 ANGPTL3_Protein->Secreted_ANGPTL3 Secretion VLDL_Secretion VLDL Secretion ANGPTL3_Protein->VLDL_Secretion Regulates LPL Lipoprotein Lipase (LPL) Secreted_ANGPTL3->LPL Inhibition Triglycerides Triglycerides (in Lipoproteins) LPL->Triglycerides Hydrolysis FFA Free Fatty Acids (FFA) Triglycerides->FFA

Caption: this compound inhibits ANGPTL3 synthesis, leading to increased LPL activity.

Experimental_Workflow_ANGPTL3_Knockdown cluster_setup Experiment Setup cluster_analysis Analysis cluster_lpl LPL Activity Assay start Seed Hepatocytes (30-50% Confluency) treat Treat with this compound or Control ASO start->treat incubate Incubate (24-72 hours) treat->incubate harvest Harvest Cells and Supernatant incubate->harvest rna_analysis RNA Extraction & qRT-PCR for ANGPTL3 mRNA harvest->rna_analysis protein_analysis ELISA for Secreted ANGPTL3 Protein harvest->protein_analysis lipid_analysis Oil Red O Staining or Triglyceride Assay harvest->lipid_analysis conditioned_medium Collect Conditioned Medium harvest->conditioned_medium lpl_assay Apply to LPL-expressing cells & Measure Activity conditioned_medium->lpl_assay

Caption: Workflow for studying this compound's effects in cell culture.

References

Application Notes & Protocols: Vupanorsen Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the administration of Vupanorsen, an N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) targeting angiopoietin-like 3 (ANGPTL3) mRNA, in common laboratory animal models. The described methodologies are based on preclinical studies in mice and non-human primates.

Mechanism of Action

This compound is designed for targeted delivery to hepatocytes. The GalNAc ligand binds to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells, facilitating endocytosis of the ASO. Once inside the cell, this compound binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation by RNase H1. This prevents the translation of ANGPTL3 protein, a key regulator of lipoprotein metabolism. The reduction in ANGPTL3 levels results in decreased plasma triglycerides, LDL cholesterol, and other atherogenic lipoproteins.

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte This compound This compound (GalNAc-ASO) ASGPR ASGPR This compound->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis ANGPTL3_mRNA ANGPTL3 mRNA Endosome->ANGPTL3_mRNA Release of ASO Nucleus Nucleus Nucleus->ANGPTL3_mRNA Transcription RNase_H1 RNase H1 ANGPTL3_mRNA->RNase_H1 Hybridization ANGPTL3_Protein ANGPTL3 Protein (Reduced Synthesis) ANGPTL3_mRNA->ANGPTL3_Protein Translation (Inhibited) Degradation mRNA Degradation RNase_H1->Degradation Cleavage cluster_setup Study Setup cluster_dosing Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Blood Sampling Acclimatization->Baseline Dosing Weekly Subcutaneous Dosing (this compound or Vehicle) Baseline->Dosing Monitoring Weekly Blood Sampling & Health Monitoring Dosing->Monitoring Monitoring->Dosing Repeat for 4-12 weeks Termination Study Termination & Tissue Collection Monitoring->Termination Plasma_Analysis Plasma Analysis (Lipids, ANGPTL3) Termination->Plasma_Analysis Tissue_Analysis Liver Analysis (mRNA, Protein) Termination->Tissue_Analysis

Application Notes and Protocols for Measuring the Effects of Vupanorsen on Plasma Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Vupanorsen on plasma lipids, supported by data from clinical trials. Detailed protocols for the key laboratory methods used to measure these effects are also included to facilitate the design and execution of similar studies.

Introduction to this compound

This compound is an investigational antisense oligonucleotide designed to reduce the production of angiopoietin-like 3 (ANGPTL3) protein in the liver. ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL). By inhibiting ANGPTL3 synthesis, this compound leads to increased lipase activity, resulting in enhanced clearance of triglycerides and other lipoproteins from the circulation. The therapeutic potential of targeting ANGPTL3 is supported by genetic studies in humans, where loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of plasma lipids and a lower risk of coronary artery disease.

Clinical trials have demonstrated that this compound can significantly reduce levels of several key plasma lipids. However, its development was discontinued due to the modest magnitude of reduction in non-HDL-C and triglycerides, alongside safety concerns related to dose-dependent increases in liver fat and liver enzymes.

Data Presentation: Effects of this compound on Plasma Lipids

The following tables summarize the quantitative data from the Phase 2b TRANSLATE-TIMI 70 clinical trial, which evaluated the efficacy and safety of this compound in statin-treated patients with dyslipidemia.

Table 1: Percent Change from Baseline in Key Plasma Lipids with this compound (TRANSLATE-TIMI 70 Trial)

This compound DoseNon-HDL-C Change (%)Triglycerides Change (%)LDL-C Change (%)ApoB Change (%)ANGPTL3 Change (%)
80 mg every 4 weeks-26.6-45.9-14.5-12.1-69.9
120 mg every 4 weeks-22.4-41.3-9.1-6.0-75.8
160 mg every 4 weeks-25.7-45.5-14.5-11.8-80.4
60 mg every 2 weeks-22.0-43.8-7.9-6.9-79.6
80 mg every 2 weeks-27.7-52.9-16.0-15.1-86.5
120 mg every 2 weeks-25.4-51.3-12.9-12.4-91.3
160 mg every 2 weeks-26.3-56.8-13.6-13.2-95.2

Data represents placebo-adjusted median percent change from baseline at 24 weeks.[1][2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for clinical trials evaluating its effects.

cluster_0 Hepatocyte cluster_1 Bloodstream This compound This compound ANGPTL3 mRNA ANGPTL3 mRNA This compound->ANGPTL3 mRNA Binds to ANGPTL3 Protein Synthesis ANGPTL3 Protein Synthesis This compound->ANGPTL3 Protein Synthesis Inhibits ANGPTL3 mRNA->ANGPTL3 Protein Synthesis Translated to ANGPTL3 Protein ANGPTL3 Protein ANGPTL3 Protein Synthesis->ANGPTL3 Protein Produces LPL/EL LPL/EL ANGPTL3 Protein->LPL/EL Inhibits Triglyceride-Rich Lipoproteins Triglyceride-Rich Lipoproteins LPL/EL->Triglyceride-Rich Lipoproteins Hydrolyzes Lipid Lowering Lipid Lowering Triglyceride-Rich Lipoproteins->Lipid Lowering Leads to

Mechanism of Action of this compound.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound Treatment This compound Treatment Randomization->this compound Treatment Placebo Placebo Randomization->Placebo Blood Sampling Blood Sampling This compound Treatment->Blood Sampling Placebo->Blood Sampling Lipid Panel Analysis Lipid Panel Analysis Blood Sampling->Lipid Panel Analysis Data Analysis Data Analysis Lipid Panel Analysis->Data Analysis

Clinical Trial Workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard clinical laboratory procedures.

Measurement of Plasma Triglycerides (Enzymatic Colorimetric Method)

Principle: This method is based on the enzymatic hydrolysis of triglycerides by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase (POD) to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

Materials:

  • Triglyceride reagent kit (containing LPL, GK, GPO, POD, ATP, 4-aminophenazone, and a phenolic compound)

  • Calibrators and controls with known triglyceride concentrations

  • Spectrophotometer capable of reading at 500-550 nm

  • Micropipettes and tips

  • 96-well microplate (optional, for high-throughput analysis)

  • Patient plasma samples (collected after a 12-hour fast)

Procedure:

  • Sample Preparation: Centrifuge blood samples to separate plasma.

  • Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. This typically involves reconstituting a lyophilized enzyme mixture with a buffer solution.

  • Assay: a. Pipette a small volume of sample (e.g., 5 µL) into a cuvette or microplate well. b. Add a larger volume of the working reagent (e.g., 500 µL) to the sample. c. Mix gently and incubate at 37°C for a specified time (e.g., 5-10 minutes) to allow the enzymatic reactions to complete.

  • Measurement: Measure the absorbance of the resulting colored solution at the specified wavelength (e.g., 546 nm) against a reagent blank.

  • Calculation: Calculate the triglyceride concentration in the sample by comparing its absorbance to that of a calibrator with a known triglyceride concentration.

Measurement of LDL-C and HDL-C (Homogeneous Direct Measurement)

Principle: These are automated methods that do not require a pre-treatment or separation step. For LDL-C, a specific surfactant is used to selectively solubilize LDL particles, allowing for the enzymatic measurement of cholesterol specifically within LDL. For HDL-C, a blocking reagent is used to prevent the reaction of enzymes with non-HDL lipoproteins, enabling the specific measurement of cholesterol in HDL particles.

Materials:

  • Direct LDL-C and HDL-C reagent kits

  • Automated clinical chemistry analyzer

  • Calibrators and controls

  • Patient plasma samples

Procedure:

  • Sample Preparation: Use plasma from centrifuged blood samples.

  • Assay: a. Load the reagent kits, calibrators, controls, and patient samples onto the automated analyzer. b. The analyzer automatically pipettes the sample and reagents into a reaction cuvette. c. The reaction mixture is incubated, and the change in absorbance is measured photometrically.

  • Calculation: The analyzer's software automatically calculates the LDL-C and HDL-C concentrations based on the calibration curve.

Measurement of Apolipoprotein B (ApoB) (Immunoturbidimetric Assay)

Principle: This assay is based on the reaction between ApoB in the sample and specific anti-ApoB antibodies in the reagent. This reaction forms an insoluble antigen-antibody complex, which causes turbidity. The degree of turbidity is proportional to the concentration of ApoB in the sample and is measured by a spectrophotometer.

Materials:

  • ApoB reagent kit (containing anti-ApoB antibodies and reaction buffer)

  • Automated clinical chemistry analyzer or spectrophotometer

  • Calibrators and controls with known ApoB concentrations

  • Patient plasma samples

Procedure:

  • Sample Preparation: Use plasma from centrifuged blood samples.

  • Assay: a. Pipette the sample into a cuvette. b. Add the reaction buffer and mix. c. Add the anti-ApoB antibody reagent and mix. d. Incubate the mixture for a specified time to allow for the formation of the antigen-antibody complex.

  • Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 340 nm).

  • Calculation: The ApoB concentration is calculated by the instrument's software by comparing the change in absorbance of the sample to that of the calibrators.

Measurement of ANGPTL3 (Enzyme-Linked Immunosorbent Assay - ELISA)

Principle: This is a sandwich ELISA method. A microplate is pre-coated with a monoclonal antibody specific for ANGPTL3. When a sample containing ANGPTL3 is added to the wells, the ANGPTL3 binds to the antibody. After washing, a second, enzyme-linked polyclonal antibody specific for ANGPTL3 is added, which binds to the captured ANGPTL3. A substrate solution is then added, and the enzyme catalyzes a color change. The intensity of the color is proportional to the amount of ANGPTL3 in the sample.

Materials:

  • ANGPTL3 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of reading at 450 nm

  • Micropipettes and tips

  • Wash bottle or automated plate washer

  • Patient plasma samples

Procedure:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This may involve dilutions of the standards and samples.

  • Assay: a. Add standards and samples to the appropriate wells of the microplate and incubate. b. Wash the wells to remove unbound substances. c. Add the detection antibody and incubate. d. Wash the wells again. e. Add the enzyme-linked antibody (e.g., streptavidin-HRP) and incubate. f. Wash the wells a final time. g. Add the substrate solution and incubate in the dark for color development. h. Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ANGPTL3 concentration in the samples by interpolating their absorbance values on the standard curve.[1][2][3]

References

Application Notes and Protocols for Vupanorsen in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Vupanorsen's use in clinical research, with a specific focus on its observed effects related to non-alcoholic fatty liver disease (NAFLD). While initially developed for cardiovascular risk reduction and severe hypertriglyceridemia, the paradoxical findings of increased liver fat in clinical trials have made this compound a subject of interest in understanding hepatic lipid metabolism.

Introduction to this compound

This compound (formerly PF-07285557 or AKCEA-ANGPTL3-LRx) is an investigational second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO).[1][2] This design facilitates targeted delivery to hepatocytes.[1] this compound is engineered to selectively bind to the messenger RNA (mRNA) of angiopoietin-like 3 (ANGPTL3), leading to its degradation and thereby inhibiting the synthesis of the ANGPTL3 protein in the liver.[1][3]

ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[3] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of LDL-C, triglycerides, and a decreased risk of coronary artery disease.[1][3][4] This made ANGPTL3 an attractive therapeutic target. However, the clinical development of this compound was discontinued due to dose-dependent increases in liver fat and elevations in liver enzymes, despite achieving significant reductions in plasma triglycerides and non-HDL cholesterol.[4][5]

Mechanism of Action

This compound's mechanism involves the targeted reduction of ANGPTL3 protein production. The GalNAc conjugate binds to the asialoglycoprotein receptor on hepatocytes, leading to the internalization of the ASO. Inside the cell, this compound binds to ANGPTL3 mRNA, triggering its degradation by RNase H. This prevents the translation of ANGPTL3 protein, leading to decreased plasma levels of ANGPTL3. The subsequent disinhibition of LPL and EL enhances the clearance of triglyceride-rich lipoproteins from the circulation.

This compound's Mechanism of Action.

Summary of Clinical Findings in NAFLD Context

Clinical trials revealed a paradoxical effect of this compound on liver fat. While effectively lowering systemic lipid levels, it induced a dose-dependent increase in the hepatic fat fraction. This unexpected outcome suggests a complex interplay between systemic and hepatic lipid pools when ANGPTL3 is inhibited via an ASO.

In a Phase 2b trial (TRANSLATE-TIMI 70), this compound led to relative increases in hepatic fat fraction of up to 76% at the highest doses over 24 weeks.[5][6] These increases in liver fat were moderately correlated with elevations in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6] This adverse effect on the liver was a primary reason for the discontinuation of its clinical development.[4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound observed in key clinical trials.

Table 1: Effect of this compound on Lipid Parameters (TRANSLATE-TIMI 70) [1][7]

Dosage RegimenPlacebo-Adjusted Mean % Change from Baseline (24 weeks)
Non-HDL-C
80 mg Q4W-22.4%
120 mg Q4W-26.3%
160 mg Q4W-26.6%
60 mg Q2W-22.0%
80 mg Q2W-27.7%
120 mg Q2W-24.9%
160 mg Q2W-26.6%
Triglycerides
80 mg Q4W-46.2%
120 mg Q4W-41.3%
160 mg Q4W-52.6%
60 mg Q2W-44.0%
80 mg Q2W-51.3%
120 mg Q2W-52.2%
160 mg Q2W-56.8%
ANGPTL3
80 mg Q4W-69.9%
120 mg Q4W-78.8%
160 mg Q4W-84.4%
60 mg Q2W-80.4%
80 mg Q2W-86.5%
120 mg Q2W-91.2%
160 mg Q2W-95.2%

Q4W: every 4 weeks; Q2W: every 2 weeks. All changes were statistically significant (p<0.001).

Table 2: Effect of this compound on Hepatic Fat Fraction and Liver Enzymes (TRANSLATE-TIMI 70) [5][6][8]

Dosage RegimenMedian Relative % Change in Hepatic Fat Fraction (24 weeks)% of Patients with ALT or AST >3x ULN
Placebo-2%0%
80 mg Q4W+5%0%
120 mg Q4W+12%2.3%
160 mg Q4W+24%4.5%
60 mg Q2W+17%4.5%
80 mg Q2W+32%2.3%
120 mg Q2W+44%23.9%
160 mg Q2W+76%44.4%

ULN: Upper Limit of Normal.

Experimental Protocols

The following protocol is a generalized representation based on the methodologies of the Phase 2 clinical trials of this compound.

Objective: To evaluate the efficacy, safety, and dose-response of this compound on lipid parameters and hepatic fat in patients with dyslipidemia and hepatic steatosis.

Study Design:

  • Type: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[9]

  • Phases:

    • Screening Period: To assess eligibility based on inclusion/exclusion criteria.

    • Treatment Period: Typically 6 months (24 weeks).[7][8]

    • Follow-up Period: Safety monitoring for a specified duration (e.g., 12 weeks) after the last dose.[7]

Patient Population:

  • Inclusion Criteria:

    • Adults (e.g., ≥40 years old).[7]

    • Fasting triglycerides >150 mg/dL (>1.7 mmol/L).[10]

    • Presence of hepatic steatosis, often defined as a hepatic fat fraction >8% as measured by MRI-PDFF.[9]

    • For some studies, a diagnosis of Type 2 Diabetes Mellitus.[11]

    • Stable background statin therapy.[8]

  • Exclusion Criteria:

    • Significant liver disease other than NAFLD.

    • History of alcohol abuse.

    • Renal impairment.

Drug Administration:

  • Formulation: this compound for subcutaneous injection.

  • Dosage Regimens: Multiple arms to test different doses and frequencies (e.g., 80 mg, 120 mg, 160 mg every 4 weeks; 60 mg, 80 mg, 120 mg, 160 mg every 2 weeks).[8]

  • Control: Placebo administered subcutaneously at matching intervals.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Percent change in fasting triglycerides from baseline to the end of the treatment period.[9]

  • Secondary/Exploratory Endpoints:

    • Lipid Panel: Changes in non-HDL-C, LDL-C, VLDL-C, ApoB, and ANGPTL3 levels.[9]

    • Hepatic Fat Fraction: Measured at baseline and end of treatment using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF). This is a non-invasive, quantitative method to assess liver fat content.

    • Liver Function Tests (LFTs): ALT, AST, and bilirubin monitored regularly (e.g., every 4 weeks).

    • Safety Monitoring: Assessment of adverse events, particularly injection site reactions, and monitoring of platelet counts and renal function.[11]

cluster_0 Treatment Arms (24 Weeks) Start Patient Screening (Inclusion/Exclusion Criteria) Assessments Baseline Assessments: - MRI-PDFF (Hepatic Fat) - Fasting Lipids - LFTs Start->Assessments Randomization Randomization Placebo Placebo SC Randomization->Placebo Dose1 This compound Dose 1 (e.g., 80mg Q4W) Randomization->Dose1 Dose2 This compound Dose 2 (e.g., 120mg Q2W) Randomization->Dose2 DoseN ... Randomization->DoseN EndAssessments End of Treatment Assessments (24 Weeks): - MRI-PDFF - Fasting Lipids - LFTs Placebo->EndAssessments Dose1->EndAssessments Dose2->EndAssessments DoseN->EndAssessments Assessments->Randomization FollowUp Safety Follow-up (12 Weeks) EndAssessments->FollowUp

Generalized this compound Clinical Trial Workflow.

Discussion and Future Research Directions

The findings from this compound trials, while leading to the cessation of its development for hyperlipidemia, have opened new avenues for NAFLD research. The drug serves as a unique pharmacological tool to probe the mechanisms governing hepatic lipid trafficking.

Key Research Questions:

  • What is the precise mechanism by which ANGPTL3 inhibition via this compound leads to hepatic fat accumulation? Does it involve altered fatty acid uptake, impaired VLDL secretion, or other pathways?

  • Why do preclinical models (mice) show a reduction in liver fat with ANGPTL3 ASOs, while humans show an increase?[1][11] This discrepancy highlights potential species differences in lipid metabolism that warrant further investigation.

  • Do other modalities of ANGPTL3 inhibition, such as small interfering RNA (siRNA) or monoclonal antibodies, have the same effect on hepatic fat? Preliminary evidence with an siRNA (ARO-ANG3) suggests it may decrease hepatic fat, pointing to potential platform-specific or off-target effects of this compound.[5]

This compound This compound Administration Inhibition ANGPTL3 Synthesis Inhibition in Hepatocytes This compound->Inhibition LPL_Activity Increased LPL Activity Inhibition->LPL_Activity Hepatic_Fat Increased Hepatic Fat (Steatosis) Inhibition->Hepatic_Fat Paradoxically Causes Plasma_TG_Clearance Increased Plasma Triglyceride Clearance LPL_Activity->Plasma_TG_Clearance Plasma_Lipids Reduced Plasma Triglycerides & non-HDL-C Plasma_TG_Clearance->Plasma_Lipids Leads to LFTs Elevated Liver Enzymes (ALT/AST) Hepatic_Fat->LFTs Correlates with

Logical Flow of this compound's Effects.

References

Application Notes and Protocols for the Analytical Detection of Vupanorsen in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vupanorsen (formerly AKCEA-ANGPTL3-LRx or IONIS-ANGPTL3-LRx) is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to reduce the production of angiopietin-like 3 (ANGPTL3) protein in the liver.[1][2] By targeting ANGPTL3 mRNA, this compound leads to decreased levels of triglycerides, LDL-cholesterol, and other atherogenic lipoproteins, presenting a potential therapeutic strategy for cardiovascular risk reduction.[1][2] As with any therapeutic agent, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies throughout the drug development process.

These application notes provide an overview of the principal analytical methods for the detection of this compound in biological samples, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) and hybridization-based assays such as enzyme-linked immunosorbent assay (ELISA). Detailed protocols and comparative data are presented to guide researchers in selecting and implementing the appropriate analytical strategy for their specific research needs.

This compound's Mechanism of Action

This compound is a second-generation antisense oligonucleotide that is targeted to the liver via a GalNAc3 conjugate, which binds to the asialoglycoprotein receptor on hepatocytes.[3] Once inside the hepatocyte, this compound binds to the mRNA of ANGPTL3, leading to its degradation and thereby inhibiting the synthesis of the ANGPTL3 protein.[4][5] ANGPTL3 is an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides and phospholipids.[6] By reducing ANGPTL3 levels, this compound increases the activity of LPL and EL, leading to enhanced clearance of triglyceride-rich lipoproteins and a reduction in plasma lipid levels.[6]

cluster_0 Hepatocyte cluster_1 Bloodstream This compound This compound (GalNAc-ASO) ASGPR ASGPR This compound->ASGPR Binding & Internalization ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Hybridization Endosome Endosome ASGPR->Endosome Endosome->this compound Release Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation Degradation mRNA Degradation ANGPTL3_mRNA->Degradation ANGPTL3_protein ANGPTL3 Protein Ribosome->ANGPTL3_protein ANGPTL3_secreted Secreted ANGPTL3 ANGPTL3_protein->ANGPTL3_secreted Secretion LPL LPL/EL ANGPTL3_secreted->LPL Inhibition TRLs Triglyceride-Rich Lipoproteins (TRLs) LPL->TRLs Hydrolysis TRL_clearance TRL Clearance TRLs->TRL_clearance

Caption: this compound's mechanism of action in reducing ANGPTL3 protein levels.

Comparative Analytical Methods

The quantification of antisense oligonucleotides like this compound in biological matrices presents unique challenges due to their structural similarity to endogenous nucleic acids and the presence of metabolites. The two most prominent bioanalytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and hybridization-based assays (Ligand Binding Assays or Hybridization-ELISA).

ParameterLC-MS/MSHybridization-ELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.Hybridization of the ASO to complementary capture and detection probes.
Specificity High; can distinguish between parent drug and metabolites.[7]Can have cross-reactivity with metabolites, though specificity can be enhanced.[7][8]
Sensitivity Generally lower than hybridization assays, but can be improved.[7]Very high sensitivity, often in the pg/mL range.[9]
Throughput Lower, more labor-intensive sample preparation.[7]High; amenable to automation.[8]
Development Time Generally shorter.Can be more time-consuming due to probe design and optimization.
Matrix Effects Can be significant and require careful management.Generally less susceptible to matrix effects.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity for the quantification of this compound and its metabolites.[7] Ion-pairing reversed-phase liquid chromatography is commonly used for the separation of oligonucleotides.

Sample Preparation: Solid Phase Extraction (SPE)

start Start: Plasma/Tissue Homogenate add_is Add Internal Standard (e.g., stable isotope-labeled this compound) start->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_load Load Sample supernatant->spe_load spe_condition Condition SPE Cartridge (e.g., C18) spe_condition->spe_load spe_wash Wash Cartridge (to remove impurities) spe_load->spe_wash spe_elute Elute this compound (e.g., with methanol/ammonia) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for this compound sample preparation using SPE for LC-MS/MS.

Protocol:

  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 100 µL of sample, add the internal standard (a stable isotope-labeled version of this compound is ideal).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound with 1 mL of 50% methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: Water with 10 mM diisopropylamine and 200 mM hexafluoroisopropanol

  • Mobile Phase B: Methanol with 10 mM diisopropylamine and 200 mM hexafluoroisopropanol

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 7.5 minutes.[10]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 60°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Hybridization-ELISA

Hybridization-ELISA is a highly sensitive method for the quantification of ASOs.[9] This method relies on the specific hybridization of this compound to complementary oligonucleotide probes. A dual hybridization or hybridization-ligation format can be employed to enhance specificity.

Dual Hybridization ELISA Workflow

start Start: Plasma/Tissue Homogenate add_probes Add Biotinylated Capture Probe & Digoxigenin-labeled Detection Probe start->add_probes hybridize Hybridization of this compound to Probes add_probes->hybridize capture Transfer to Streptavidin-coated Plate (Capture of Biotinylated Probe) hybridize->capture wash1 Wash to Remove Unbound Material capture->wash1 add_conjugate Add Anti-Digoxigenin-HRP Conjugate wash1->add_conjugate wash2 Wash to Remove Unbound Conjugate add_conjugate->wash2 add_substrate Add HRP Substrate (e.g., TMB) wash2->add_substrate develop Color Development add_substrate->develop stop Add Stop Solution develop->stop end Read Absorbance stop->end

References

Vupanorsen in the Study of Atherogenic Dyslipidemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vupanorsen (formerly AKCEA-ANGPTL3-LRx or PF-07285557) is an investigational second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to reduce the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.[1][2] ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[1] Genetic studies have shown that loss-of-function variants in the ANGPTL3 gene are associated with lower levels of plasma triglycerides, LDL-cholesterol (LDL-C), and a reduced risk of coronary artery disease.[1][3] This has made ANGPTL3 a promising therapeutic target for managing atherogenic dyslipidemia, a condition characterized by elevated triglycerides, increased small dense LDL particles, and low high-density lipoprotein cholesterol (HDL-C).

These application notes provide a comprehensive overview of the key findings from clinical studies of this compound, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is designed to specifically target the messenger RNA (mRNA) that codes for ANGPTL3. As a GalNAc-conjugated ASO, it is efficiently taken up by hepatocytes, the primary site of ANGPTL3 production.[1] Once inside the liver cells, this compound binds to the ANGPTL3 mRNA, leading to its degradation by RNase H. This prevents the translation of ANGPTL3 mRNA into protein, thereby reducing the amount of circulating ANGPTL3. The subsequent decrease in ANGPTL3 levels leads to increased LPL activity, which in turn enhances the clearance of triglyceride-rich lipoproteins from the circulation.

Vupanorsen_Mechanism cluster_blood Bloodstream cluster_liver Hepatocyte Vupanorsen_blood This compound (GalNAc-ASO) Vupanorsen_liver This compound Vupanorsen_blood->Vupanorsen_liver Hepatocyte Uptake (ASGPR-mediated) ANGPTL3_blood Circulating ANGPTL3 LPL Lipoprotein Lipase (LPL) ANGPTL3_blood->LPL Inhibits TRLs Triglyceride-Rich Lipoproteins (TRLs) LPL->TRLs Clears TRLs_cleared Cleared TRLs TRLs->TRLs_cleared ANGPTL3_mRNA ANGPTL3 mRNA Vupanorsen_liver->ANGPTL3_mRNA Binds & Degrades ANGPTL3_synthesis ANGPTL3 Synthesis ANGPTL3_mRNA->ANGPTL3_synthesis ANGPTL3_secreted Secreted ANGPTL3 ANGPTL3_synthesis->ANGPTL3_secreted ANGPTL3_secreted->ANGPTL3_blood Secretion TRANSLATE_TIMI_70_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (24 weeks) cluster_followup Follow-up & Analysis Patient_Pool Patient Population: - Statin-treated - Non-HDL-C ≥100 mg/dL - TG 150-500 mg/dL Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Randomization Randomization (N=286) Inclusion_Exclusion->Randomization Placebo Placebo (N=44) Randomization->Placebo Vupanorsen_Q4W This compound Q4W (80, 120, 160 mg) Randomization->Vupanorsen_Q4W Vupanorsen_Q2W This compound Q2W (60, 80, 120, 160 mg) Randomization->Vupanorsen_Q2W Data_Collection Data Collection: - Lipid Panels - ANGPTL3 Levels - Safety Labs Placebo->Data_Collection Vupanorsen_Q4W->Data_Collection Vupanorsen_Q2W->Data_Collection Primary_Endpoint Primary Endpoint Analysis: Change in Non-HDL-C at 24 weeks Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - TG, LDL-C, ApoB, ANGPTL3 - Safety and Tolerability Data_Collection->Secondary_Endpoints Vupanorsen_Logic_Diagram This compound This compound Administration (Subcutaneous Injection) Hepatic_Uptake Targeted Hepatic Uptake This compound->Hepatic_Uptake ANGPTL3_mRNA_Inhibition Inhibition of ANGPTL3 mRNA Hepatic_Uptake->ANGPTL3_mRNA_Inhibition ANGPTL3_Protein_Reduction Reduced ANGPTL3 Protein Synthesis ANGPTL3_mRNA_Inhibition->ANGPTL3_Protein_Reduction LPL_Activity_Increase Increased Lipoprotein Lipase (LPL) Activity ANGPTL3_Protein_Reduction->LPL_Activity_Increase TRL_Clearance Enhanced Clearance of Triglyceride-Rich Lipoproteins LPL_Activity_Increase->TRL_Clearance Lipid_Profile_Changes Changes in Lipid Profile TRL_Clearance->Lipid_Profile_Changes TG_Reduction Reduced Triglycerides Lipid_Profile_Changes->TG_Reduction NonHDL_Reduction Reduced Non-HDL-C Lipid_Profile_Changes->NonHDL_Reduction Modest_LDL_ApoB_Reduction Modest Reduction in LDL-C & ApoB Lipid_Profile_Changes->Modest_LDL_ApoB_Reduction

References

Experimental Design for Vupanorsen Treatment in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the efficacy and safety of Vupanorsen in rodent models of dyslipidemia and atherosclerosis. This compound is an antisense oligonucleotide (ASO) that targets angiopoietin-like 3 (ANGPTL3) mRNA, a key regulator of lipid metabolism.

Introduction to this compound and ANGPTL3

This compound is a second-generation N-acetyl galactosamine (GalNAc₃)-conjugated antisense oligonucleotide designed to selectively inhibit the synthesis of ANGPTL3 protein in the liver.[1] ANGPTL3 is a glycoprotein that plays a crucial role in lipid metabolism by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[2] Inhibition of LPL and EL by ANGPTL3 leads to reduced clearance of triglycerides and phospholipids, respectively, resulting in elevated plasma levels of triglycerides, LDL-cholesterol, and HDL-cholesterol.[3] Genetic studies in humans with loss-of-function mutations in the ANGPTL3 gene have shown significantly lower levels of plasma lipoproteins and a reduced risk of coronary artery disease, validating ANGPTL3 as a therapeutic target for cardiovascular diseases.[4][5]

Preclinical studies in mice using ASOs targeting Angptl3 have demonstrated dose-dependent reductions in hepatic Angptl3 mRNA, circulating ANGPTL3 protein, plasma triglycerides, and LDL cholesterol.[6] These studies also showed a reduction in liver triglyceride content and the progression of atherosclerosis.[6] However, clinical trials with this compound in humans, while showing reductions in non-HDL cholesterol and triglycerides, also revealed dose-dependent increases in liver fat and elevations in liver enzymes, which led to the discontinuation of its development for certain cardiovascular indications.[7][8] Therefore, careful experimental design in rodent models is crucial to further understand the efficacy and potential hepatosteatotic effects of ANGPTL3 inhibition.

Recommended Rodent Models

The choice of rodent model is critical for studying the effects of this compound on dyslipidemia and atherosclerosis. Below are recommended models, each with specific characteristics suitable for different research questions.

Rodent ModelKey CharacteristicsRecommended DietPrimary Applications
C57BL/6J Mice Wild-type strain, develops diet-induced obesity, insulin resistance, and mild hyperlipidemia.Western Diet (WD) or High-Fat Diet (HFD) (e.g., 42% kcal from fat, 0.2% cholesterol) for 12-16 weeks.- Initial efficacy studies. - Assessment of effects on plasma lipids and liver triglycerides.
Apolipoprotein E Knockout (ApoE-/-) Mice Develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[9][10][11]Western Diet to accelerate and exacerbate atherosclerosis.[10]- Efficacy studies on atherosclerosis progression and regression. - Plaque composition analysis.
Low-Density Lipoprotein Receptor Knockout (LDLR-/-) Mice Develop severe hypercholesterolemia, particularly when fed a high-fat/high-cholesterol diet.[10][11] Atherosclerotic lesions are prominent in the aortic root and arch.[12]Western Diet or High-Fat/High-Cholesterol Diet.[11]- Efficacy studies on severe hypercholesterolemia and atherosclerosis. - Mechanistic studies on LDL clearance.

This compound Dosing and Administration Protocol

This compound, being an antisense oligonucleotide, is typically administered systemically to target the liver.

Protocol for Subcutaneous Administration of this compound in Mice:

  • Preparation of Dosing Solution:

    • Reconstitute lyophilized this compound (or a relevant mouse-specific ANGPTL3 ASO) in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.

    • Further dilute the stock solution with sterile PBS to the final dosing concentration. A typical working solution might be 2.5 mg/mL for ease of injection.[13]

  • Dosing Regimen:

    • Dose Range: Based on preclinical studies with similar ASOs, a dose range of 10-50 mg/kg/week is recommended for initial studies.[14][15] Dose-response studies are crucial to determine the optimal dose.

    • Frequency: For loading, injections can be administered on days 1, 3, and 7, followed by weekly maintenance doses.[13] Alternatively, a twice-weekly injection schedule can be employed.[16]

    • Route of Administration: Subcutaneous (SC) injection is the preferred route for ASOs due to its ease of administration and good systemic absorption.[17][18]

  • Injection Procedure:

    • Weigh the mouse to calculate the exact volume of this compound solution to be injected.

    • Gently restrain the mouse and create a "tent" of skin over the upper back/scapular region.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of this compound solution subcutaneously.

    • Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent model of atherosclerosis.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis start Select Rodent Model (e.g., ApoE-/- mice, 6-8 weeks old) diet Acclimatization (1 week) + Western Diet Feeding (12-16 weeks) start->diet randomize Randomize into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) diet->randomize treatment Subcutaneous Injections (e.g., weekly for 8-12 weeks) randomize->treatment monitoring Weekly Body Weight and Food Intake Monitoring treatment->monitoring blood Blood Collection (Cardiac Puncture) - Plasma Lipid Analysis monitoring->blood tissue Tissue Harvest (Aorta, Liver, Heart) blood->tissue aorta_analysis Atherosclerosis Quantification (Oil Red O Staining) tissue->aorta_analysis liver_analysis Liver Triglyceride Measurement & Histology (H&E, Oil Red O) tissue->liver_analysis

Experimental workflow for this compound evaluation.

Key Experimental Protocols

Plasma Lipid Profile Analysis

Objective: To quantify the levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL-C), and low-density lipoprotein (LDL-C) in plasma.

Protocol:

  • Blood Collection:

    • At the end of the treatment period, fast the mice for 4-6 hours.

    • Anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Lipid Measurement:

    • Use commercially available enzymatic colorimetric assay kits for the quantification of TC, TG, and HDL-C.

    • For LDL-C, it can be calculated using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).

    • Alternatively, plasma lipid profiles can be determined by fast protein liquid chromatography (FPLC) or advanced mass spectrometry-based lipidomics for a more detailed analysis.[2][19][20]

Liver Triglyceride Content Measurement

Objective: To quantify the accumulation of triglycerides in the liver.

Protocol:

  • Liver Homogenization:

    • Excise a portion of the liver (approx. 50-100 mg), weigh it, and snap-freeze in liquid nitrogen.

    • Homogenize the frozen liver tissue in a suitable solvent, such as isopropanol (e.g., 1 ml per 50 mg of tissue).[21]

  • Lipid Extraction:

    • Centrifuge the homogenate at high speed (e.g., 10,000 rpm) for 15 minutes at 4°C.[21]

    • Collect the supernatant containing the extracted lipids.

  • Triglyceride Quantification:

    • Use a commercial triglyceride assay kit to measure the triglyceride concentration in the supernatant.

    • Normalize the results to the initial weight of the liver tissue (e.g., mg of TG per g of liver tissue).

Quantification of Atherosclerosis

Objective: To assess the extent of atherosclerotic plaque formation in the aorta.

Protocol (En Face Oil Red O Staining):

  • Aorta Dissection and Preparation:

    • Perfuse the mouse with PBS followed by 4% paraformaldehyde.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.[7][12]

    • Remove the surrounding adventitial fat under a dissecting microscope.[3]

    • Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax dissection pan.[22]

  • Oil Red O Staining:

    • Prepare a fresh working solution of Oil Red O.[22]

    • Rinse the pinned aorta with 78% methanol.[22]

    • Incubate the aorta in the Oil Red O working solution for 50-60 minutes at room temperature.[22]

    • Wash the aorta with 78% methanol to remove excess stain.[22]

  • Imaging and Quantification:

    • Capture high-resolution images of the stained aorta.

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the total aortic surface area covered by Oil Red O-stained lesions.[22]

Mechanism of Action and Signaling Pathway

This compound functions by binding to the mRNA of ANGPTL3, leading to its degradation and thus preventing the translation of the ANGPTL3 protein. This reduction in ANGPTL3 levels disinhibits LPL and EL, enhancing the clearance of triglyceride-rich lipoproteins.

moa_pathway cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cluster_circulation Blood Circulation ANGPTL3_gene ANGPTL3 Gene ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation Degradation mRNA Degradation ANGPTL3_mRNA->Degradation This compound This compound (ASO) This compound->ANGPTL3_mRNA Binds to mRNA ANGPTL3_protein ANGPTL3 Protein Ribosome->ANGPTL3_protein LPL Lipoprotein Lipase (LPL) ANGPTL3_protein->LPL Inhibits TG_lipoproteins Triglyceride-Rich Lipoproteins (VLDL, Chylomicrons) LPL->TG_lipoproteins Hydrolyzes Lipid_clearance Lipid Clearance TG_lipoproteins->Lipid_clearance

Mechanism of action of this compound.

Data Presentation

Quantitative data from the studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Example of Plasma Lipid Profile Data

Treatment GroupnTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)Non-HDL-C (mg/dL)
Vehicle (PBS)10250 ± 25150 ± 2050 ± 5200 ± 24
This compound (10 mg/kg)10200 ± 2090 ± 1545 ± 4155 ± 18
This compound (30 mg/kg)10175 ± 18 60 ± 1042 ± 5133 ± 15**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle.

Table 2: Example of Atherosclerosis and Liver Triglyceride Data

Treatment GroupnAortic Plaque Area (%)Liver Weight (g)Liver Triglycerides (mg/g)
Vehicle (PBS)1015.2 ± 1.81.5 ± 0.150.5 ± 5.2
This compound (10 mg/kg)1010.5 ± 1.51.4 ± 0.155.2 ± 6.1
This compound (30 mg/kg)107.8 ± 1.2**1.6 ± 0.265.8 ± 7.5
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle.

These tables should be accompanied by appropriate statistical analysis to determine the significance of the observed effects. Close monitoring of liver weight and triglyceride content is essential given the findings from human clinical trials.

References

Application Notes and Protocols: Vupanorsen in Human Hepatocyte Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vupanorsen (formerly AKCEA-ANGPTL3-LRx) is a second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to specifically target and inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in hepatocytes.[1][2] ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[1][3] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of triglycerides, LDL-C, and HDL-C, and a lower risk of coronary artery disease.[1][2] this compound was developed as a therapeutic agent to lower triglycerides and atherogenic lipoproteins in individuals with hypertriglyceridemia.[2][4] However, its clinical development was discontinued due to dose-dependent increases in hepatic fat fraction and elevations in liver enzymes.[3][5] These findings make this compound a valuable tool for in vitro research to understand the complex role of ANGPTL3 in human hepatocyte lipid metabolism and the mechanisms underlying ASO-induced hepatic steatosis.

Mechanism of Action

This compound is designed for targeted delivery to hepatocytes. The GalNAc ligand binds to the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of hepatocytes, facilitating receptor-mediated endocytosis of the ASO.[1][6] Once inside the cell, the ASO is released and translocates to the nucleus where it binds to the pre-messenger RNA (pre-mRNA) of ANGPTL3 via Watson-Crick base pairing. This binding event recruits RNase H1, an intracellular enzyme that cleaves the mRNA strand of the DNA-RNA heteroduplex.[7] The degradation of ANGPTL3 mRNA prevents its translation into ANGPTL3 protein, leading to decreased levels of secreted ANGPTL3.[2] The reduction in circulating ANGPTL3 results in the disinhibition of LPL and EL, leading to increased clearance of triglyceride-rich lipoproteins.[1][8]

cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte This compound This compound (GalNAc-ASO) ASGPR ASGPR This compound->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis ANGPTL3_protein_secreted Secreted ANGPTL3 LPL LPL / EL ANGPTL3_protein_secreted->LPL Inhibition Vupanorsen_int This compound (ASO) Endosome->Vupanorsen_int Release Nucleus Nucleus Vupanorsen_int->Nucleus Translocation ANGPTL3_mRNA ANGPTL3 mRNA Vupanorsen_int->ANGPTL3_mRNA Hybridization RNase_H1 RNase H1 ANGPTL3_mRNA->RNase_H1 Recruitment Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation RNase_H1->ANGPTL3_mRNA Cleavage ANGPTL3_protein_synth ANGPTL3 Protein (Synthesis) Ribosome->ANGPTL3_protein_synth ANGPTL3_protein_synth->ANGPTL3_protein_secreted Secretion

This compound Mechanism of Action in Hepatocytes.

Data Presentation

The following tables summarize the quantitative data from Phase 2 clinical trials of this compound.

Table 1: Effect of this compound on Lipids and Lipoproteins (Phase 2a Study) [2][4][9]

ParameterPlacebo (Change from Baseline)40 mg Q4W (Change from Baseline)80 mg Q4W (Change from Baseline)20 mg QW (Change from Baseline)
Triglycerides -16%-36%-53%-47%
ANGPTL3 +8%-41%-59% (-62% vs placebo)-56%
Apolipoprotein C-III ---58% vs placebo-
Remnant Cholesterol ---38% vs placebo-
Total Cholesterol ---19% vs placebo-
Non-HDL-C ---18% vs placebo-
Apolipoprotein B ---9% vs placebo-
HDL-C ---24% vs placebo-
LDL-C ----12% (numerical decrease)

Q4W: every 4 weeks; QW: every week.

Table 2: Effect of this compound on Non-HDL-C and Triglycerides (TRANSLATE-TIMI 70, Phase 2b Study) [10][11]

Dose RegimenPlacebo-Adjusted % Change in Non-HDL-C at 24 WeeksPlacebo-Adjusted % Change in Triglycerides at 24 Weeks
80 mg Q4W -22.4%-45.1%
120 mg Q4W -24.1%-41.3%
160 mg Q4W -26.6%-48.9%
60 mg Q2W -22.0%-46.7%
80 mg Q2W -27.7%-52.6%
120 mg Q2W -25.7%-55.8%
160 mg Q2W -26.5%-56.8%

Q4W: every 4 weeks; Q2W: every 2 weeks.

Table 3: Effect of this compound on Hepatic Fat Fraction (TRANSLATE-TIMI 70) [10][12][13]

Dose RegimenRelative Increase in Hepatic Fat Fraction from Baseline
Placebo -1.0%
This compound (Dose-dependent) Up to +76% (with 160 mg Q2W)

Experimental Protocols

The following are generalized protocols for studying the effects of a GalNAc-conjugated ASO like this compound on primary human hepatocytes or hepatocyte-like cell lines (e.g., HepG2, Huh7).

1. General Workflow for In Vitro this compound Studies

cluster_assays Endpoint Assays start Start: Primary Human Hepatocytes/Cell Lines culture Cell Culture & Seeding start->culture treat This compound Treatment (Gymnotic Delivery) culture->treat incubate Incubation (e.g., 24-72 hours) treat->incubate rna RNA Isolation & qRT-PCR (ANGPTL3 mRNA) incubate->rna protein Protein Lysates & Western Blot (ANGPTL3 Protein) incubate->protein lipid Lipid Staining (Oil Red O) incubate->lipid toxicity Toxicity Assays (LDH, ATP) incubate->toxicity analyze Data Analysis & Interpretation rna->analyze protein->analyze lipid->analyze toxicity->analyze

General Experimental Workflow.

2. Protocol: this compound Treatment of Human Hepatocytes

This protocol describes the gymnotic (naked) delivery of this compound to cultured hepatocytes, which relies on the GalNAc-ASGPR interaction for uptake.

  • Materials:

    • Primary human hepatocytes or a suitable cell line (e.g., HepG2).

    • Appropriate cell culture medium (e.g., Williams' E Medium for primary hepatocytes, DMEM for HepG2).

    • This compound (or other GalNAc-conjugated ASO).

    • Control ASO (a scrambled sequence with similar chemistry and GalNAc conjugation).

    • Cell culture plates (e.g., 24-well or 6-well plates).

  • Procedure:

    • Cell Seeding: Seed hepatocytes at a density that will result in 70-80% confluency at the time of treatment.

    • Cell Acclimatization: Allow cells to attach and acclimatize for 24 hours in a humidified incubator at 37°C and 5% CO2.

    • Preparation of ASO solutions: Dilute this compound and control ASO to the desired final concentrations in fresh, serum-free culture medium. A dose-response experiment (e.g., 1 nM to 1 µM) is recommended to determine the optimal concentration.

    • Treatment: Remove the old medium from the cells and replace it with the medium containing the ASO.

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For mRNA analysis, 24-48 hours is often sufficient. For protein and lipid analysis, 48-72 hours may be required.

    • Endpoint Analysis: After incubation, proceed with the desired downstream assays (e.g., RNA/protein extraction, lipid staining).

3. Protocol: Quantification of ANGPTL3 mRNA by qRT-PCR

  • Materials:

    • RNA isolation kit.

    • cDNA synthesis kit.

    • SYBR Green or TaqMan-based qPCR master mix.

    • Primers specific for human ANGPTL3 and a reference gene (e.g., GAPDH, ACTB).

  • Procedure:

    • RNA Isolation: Lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.

    • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

    • qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Run the reaction on a real-time PCR instrument.

    • Data Analysis: Calculate the relative expression of ANGPTL3 mRNA normalized to the reference gene using the ΔΔCt method.

4. Protocol: Detection of ANGPTL3 Protein by Western Blot

  • Materials:

    • RIPA buffer or other suitable lysis buffer with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against human ANGPTL3.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody against ANGPTL3, followed by incubation with the HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

5. Protocol: Assessment of Intracellular Lipid Accumulation by Oil Red O Staining

  • Materials:

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation.

    • 60% Isopropanol.

    • Oil Red O staining solution.

    • Hematoxylin for counterstaining (optional).

  • Procedure:

    • Cell Fixation: After this compound treatment, wash the cells with PBS and fix them with 4% PFA for 15-30 minutes.[14][15][16]

    • Washing: Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.[14][15][16]

    • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-30 minutes.[14][15]

    • Washing: Wash the cells repeatedly with water until the excess stain is removed.

    • Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.

    • Visualization and Quantification:

      • Microscopy: Visualize the red-stained lipid droplets under a light microscope.

      • Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm using a plate reader.[16]

Signaling Pathway

The primary signaling pathway influenced by this compound is the regulation of lipid metabolism through the ANGPTL3-LPL/EL axis. ANGPTL3, secreted by the liver, acts as an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By inhibiting ANGPTL3 synthesis, this compound leads to increased LPL and EL activity, promoting the clearance of these lipoproteins from circulation.

cluster_lipoproteins Lipoprotein Metabolism Hepatocyte Hepatocyte ANGPTL3_synth ANGPTL3 Synthesis Hepatocyte->ANGPTL3_synth Produces This compound This compound This compound->ANGPTL3_synth Inhibits ANGPTL3_secreted Circulating ANGPTL3 ANGPTL3_synth->ANGPTL3_secreted Secretes LPL_EL LPL / EL Activity ANGPTL3_secreted->LPL_EL Inhibits TRL Triglyceride-Rich Lipoproteins (VLDL) LPL_EL->TRL Hydrolyzes FFA_uptake FFA Uptake by Tissues LPL_EL->FFA_uptake Promotes Triglycerides Plasma Triglycerides TRL->Triglycerides Contains

ANGPTL3 Signaling Pathway in Lipid Metabolism.

References

Troubleshooting & Optimization

Vupanorsen Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the reasons behind the discontinuation of the Vupanorsen clinical trial program. The information is presented in a question-and-answer format to directly address potential queries from the scientific community.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound clinical development program?

The this compound clinical development program was discontinued by Pfizer and Ionis Pharmaceuticals due to a combination of insufficient efficacy and safety concerns observed in the Phase 2b TRANSLATE-TIMI 70 trial.[1][2] While the study met its primary endpoint of statistically significant reductions in non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides (TG), the magnitude of these reductions was not deemed sufficient to support the continuation of the program for cardiovascular risk reduction or severe hypertriglyceridemia.[2][3]

Q2: What were the specific safety concerns that led to the trial's discontinuation?

The primary safety concerns were dose-dependent increases in liver fat (hepatic steatosis) and elevations in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5] These findings raised concerns about the long-term safety of the drug, particularly at the higher doses required to achieve clinically meaningful lipid lowering.

Troubleshooting Guide for Experimental Data Interpretation

This section addresses potential questions researchers might have when analyzing the this compound trial data.

Q3: How should the efficacy data from the TRANSLATE-TIMI 70 trial be interpreted in the context of its discontinuation?

While this compound demonstrated statistically significant reductions in non-HDL-C and triglycerides across all tested doses, the clinical significance of these reductions was considered modest.[2] For a detailed comparison, the placebo-adjusted efficacy data for each dose regimen is summarized in the table below. Researchers should note the lack of a clear dose-response for non-HDL-C, which may have contributed to the decision to halt development.

Q4: What is the significance of the observed elevations in liver enzymes and hepatic fat?

The dose-dependent increases in ALT, AST, and hepatic fat are significant safety signals. Elevations in liver enzymes can indicate liver cell injury. The increase in hepatic fat fraction, as measured by MRI-PDFF, suggests that this compound may promote the accumulation of fat in the liver, a condition that can lead to more serious liver complications. The safety data from the TRANSLATE-TIMI 70 trial is presented in the table below. The high incidence of liver enzyme elevations at the highest dose was a major contributor to the discontinuation of the program.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase 2b TRANSLATE-TIMI 70 trial.

Table 1: Efficacy of this compound in Reducing Lipid Levels (Placebo-Adjusted Least Squares Mean Percent Change from Baseline at 24 Weeks)

Dose RegimenNon-HDL-C Reduction (%)Triglyceride Reduction (%)
80 mg every 4 weeks-25.7-46.9
120 mg every 4 weeks-24.4-41.3
160 mg every 4 weeks-26.6-50.0
60 mg every 2 weeks-22.0-46.2
80 mg every 2 weeks-27.7-50.9
120 mg every 2 weeks-26.3-51.5
160 mg every 2 weeks-25.9-56.8

Table 2: Key Safety Findings of this compound (Incidence at 24 Weeks)

Dose RegimenInjection Site Reactions (%)ALT or AST >3x ULN (%)Increase in Hepatic Fat Fraction (Relative %)
Placebo9.12.3-1.0
80 mg every 4 weeks13.04.3+24.0
120 mg every 4 weeks13.04.3+35.0
160 mg every 4 weeks20.08.9+44.0
60 mg every 2 weeks16.74.2+38.0
80 mg every 2 weeks22.211.1+55.0
120 mg every 2 weeks23.917.4+66.0
160 mg every 2 weeks33.344.4+76.0

Experimental Protocols

Lipid Panel Analysis

  • Objective: To quantify the levels of various lipids and lipoproteins in patient plasma.

  • Methodology: Blood samples were collected from patients after a period of fasting. Plasma was separated by centrifugation. Total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer. Non-HDL-C was calculated by subtracting HDL-C from total cholesterol.

Liver Function Tests (LFTs)

  • Objective: To assess liver health by measuring the levels of key liver enzymes.

  • Methodology: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured using standardized enzymatic rate assays on an automated clinical chemistry analyzer. Results were reported in international units per liter (IU/L) and compared to the upper limit of normal (ULN).

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

  • Objective: To non-invasively quantify the amount of fat in the liver.

  • Methodology: Patients underwent MRI scans of the liver. A multi-echo gradient-echo sequence was used to acquire images at multiple echo times. The resulting data was processed to separate the signals from water and fat protons, allowing for the calculation of the proton density fat fraction (PDFF) on a pixel-by-pixel basis. The mean PDFF across multiple regions of interest within the liver was used to determine the average hepatic fat fraction.

Visualizations

Vupanorsen_Signaling_Pathway This compound This compound (Antisense Oligonucleotide) ANGPTL3_mRNA ANGPTL3 mRNA in Hepatocyte This compound->ANGPTL3_mRNA Binds to & degrades Hepatic_Fat Increased Hepatic Fat (Adverse Effect) This compound->Hepatic_Fat Liver_Enzymes Elevated Liver Enzymes (Adverse Effect) This compound->Liver_Enzymes Translation Translation ANGPTL3_mRNA->Translation ANGPTL3_Protein ANGPTL3 Protein (Secreted) Translation->ANGPTL3_Protein Produces LPL Lipoprotein Lipase (LPL) Endothelial Lipase (EL) ANGPTL3_Protein->LPL Inhibits Triglyceride_Metabolism Inhibition of Triglyceride-Rich Lipoprotein Metabolism LPL->Triglyceride_Metabolism Lipid_Reduction Reduction in Triglycerides & Non-HDL-C Triglyceride_Metabolism->Lipid_Reduction Leads to

Caption: Mechanism of action and adverse effects of this compound.

Discontinuation_Logic cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment Efficacy_Endpoint Primary Endpoint Met: Statistically Significant Non-HDL-C & TG Reduction Efficacy_Magnitude Magnitude of Reduction Deemed Insufficient for Clinical Benefit Efficacy_Endpoint->Efficacy_Magnitude Decision Decision: Discontinue Clinical Development Program Efficacy_Magnitude->Decision Safety_Signal Adverse Events Observed Liver_Fat Dose-Dependent Increase in Hepatic Fat Safety_Signal->Liver_Fat Liver_Enzymes Dose-Dependent Elevations in ALT & AST Safety_Signal->Liver_Enzymes Liver_Fat->Decision Liver_Enzymes->Decision

Caption: Decision logic for this compound trial discontinuation.

Experimental_Workflow Patient_Screening Patient Screening Inclusion/Exclusion Criteria Randomization Randomization Placebo vs. This compound Doses Patient_Screening->Randomization Treatment Treatment Period 24 Weeks Randomization->Treatment Data_Collection Data Collection - Lipid Panels - Liver Function Tests - MRI-PDFF Treatment->Data_Collection Analysis Data Analysis Efficacy & Safety Endpoints Data_Collection->Analysis

Caption: High-level experimental workflow of the TRANSLATE-TIMI 70 trial.

References

Vupanorsen-Induced Hepatotoxicity and Liver Enzyme Elevation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating Vupanorsen or similar ANGPTL3-targeting antisense oligonucleotides. The following information addresses potential issues related to hepatotoxicity and liver enzyme elevation observed during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antisense oligonucleotide designed to target angiopoietin-like 3 (ANGPTL3) protein synthesis in the liver.[1][2][3] It is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide that targets ANGPTL3 mRNA.[2][3] The GalNAc moiety facilitates targeted delivery to hepatocytes. By inhibiting the production of ANGPTL3, a key regulator of lipoprotein metabolism, this compound was developed to lower levels of triglycerides and cholesterol.[2][4] Genetic studies have shown that loss-of-function variants in the ANGPTL3 gene are associated with lower levels of plasma lipids.[2][3]

Q2: What were the key findings from the this compound clinical trials regarding liver safety?

The clinical development of this compound was discontinued due to concerns about its liver safety profile.[1][5][6] The Phase 2b TRANSLATE-TIMI 70 trial revealed dose-dependent increases in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][4][6] Additionally, a dose-dependent increase in hepatic fat fraction was observed.[2][5][6]

Q3: How significant were the liver enzyme elevations observed with this compound?

In the TRANSLATE-TIMI 70 trial, elevations in ALT or AST to more than three times the upper limit of normal were more common at higher doses.[7] For instance, at a dose of 160 mg every two weeks, 44.4% of participants experienced this level of liver enzyme elevation.[5][7]

Q4: What is the proposed mechanism for this compound-induced hepatotoxicity?

The exact mechanism is not fully elucidated, but several hypotheses exist. The hepatotoxicity could be an on-target effect related to the potent inhibition of ANGPTL3, potentially leading to an accumulation of fat in the liver (hepatic steatosis) due to altered lipid metabolism.[5][8] Another possibility is an off-target effect specific to the this compound molecule or the antisense oligonucleotide platform itself.[5][8] The increase in hepatic fat may contribute to the observed liver enzyme elevations.[2][7]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments involving this compound or similar compounds where unexpected liver enzyme elevations or signs of hepatotoxicity are observed.

Issue: Unexpectedly high ALT/AST levels in in vitro or in vivo models.

Possible Cause 1: On-target effect of potent ANGPTL3 inhibition.

  • Troubleshooting Step:

    • Dose-Response Analysis: Conduct a detailed dose-response study to determine if the enzyme elevations are dose-dependent.

    • Lipid Accumulation Assessment: Measure intracellular lipid accumulation in hepatocytes (in vitro) or assess hepatic steatosis in animal models using histology (Oil Red O staining) or imaging techniques.

    • Comparative Studies: If possible, compare the effects with other ANGPTL3 inhibitors that have different mechanisms of action (e.g., monoclonal antibodies or siRNAs) to distinguish between a class effect and a molecule-specific effect.[5]

Possible Cause 2: Off-target toxicity of the antisense oligonucleotide.

  • Troubleshooting Step:

    • Control Oligonucleotides: Include appropriate control oligonucleotides in your experiments. This should consist of a scrambled sequence control with the same chemistry and a saline/vehicle control.

    • Cell Viability Assays: Perform a panel of cytotoxicity assays (e.g., LDH, MTS) to assess general cellular toxicity.

    • Gene Expression Analysis: Use transcriptomic analysis (e.g., RNA-seq) to identify off-target gene regulation that could contribute to toxicity.

Possible Cause 3: Contamination or experimental artifact.

  • Troubleshooting Step:

    • Reagent Purity: Ensure the purity and integrity of the this compound compound.

    • Culture Conditions: For in vitro studies, verify the health of the cell cultures and screen for contaminants like mycoplasma.

    • Animal Health: For in vivo studies, ensure the overall health of the animals and rule out other potential causes of liver injury.

Data Presentation

Table 1: Summary of Liver Enzyme Elevations in the TRANSLATE-TIMI 70 Trial

This compound DosePercentage of Patients with ALT/AST >3x ULN
80 mg every 4 weeks0%
80 mg biweekly2.3% (n=1)
120 mg biweekly23.9% (n=11)
160 mg biweekly44.4% (n=16)

Source: Bergmark BA, et al. Circulation. 2022.[5]

Table 2: Change in Hepatic Fat Fraction with this compound Treatment

This compound DoseRelative Increase in Hepatic Fat Fraction
High Dose (160 mg biweekly)Up to 76%

Source: Bergmark BA, et al. Circulation. 2022.[5][6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity in Primary Human Hepatocytes

  • Cell Culture: Plate primary human hepatocytes in collagen-coated plates. Allow cells to acclimate for 24 hours.

  • Treatment: Treat hepatocytes with a dose range of this compound and appropriate controls (scrambled oligonucleotide, vehicle).

  • Endpoint Analysis (48-72 hours post-treatment):

    • Liver Enzyme Measurement: Collect the culture supernatant and measure ALT and AST activity using commercially available assay kits.

    • Cell Viability: Assess cell viability using an MTS or LDH assay.

    • Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.

    • Gene Expression: Isolate RNA and perform qRT-PCR to measure the expression of genes involved in lipid metabolism and cellular stress.

Protocol 2: In Vivo Evaluation of Hepatotoxicity in a Rodent Model

  • Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice).

  • Dosing: Administer this compound via subcutaneous injection at various dose levels and schedules. Include a control group receiving a scrambled oligonucleotide and a vehicle control group.

  • Monitoring: Monitor the animals for clinical signs of toxicity. Collect blood samples at regular intervals for measurement of serum ALT and AST levels.

  • Terminal Endpoint Analysis:

    • Organ Collection: At the end of the study, euthanize the animals and collect the liver.

    • Histopathology: Fix a portion of the liver in formalin for hematoxylin and eosin (H&E) staining to assess liver morphology and for Oil Red O staining of frozen sections to evaluate steatosis.

    • Gene and Protein Analysis: Snap-freeze a portion of the liver for RNA and protein extraction to analyze changes in gene and protein expression related to ANGPTL3 and toxicity pathways.

Visualizations

Vupanorsen_Hepatotoxicity_Pathway cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte This compound This compound (ASO) ASGR ASGPR This compound->ASGR Binds Endosome Endosome ASGR->Endosome Internalization Nucleus Nucleus Endosome->Nucleus Release ANGPTL3_mRNA ANGPTL3 mRNA Nucleus->ANGPTL3_mRNA Inhibits Transcription Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation ANGPTL3_protein ANGPTL3 Protein Ribosome->ANGPTL3_protein Synthesis Lipid_Droplets Increased Lipid Droplets (Steatosis) ANGPTL3_protein->Lipid_Droplets Leads to ER_Stress ER Stress Lipid_Droplets->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Droplets->Mitochondrial_Dysfunction Cell_Injury Hepatocellular Injury (ALT/AST release) ER_Stress->Cell_Injury Mitochondrial_Dysfunction->Cell_Injury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow start Start: Hypothesis of Hepatotoxicity in_vitro In Vitro Studies (e.g., Primary Hepatocytes) start->in_vitro in_vivo In Vivo Studies (Rodent Model) start->in_vivo dose_response Dose-Response Assessment in_vitro->dose_response histopathology Histopathology: - H&E Staining - Oil Red O Staining in_vivo->histopathology molecular_analysis Molecular Analysis: - Gene Expression (qRT-PCR) - Protein Levels in_vivo->molecular_analysis endpoints Measure Endpoints: - ALT/AST - Cell Viability - Lipid Accumulation dose_response->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis histopathology->data_analysis molecular_analysis->data_analysis conclusion Conclusion: Assess Hepatotoxic Potential data_analysis->conclusion

Caption: Experimental workflow for investigating drug-induced hepatotoxicity.

Troubleshooting_Tree start Unexpected Liver Enzyme Elevation is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent is_lipid_accumulation Is there evidence of hepatic steatosis? is_dose_dependent->is_lipid_accumulation Yes check_controls Review experimental controls and reagent purity. is_dose_dependent->check_controls No on_target Likely on-target effect. Investigate lipid metabolism. is_lipid_accumulation->on_target Yes off_target Possible off-target effect. Test control oligonucleotides. is_lipid_accumulation->off_target No further_investigation Further investigation needed to determine the mechanism. on_target->further_investigation off_target->further_investigation check_controls->further_investigation

Caption: Troubleshooting decision tree for unexpected liver enzyme elevation.

References

Off-target effects of Vupanorsen in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the investigational N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO), Vupanorsen (formerly AKCEA-ANGPTL3-LRx, PF-07285557). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects observed during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is designed to selectively inhibit the synthesis of angiopietin-like 3 (ANGPTL3) protein in the liver.[1] It is a ligand-conjugated antisense (LICA) drug that utilizes GalNAc to target the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1] By reducing ANGPTL3 levels, this compound aims to lower plasma triglycerides and LDL-cholesterol.

Q2: What are the known off-target effects of this compound observed in clinical trials?

A2: Clinical studies of this compound revealed several dose-dependent off-target effects, which ultimately led to the discontinuation of its clinical development program.[2][3] The most significant of these were:

  • Elevations in liver enzymes: Dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed.[2][3]

  • Increased hepatic fat fraction: A dose-dependent increase in liver fat was noted in patients receiving this compound.[2][3]

  • Injection site reactions: These were the most common adverse events, though generally mild.[4]

Q3: Was an increase in liver fat observed in preclinical animal models?

A3: No, and this is a critical point of distinction. In preclinical studies using mouse models of diet-induced obesity and microsomal triglyceride transfer protein-induced steatosis, administration of an ANGPTL3 ASO led to a reduction in liver triglyceride content. This is in contrast to the findings in human clinical trials where this compound was associated with an increase in hepatic fat. The reasons for this discrepancy are not fully understood but may relate to species-specific differences in lipid metabolism or the underlying disease characteristics of the clinical trial participants.

Q4: What is the general safety profile of GalNAc-conjugated ASOs in preclinical models?

A4: Preclinical toxicology studies of GalNAc-conjugated ASOs in rats and monkeys have generally shown a favorable safety profile.[5][6] At supratherapeutic doses, the most common findings are non-adverse and reversible histologic changes in the liver and kidneys, which are often indicative of drug accumulation rather than overt toxicity.[5][6] Rats are often the more sensitive species to potential hepatotoxicity.[6] These platform-based findings may not be entirely predictive for every specific ASO, as demonstrated by the this compound clinical data.

Troubleshooting Guides

Issue 1: Unexpected Elevation of Liver Enzymes (ALT/AST) in Animal Models

Possible Cause: While preclinical studies with some ANGPTL3 ASOs showed a favorable liver safety profile, hepatotoxicity can be an off-target effect of oligonucleotide therapies. This can be sequence-specific, related to the chemical modifications of the ASO, or due to the high doses used in preclinical toxicology studies.

Troubleshooting Steps:

  • Confirm Dose and Formulation: Verify the correct dose of this compound was administered and that the formulation is stable and free of contaminants.

  • Assess Animal Health: Rule out other potential causes of liver injury in the study animals, such as infections or other co-administered substances.

  • Histopathological Analysis: Conduct a thorough histopathological examination of liver tissue to characterize the nature of the liver injury (e.g., necrosis, inflammation, steatosis).

  • Dose-Response Evaluation: If not already part of the study design, a dose-response study can help determine if the observed hepatotoxicity is dose-dependent.

  • Consider a Different Preclinical Model: If using a model known to be sensitive to liver injury, consider repeating the experiment in a different, validated model.

Issue 2: Discrepancy in Hepatic Lipid Content Between Preclinical and Clinical Findings

Possible Cause: The observed reduction in liver triglycerides in preclinical mouse models versus the increase in hepatic fat in humans is a significant translational challenge. This could be due to fundamental differences in ANGPTL3 biology and lipid metabolism between species.

Troubleshooting/Investigation Steps:

  • In-depth Lipid Profiling: Perform comprehensive lipidomic analysis of liver and plasma samples from treated animals to understand the full spectrum of lipid changes.

  • Gene Expression Analysis: Analyze the expression of genes involved in hepatic lipid synthesis, fatty acid oxidation, and VLDL secretion to elucidate the molecular mechanisms underlying the observed changes in hepatic lipid content.

  • Humanized Mouse Models: Consider the use of humanized mouse models (e.g., with humanized livers or expressing human ANGPTL3) to better predict the human response.

Data Presentation

Table 1: Summary of Off-Target Effects of this compound in Phase 2b Clinical Trial (TRANSLATE-TIMI 70)

Adverse EventObservationDose Relationship
Liver Enzyme Elevation Increased incidence of ALT and AST >3x the upper limit of normal.[2][7]Dose-dependent[2][7]
Hepatic Fat Fraction Increase in liver fat content.[2][7]Dose-dependent[2][7]
Injection Site Reactions Most common adverse event.[8]More frequent at higher doses.[8]

Note: This table summarizes findings from human clinical trials, as detailed quantitative data from preclinical toxicology studies of this compound are not publicly available.

Experimental Protocols

While specific, detailed protocols for this compound's preclinical toxicology studies are proprietary, the following represents a general methodology for assessing the safety of GalNAc-conjugated ASOs in preclinical species, based on publicly available information.

General Protocol for a 4-Week Repeat-Dose Toxicology Study in Rodents (e.g., Sprague-Dawley Rats)

  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks of age.

  • Groups:

    • Vehicle control (e.g., saline)

    • Low-dose this compound

    • Mid-dose this compound

    • High-dose this compound

    • (Optional) Recovery groups for control and high-dose animals.

  • Dosing: Subcutaneous injection, once weekly for 4 weeks.

  • In-life Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly body weight and food consumption measurements.

  • Clinical Pathology (at termination):

    • Hematology: Complete blood count with differential.

    • Coagulation: Prothrombin time, activated partial thromboplastin time.

    • Serum Chemistry: Liver function tests (ALT, AST, ALP, GGT, total bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, globulin, and lipid panel.

  • Terminal Procedures:

    • Necropsy: Gross pathological examination of all organs.

    • Organ Weights: Liver, kidneys, spleen, heart, brain, and other relevant organs.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with a focus on the liver, kidneys, injection sites, and lymphoid tissues.

Visualizations

Vupanorsen_Mechanism_of_Action cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream This compound This compound (GalNAc-ASO) ASGPR ASGPR This compound->ASGPR Binds ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds Endosome Endosome ASGPR->Endosome Internalization Endosome->this compound Release RNase_H RNase H ANGPTL3_mRNA->RNase_H Recruits ANGPTL3_Protein ANGPTL3 Protein Synthesis ANGPTL3_mRNA->ANGPTL3_Protein Degraded_mRNA Degraded ANGPTL3 mRNA RNase_H->Degraded_mRNA Cleaves Degraded_mRNA->ANGPTL3_Protein Inhibits Secreted_ANGPTL3 Secreted ANGPTL3 ANGPTL3_Protein->Secreted_ANGPTL3 Leads to Reduced_ANGPTL3 Reduced Plasma ANGPTL3 Secreted_ANGPTL3->Reduced_ANGPTL3 Lipid_Metabolism Altered Lipid Metabolism (Lower TG, LDL-C) Reduced_ANGPTL3->Lipid_Metabolism

Caption: this compound's on-target mechanism of action in hepatocytes.

Off_Target_Effects_Workflow cluster_Experiment Preclinical Experiment Workflow cluster_Observed_Effects Potential Off-Target Observations Start This compound Administration (e.g., subcutaneous in rodents) In_Vivo_Monitoring In-Vivo Monitoring (Clinical signs, Body weight) Start->In_Vivo_Monitoring Sample_Collection Sample Collection (Blood, Tissues) In_Vivo_Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (ALT, AST, Lipid Panel) Sample_Collection->Biochemical_Analysis Histopathology Histopathology (Liver, Kidney, Spleen) Sample_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Liver_Enzymes Elevated ALT/AST Data_Analysis->Liver_Enzymes Hepatic_Steatosis Changes in Hepatic Lipids (Steatosis or Reduction) Data_Analysis->Hepatic_Steatosis Splenomegaly Splenomegaly Data_Analysis->Splenomegaly Renal_Changes Renal Tubular Changes Data_Analysis->Renal_Changes

Caption: Workflow for investigating this compound's off-target effects.

Logical_Relationship_Troubleshooting Observation Unexpected Finding (e.g., Hepatotoxicity) Is_Dose_Dependent Is it dose-dependent? Observation->Is_Dose_Dependent Yes Yes Is_Dose_Dependent->Yes No No Is_Dose_Dependent->No On_Target_Exaggeration Potential On-Target Exaggerated Pharmacology Yes->On_Target_Exaggeration Off_Target_Toxicity Potential Off-Target Sequence-Specific Toxicity Yes->Off_Target_Toxicity Experimental_Artifact Consider Experimental Artifact/Confounder No->Experimental_Artifact Further_Investigation Further Mechanistic Studies Required On_Target_Exaggeration->Further_Investigation Off_Target_Toxicity->Further_Investigation Experimental_Artifact->Further_Investigation

Caption: Troubleshooting logic for unexpected preclinical findings.

References

Vupanorsen Experimental Limitations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the antisense oligonucleotide (ASO) Vupanorsen, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly known as AKCEA-ANGPTL3-LRx or IONIS-ANGPTL3-LRx) is an investigational N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide.[1] It is designed to reduce the production of angiopoietin-like 3 (ANGPTL3) protein in the liver. ANGPTL3 is a key regulator of lipid metabolism, specifically triglycerides and cholesterol. By targeting the messenger RNA (mRNA) of ANGPTL3, this compound inhibits its synthesis, leading to lower levels of circulating ANGPTL3 and consequently, reduced levels of triglycerides and atherogenic lipoproteins.[1][2]

Q2: Why was the clinical development of this compound discontinued?

The clinical development program for this compound was discontinued due to a combination of modest efficacy and safety concerns observed in the Phase 2b TRANSLATE-TIMI 70 trial.[3][4][5] While the drug did achieve statistically significant reductions in non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides, the magnitude of this effect was not considered sufficient to warrant further development for cardiovascular risk reduction or severe hypertriglyceridemia.[4][6] Additionally, treatment was associated with dose-dependent increases in liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]), hepatic fat, and a high frequency of injection-site reactions.[3][4]

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Inconsistent Results in Preclinical Models

Q: My in vivo or in vitro experiments with a this compound analog are showing lower-than-expected target knockdown or high variability. What are the potential causes and solutions?

Several factors can contribute to modest or variable efficacy in ASO experiments. Here’s a systematic approach to troubleshooting:

  • ASO Delivery and Uptake:

    • In Vitro: Ensure efficient delivery of the ASO into your chosen cell model. While GalNAc conjugation enhances uptake in hepatocytes, other cell types may require transfection reagents.[7] Optimize the delivery method to prevent cytotoxicity while achieving sufficient intracellular concentration.[7]

    • In Vivo: The route of administration is critical. This compound was administered subcutaneously in clinical trials.[8] For preclinical models, intravenous, subcutaneous, or intraperitoneal routes can be effective.[9] Ensure proper animal handling and slow, steady injections to minimize variability.[9]

  • Target Engagement and Quantification:

    • mRNA Quantification: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the recommended method for directly measuring target mRNA knockdown.[10] It's crucial to optimize your qPCR assay, including primer and probe design, and to normalize results to at least two stable housekeeping genes.[7]

    • Protein Quantification: To confirm that mRNA knockdown translates to reduced protein levels, use methods like Western blotting or ELISA.[11] The availability of specific antibodies to the target protein is a prerequisite.[7]

  • Experimental Controls:

    • Use appropriate negative controls, such as a scrambled or mismatch ASO, to differentiate sequence-specific effects from non-specific cellular responses.[12][13] A positive control ASO known to be effective in your system can help validate the experimental setup.[12]

Issue 2: Observing Hepatotoxicity in Animal Models

Q: My animal studies with a this compound-like ASO are showing elevated liver enzymes and/or hepatic steatosis. How can I mitigate or better understand this toxicity?

Hepatotoxicity is a known risk for ASO therapies, particularly those with certain chemical modifications like locked nucleic acids (LNAs).[14][15] this compound's clinical trials revealed dose-dependent increases in liver enzymes and hepatic fat.[4][16]

  • Early Toxicity Screening:

    • Implement an acute in vivo screen to rank ASOs based on their liver toxicity profile. A short-term (e.g., 3-day) single-dose study measuring plasma transaminase levels and liver weights can be predictive of longer-term hepatotoxicity.[14][15]

    • In vitro assays using primary hepatocytes or iPSC-derived liver cells can provide early indicators of potential liver liabilities.[7]

  • Investigating the Mechanism of Toxicity:

    • On-Target vs. Off-Target Effects: It's important to determine if the observed toxicity is due to the intended knockdown of the target protein or an off-target effect of the ASO molecule itself.[17] Including non-targeting control ASOs is crucial for this differentiation.[9] Transcriptome profiling and pathway analysis can help identify unintended off-target effects.[14]

    • Chemical Modifications: The chemical modifications of the ASO can influence its toxicity profile.[18][19] Consider exploring alternative chemistries or modifications to reduce hepatotoxicity while maintaining efficacy.

  • Monitoring and Dose Adjustment:

    • In longer-term studies, regularly monitor liver function parameters.[9] Dose-response studies are essential to identify a therapeutic window with acceptable safety margins. The liver-related adverse events with this compound were more frequent at higher doses.[3]

Issue 3: Injection-Site Reactions in Animal Models

Q: I am observing significant injection-site reactions in my animal models following subcutaneous administration of an ASO. What could be the cause and how can I minimize this?

Injection-site reactions were a common adverse event in the this compound clinical trials, occurring in up to 33% of patients at the highest dose.[3]

  • Formulation and Administration Technique:

    • Ensure the ASO formulation is sterile and the buffer is appropriate (pH 7.2-7.4) and free of endotoxins.[9]

    • Administer injections slowly and steadily.[9] Varying the injection site can also help reduce localized reactions.

  • Immunogenicity:

    • While second-generation ASOs are designed to have low immunogenicity, some level of innate immune response can occur.[9] Consider including control groups to assess the inflammatory response at the injection site.

Data Presentation

Table 1: Summary of Efficacy Results from the this compound Phase 2b TRANSLATE-TIMI 70 Trial [2][3][8]

Dose RegimenPlacebo-Adjusted Percent Change from Baseline at 24 Weeks
Non-HDL-C
80 mg every 4 weeks-22.4% to -26.6%
120 mg every 4 weeks-22.4% to -26.6%
160 mg every 4 weeks-22.4% to -26.6%
60 mg every 2 weeks-22.0% to -27.7%
80 mg every 2 weeks-22.0% to -27.7%
120 mg every 2 weeks-22.0% to -27.7%
160 mg every 2 weeks-22.0% to -27.7%
Triglycerides
120 mg every 4 weeks-41.3%
160 mg every 2 weeks-56.8%
ANGPTL3
Every 4 weeks-69.9% to -80.4%
Every 2 weeks-79.6% to -95.2%

Table 2: Summary of Key Safety Findings from the this compound Phase 2b TRANSLATE-TIMI 70 Trial [3][8][20]

Adverse EventFrequency
Injection-Site Reactions
160 mg every 4 weeks16%
160 mg every 2 weeks33%
Elevated Liver Enzymes (ALT/AST >3x ULN)
160 mg every 4 weeks9%
160 mg every 2 weeks39%
Increase in Hepatic Fat Fraction Dose-dependent increase observed

Experimental Protocols

Protocol 1: In Vitro Screening of ASO Efficacy

This protocol provides a general framework for assessing ASO-induced gene knockdown in a relevant cell model.[11][12]

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver-targeted ASOs) under standard conditions.

    • Seed cells in a multi-well plate format (e.g., 96-well or 384-well) at a density that allows for optimal growth during the experiment.

  • ASO Delivery:

    • Prepare ASO solutions at various concentrations.

    • For cells that do not efficiently take up ASOs via gymnosis (free uptake), use a suitable transfection reagent according to the manufacturer's instructions. Optimize the ASO-to-reagent ratio to maximize knockdown and minimize cytotoxicity.

    • Include negative controls (e.g., scrambled ASO) and a positive control ASO.

  • Incubation:

    • Incubate the cells with the ASO complexes for a predetermined period (e.g., 24-72 hours). The optimal incubation time should be determined empirically.

  • RNA Extraction and RT-qPCR:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of the target mRNA and at least two housekeeping genes using qPCR.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping genes.

    • Determine the percentage of knockdown relative to the negative control-treated cells.

Protocol 2: In Vivo Assessment of ASO-Induced Hepatotoxicity in Mice

This protocol outlines a streamlined approach for an acute in vivo screen for hepatotoxicity.[14][15]

  • Animal Acclimation and Baseline Measurements:

    • Acclimate mice to the facility for at least one week before the study.[9]

    • Record baseline body weights and collect baseline blood samples for liver function tests if required.

  • ASO Administration:

    • Prepare sterile ASO formulations in a suitable buffer (e.g., phosphate-buffered saline).

    • Administer a single dose of the ASO via the desired route (e.g., subcutaneous or intraperitoneal injection). Include a vehicle control group and groups for different ASO candidates.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any signs of distress.

    • At a predetermined endpoint (e.g., 72 hours post-dose), euthanize the animals.

    • Collect blood via cardiac puncture for plasma transaminase (ALT, AST) analysis.

    • Harvest the liver, weigh it, and preserve sections for histopathological analysis and RNA/protein extraction.

  • Data Analysis:

    • Compare plasma ALT and AST levels and liver-to-body weight ratios between the ASO-treated groups and the vehicle control group.

    • Correlate these findings with histopathological observations of the liver tissue.

Visualizations

Vupanorsen_Mechanism_of_Action cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream This compound This compound (GalNAc-ASO) ASGR ASGPR This compound->ASGR Binds ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds to complementary sequence Endosome Endosome ASGR->Endosome Internalization Endosome->this compound Release into Cytoplasm Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation RNaseH1 RNase H1 ANGPTL3_mRNA->RNaseH1 Recruits ANGPTL3_Protein ANGPTL3 Protein Ribosome->ANGPTL3_Protein Synthesis Degraded_mRNA Degraded mRNA Fragments RNaseH1->Degraded_mRNA Cleaves mRNA No_Translation Translation Inhibited Degraded_mRNA->No_Translation Reduced_ANGPTL3 Reduced ANGPTL3 Protein Levels

Caption: this compound binds to the ASGPR on hepatocytes, is internalized, and inhibits ANGPTL3 protein synthesis by mediating RNase H1 degradation of ANGPTL3 mRNA.

ASO_Screening_Workflow cluster_In_Vitro In Vitro Screening cluster_In_Vivo In Vivo Validation ASO_Design ASO Design & Synthesis Cell_Based_Assay Cell-Based Efficacy Assay (e.g., qPCR for mRNA knockdown) ASO_Design->Cell_Based_Assay Toxicity_Assay In Vitro Toxicity Assay (e.g., Cytotoxicity) Cell_Based_Assay->Toxicity_Assay Top candidates Lead_Selection Lead ASO Selection Toxicity_Assay->Lead_Selection Animal_Model Animal Model of Disease Lead_Selection->Animal_Model Efficacy_Study In Vivo Efficacy Study (Target knockdown, Phenotype rescue) Animal_Model->Efficacy_Study Toxicity_Study In Vivo Toxicity Study (Hepatotoxicity, etc.) Efficacy_Study->Toxicity_Study Efficacious candidates Final_Candidate Final Candidate Selection Toxicity_Study->Final_Candidate

Caption: A general workflow for the screening and selection of antisense oligonucleotides, from initial in vitro efficacy and toxicity testing to in vivo validation.

ASO_Troubleshooting_Tree cluster_Efficacy Low Efficacy cluster_Toxicity High Toxicity Start Problem Encountered Low_Efficacy Low_Efficacy Start->Low_Efficacy Low Efficacy High_Toxicity High_Toxicity Start->High_Toxicity High Toxicity Check_Delivery Check ASO Delivery (Transfection/Uptake) Validate_Assay Validate Quantification Assay (qPCR/Western) Check_Delivery->Validate_Assay Delivery OK Check_Controls Review Controls (Negative/Positive) Validate_Assay->Check_Controls Assay OK Dose_Response Perform Dose-Response Study Assess_Off_Target Assess Off-Target Effects (Transcriptomics) Dose_Response->Assess_Off_Target Toxicity at low doses Modify_Chemistry Consider Alternative ASO Chemistry Assess_Off_Target->Modify_Chemistry Off-target effects identified Low_Efficacy->Check_Delivery High_Toxicity->Dose_Response

Caption: A decision tree for troubleshooting common issues in ASO experiments, focusing on low efficacy and high toxicity.

References

Vupanorsen In Vivo Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with Vupanorsen. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.

This compound at a Glance

This compound (formerly IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to selectively inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.[1][2] ANGPTL3 is a key regulator of lipid metabolism, and its inhibition is a therapeutic strategy for reducing triglycerides and other atherogenic lipoproteins.[1][3] While the clinical development of this compound was discontinued due to modest efficacy and safety concerns in later-phase trials, its mechanism of action remains a valuable tool for preclinical research into lipid metabolism and cardiovascular disease.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a GalNAc-conjugated ASO that targets the messenger RNA (mRNA) of ANGPTL3, primarily in hepatocytes. The GalNAc conjugate facilitates uptake by the asialoglycoprotein receptor (ASGPR) on liver cells.[5][6] Once inside the cell, the antisense oligonucleotide binds to the ANGPTL3 mRNA, leading to its degradation by RNase H. This prevents the translation of ANGPTL3 protein, thereby reducing its circulating levels. The reduction in ANGPTL3 leads to decreased inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL), resulting in enhanced clearance of triglycerides and other lipoproteins.[1][3]

Q2: What is the recommended formulation and vehicle for in vivo studies?

A2: For preclinical in vivo studies, antisense oligonucleotides like this compound are typically formulated in sterile, phosphate-buffered saline (PBS).[5][7] It is crucial to ensure the ASO is fully dissolved and the solution is free of particulates before administration.

Q3: What is a recommended starting dosage and administration route for mouse studies?

A3: Based on preclinical studies with similar GalNAc-conjugated ASOs targeting the liver, a subcutaneous (SC) route of administration is common.[5] A potential starting dose regimen in mice could involve a loading phase followed by maintenance doses. For example, a regimen of 25 mg/kg administered subcutaneously on days 1, 3, and 7, followed by weekly injections, has been used for other ANGPTL3 ASOs in mice. However, dose-response studies are recommended to determine the optimal dose for your specific animal model and experimental goals.[5]

Q4: What are the expected pharmacokinetic and pharmacodynamic profiles of this compound in vivo?

A4: In preclinical and clinical studies, GalNAc-conjugated ASOs like this compound have shown rapid absorption after subcutaneous injection, with peak plasma concentrations typically observed within a few hours.[8][9] They are rapidly cleared from the plasma and accumulate in the liver. The pharmacodynamic effect, i.e., the reduction in target protein (ANGPTL3) and subsequent lipid lowering, is delayed, with maximal effects observed several days to weeks after administration.[8] The half-life of the pharmacodynamic effect is long, allowing for infrequent dosing.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy (No significant reduction in triglycerides or ANGPTL3) - Suboptimal Dosage: The dose may be too low for the specific animal model or disease state. - Inefficient Delivery: Issues with the injection technique or formulation. - ASO Degradation: Improper storage or handling of the ASO. - Incorrect Control: The control oligonucleotide may have unexpected biological activity.- Perform a dose-response study to identify the optimal dose. - Ensure proper subcutaneous injection technique. Confirm the ASO is fully dissolved in sterile PBS. - Store ASOs at the recommended temperature and protect from nucleases. - Use both a scrambled and a mismatch control oligonucleotide to confirm the specificity of the effect.
Elevated Liver Enzymes (ALT/AST) - Hepatotoxicity: ASOs, particularly at higher doses, can cause liver toxicity. This was a noted concern in this compound's clinical trials.[4] - Off-Target Effects: The ASO may be affecting other genes in the liver.- Reduce the dosage and/or the frequency of administration. - Monitor liver enzymes regularly throughout the study. - Conduct a transcriptome-wide analysis to identify potential off-target effects. - Consider using a different ASO sequence targeting the same gene.
Increased Hepatic Fat (Steatosis) - On-Target Effect: In some instances, the mechanism of ANGPTL3 inhibition might lead to changes in hepatic lipid metabolism.[4] - Off-Target Effect: The ASO could be dysregulating lipid metabolism pathways through unintended interactions.- Monitor hepatic fat content using imaging techniques or histological analysis. - Correlate the changes in hepatic fat with the dose and duration of treatment. - Investigate the expression of genes involved in hepatic lipid synthesis and oxidation.
Injection Site Reactions - Inflammatory Response: ASOs can sometimes elicit a local inflammatory response. - Formulation Issue: High concentration or improper pH of the injection solution.- Rotate injection sites. - Observe for signs of inflammation and consider reducing the injection volume or concentration. - Ensure the formulation is at a physiological pH.

Data Presentation

Table 1: Summary of this compound Clinical Trial Data (Phase 2a)

Dose Regimen Mean % Change in Triglycerides Mean % Change in ANGPTL3 Mean % Change in Non-HDL-C
40 mg every 4 weeks-36%-41%-18%
80 mg every 4 weeks-53%-59%-18%
20 mg every week-47%-56%Not reported
Placebo-16%+8%Not reported

Data from a study in patients with fasting triglycerides >150 mg/dL, type 2 diabetes, and hepatic steatosis.[1]

Table 2: Summary of Preclinical Data for a GalNAc-conjugated ANGPTL3 ASO in Mice

Treatment Group Dose (mg/kg) Frequency Outcome
Control ASO25Twice weeklyNo significant change in MyD88 mRNA
Unconjugated MyD88 ASO25Twice weeklySignificant reduction in MyD88 mRNA
GalNAc-conjugated MyD88 ASO7.5Twice weeklySignificant reduction in MyD88 mRNA

This table presents data from a study using a different GalNAc-conjugated ASO targeting MyD88 in a mouse model of hepatocellular carcinoma, demonstrating the enhanced potency of GalNAc conjugation.[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

1. Materials:

  • This compound (or control ASO)

  • Sterile, nuclease-free phosphate-buffered saline (PBS)

  • Insulin syringes (or similar) with 28-30 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate animal restraints

2. Animal Model:

  • Select the appropriate mouse strain for your research question (e.g., C57BL/6J for general lipid studies, or a specific dyslipidemia model).

  • Acclimatize animals for at least one week before the start of the experiment.

3. Formulation Preparation:

  • On the day of injection, dissolve the this compound lyophilisate in sterile PBS to the desired stock concentration.

  • Gently vortex to ensure complete dissolution.

  • Dilute the stock solution with sterile PBS to the final injection concentration based on the average weight of the mice and the desired dose (e.g., 25 mg/kg).

4. Administration Procedure:

  • Weigh each mouse to determine the precise injection volume.

  • Gently restrain the mouse.

  • Wipe the injection site (loose skin on the back, between the shoulder blades) with 70% ethanol.

  • Lift the skin to form a tent and insert the needle at the base.

  • Administer the calculated volume via subcutaneous injection.

  • Monitor the animal for any immediate adverse reactions.

5. Dosing Schedule:

  • For a loading dose regimen, administer injections on day 1, 3, and 7.

  • Follow with weekly maintenance doses for the duration of the study.

  • Administer control oligonucleotides (PBS, scrambled ASO, mismatch ASO) using the same procedure and schedule.

6. Monitoring and Endpoints:

  • Monitor animal health (body weight, food/water intake, general appearance) regularly.

  • Collect blood samples at baseline and at specified time points to measure plasma triglycerides, total cholesterol, HDL-C, non-HDL-C, and ANGPTL3 levels.

  • At the end of the study, collect liver tissue for analysis of ANGPTL3 mRNA and protein expression, as well as for histological assessment of hepatotoxicity and steatosis.

Mandatory Visualizations

Vupanorsen_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte This compound This compound (GalNAc-ASO) ASGPR ASGPR This compound->ASGPR Binding Endosome Endosome ASGPR->Endosome Internalization Vupanorsen_int This compound Endosome->Vupanorsen_int Release Nucleus Nucleus Vupanorsen_int->Nucleus Translocation ANGPTL3_mRNA ANGPTL3 mRNA Vupanorsen_int->ANGPTL3_mRNA Binding & RNase H mediated cleavage Nucleus->ANGPTL3_mRNA Transcription Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation Degradation mRNA Degradation ANGPTL3_mRNA->Degradation ANGPTL3_protein ANGPTL3 Protein Ribosome->ANGPTL3_protein LPL_inhibition LPL_inhibition

Caption: this compound's mechanism of action in a hepatocyte.

ANGPTL3_Signaling_Pathway Liver Liver ANGPTL3 ANGPTL3 Liver->ANGPTL3 Secretes LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL Inhibits EL Endothelial Lipase (EL) ANGPTL3->EL Inhibits Triglycerides Triglyceride Hydrolysis LPL->Triglycerides Mediates VLDL VLDL IDL IDL VLDL->IDL Conversion LDL LDL IDL->LDL Conversion Triglycerides->VLDL Triglycerides->IDL

Caption: The role of ANGPTL3 in lipid metabolism.

Experimental_Workflow start Start: Acclimatize Animals formulation Prepare this compound/ Control Formulations start->formulation baseline Collect Baseline Blood Samples formulation->baseline dosing Administer this compound/ Controls (Subcutaneous) baseline->dosing monitoring Monitor Animal Health & Collect Blood Samples dosing->monitoring euthanasia Euthanize Animals & Collect Tissues monitoring->euthanasia analysis Analyze Plasma Lipids, ANGPTL3 levels, and Liver Histology/Gene Expression euthanasia->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for an in vivo this compound study.

References

Vupanorsen Technical Support Center: Troubleshooting Modest Efficacy on Non-HDL-C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the modest efficacy of Vupanorsen on non-HDL-cholesterol (non-HDL-C) observed in clinical trials. The information is intended to assist researchers in understanding the nuances of this compound's performance and to guide future experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a hepatically targeted antisense oligonucleotide designed to inhibit the synthesis of Angiopoietin-like 3 (ANGPTL3) protein.[1][2] ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[3][4] By reducing ANGPTL3 production, this compound aims to increase the activity of these lipases, leading to enhanced metabolism of triglyceride-rich lipoproteins and a subsequent reduction in non-HDL-C and triglycerides.[3]

Q2: What level of non-HDL-C reduction was observed in the key clinical trial?

A2: In the Phase 2b TRANSLATE-TIMI 70 trial, this compound demonstrated statistically significant reductions in non-HDL-C at all doses studied in statin-treated patients.[1][5] The placebo-adjusted reductions in non-HDL-C at 24 weeks ranged from 22.0% to 27.7%.[1][6]

Q3: Why is the observed efficacy on non-HDL-C considered "modest"?

A3: While statistically significant, the magnitude of non-HDL-C reduction was considered insufficient to warrant progression to Phase 3 trials for cardiovascular risk reduction.[7][8] The decision to halt the development program was based on the assessment that the degree of non-HDL-C and triglyceride reduction was not likely to translate into a clinically meaningful cardiovascular benefit, especially when weighed against the observed side effects.[7][8][9]

Q4: Did this compound show a more pronounced effect on other lipid parameters?

A4: Yes, this compound had a more robust effect on triglycerides. The TRANSLATE-TIMI 70 trial reported dose-dependent reductions in triglycerides ranging from 41.3% to 56.8%.[1][6] In contrast, the effects on LDL-C and Apolipoprotein B (ApoB) were more modest, with reductions of up to 16.0% and 15.1%, respectively, and lacked a clear dose-response relationship.[1][5]

Q5: What are the potential reasons for the disconnect between potent ANGPTL3 reduction and modest non-HDL-C lowering?

A5: this compound demonstrated a very potent, dose-dependent reduction in ANGPTL3 levels, ranging from 69.9% to 95.2%.[1][6] The modest non-HDL-C response, despite near-complete suppression of ANGPTL3, suggests that the drug may be primarily affecting the triglyceride content of very-low-density lipoprotein (VLDL) particles rather than reducing the overall number of atherogenic ApoB-containing lipoproteins.[10] Cardiovascular risk is strongly associated with the number of these ApoB-containing particles.[10]

Q6: What were the key safety concerns associated with this compound treatment?

A6: The clinical development of this compound was halted due to both the modest efficacy and safety concerns.[7][8] Dose-dependent increases in hepatic fat fraction were observed, along with elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase) at higher doses.[1][9] Injection site reactions were also more frequent at higher doses.[1]

Troubleshooting Experimental Discrepancies

Issue 1: My in vitro or preclinical in vivo model shows a much stronger effect on non-HDL-C or ApoB than reported in clinical trials.

  • Possible Cause 1: Species-specific differences in ANGPTL3 biology. The regulation of lipoprotein metabolism by ANGPTL3 may differ between animal models and humans.

  • Troubleshooting Step 1: Characterize the baseline lipid profile and ANGPTL3 pathway in your model system to understand its translatability to human physiology.

  • Possible Cause 2: Lack of a statin background. The TRANSLATE-TIMI 70 trial was conducted in patients already receiving stable statin therapy.[1] Statins themselves alter lipid metabolism and could potentially blunt the downstream effects of ANGPTL3 inhibition on non-HDL-C.

  • Troubleshooting Step 2: If appropriate for your research question, consider conducting experiments in the presence and absence of a statin to assess for potential interactions.

Issue 2: I am observing significant hepatotoxicity in my cell-based or animal models at doses that are not producing the desired lipid-lowering effect.

  • Possible Cause: Off-target effects or accumulation of the antisense oligonucleotide. While this compound is designed to be liver-specific, high concentrations could lead to cellular stress and toxicity.

  • Troubleshooting Step: Perform dose-response studies to establish a therapeutic window in your model. Measure markers of liver injury (e.g., ALT, AST in animals; LDH release in cells) alongside lipid parameters. Consider evaluating the expression of genes involved in cellular stress pathways.

Data Presentation

Table 1: Summary of this compound Efficacy on Key Lipid Parameters (TRANSLATE-TIMI 70 Trial) [1][6]

ParameterDosing RegimenPlacebo-Adjusted Percent Change from Baseline at 24 WeeksP-value
Non-HDL-C 60 mg every 2 weeks-22.0%<0.001
80 mg every 2 weeks-27.7%<0.001
Triglycerides 120 mg every 4 weeks-41.3%<0.001
160 mg every 2 weeks-56.8%<0.001
LDL-C Various doses-7.9% to -16.0%Not all doses statistically significant
ApoB Various doses-6.0% to -15.1%Not all doses statistically significant
ANGPTL3 Various doses-69.9% to -95.2%<0.001

Table 2: Key Safety Findings with this compound (TRANSLATE-TIMI 70 Trial) [1][6]

Adverse EventObservation
Hepatic Fat Fraction Dose-dependent increase (up to 76%)
Liver Enzymes (ALT/AST) More frequent elevations (>3x upper limit of normal) at higher doses
Injection Site Reactions More common at higher total monthly doses
Renal Function/Platelet Count No confirmed instances of significant decline

Experimental Protocols

Key Cited Experiment: Phase 2b TRANSLATE-TIMI 70 Trial

  • Objective: To evaluate the efficacy and safety of different doses of this compound in statin-treated patients with elevated non-HDL-C and triglycerides.[11]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2b study.[9]

  • Patient Population: 286 adults with non-HDL-C ≥100 mg/dL and triglycerides between 150 and 500 mg/dL who were on stable statin therapy.[1][5]

  • Intervention: Patients were randomized to receive either placebo or one of seven subcutaneous this compound dose regimens, ranging from 80 mg every 4 weeks to 160 mg every 2 weeks.[5][12]

  • Primary Endpoint: Placebo-adjusted percentage change from baseline in non-HDL-C at 24 weeks.[1][12]

  • Secondary Endpoints: Placebo-adjusted percentage changes from baseline in triglycerides, LDL-C, ApoB, and ANGPTL3 levels.[1]

  • Safety Monitoring: Included assessment of adverse events, with a focus on liver function tests, renal function, platelet counts, and injection site reactions.[1]

Visualizations

Vupanorsen_Mechanism_of_Action cluster_liver Hepatocyte cluster_blood Bloodstream This compound This compound (Antisense Oligonucleotide) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds and promotes degradation ANGPTL3_Protein ANGPTL3 Protein (Synthesis) ANGPTL3_mRNA->ANGPTL3_Protein Translation ANGPTL3_Secreted Secreted ANGPTL3 ANGPTL3_Protein->ANGPTL3_Secreted Secretion LPL Lipoprotein Lipase (LPL) ANGPTL3_Secreted->LPL Inhibits TRLs Triglyceride-Rich Lipoproteins (TRLs) LPL->TRLs Hydrolyzes TRL_Remnants TRL Remnants TRLs->TRL_Remnants Metabolism Non_HDL_C Non-HDL-C TRL_Remnants->Non_HDL_C Contributes to

Caption: this compound inhibits ANGPTL3 synthesis, reducing its inhibition of LPL.

Vupanorsen_Efficacy_Logic cluster_drug_action Drug Action cluster_lipid_effects Lipid Effects cluster_outcome Clinical Outcome This compound This compound Administration ANGPTL3_Reduction Potent ANGPTL3 Reduction (69.9% - 95.2%) This compound->ANGPTL3_Reduction TG_Reduction Robust Triglyceride Reduction (41.3% - 56.8%) ANGPTL3_Reduction->TG_Reduction Primary Effect Non_HDL_C_Reduction Modest Non-HDL-C Reduction (22.0% - 27.7%) ANGPTL3_Reduction->Non_HDL_C_Reduction Secondary Effect ApoB_Reduction Modest ApoB Reduction (6.0% - 15.1%) Non_HDL_C_Reduction->ApoB_Reduction Correlated but weaker Insufficient_CV_Benefit Insufficient Projected Cardiovascular Benefit Non_HDL_C_Reduction->Insufficient_CV_Benefit Discontinuation Clinical Program Discontinuation Insufficient_CV_Benefit->Discontinuation Safety_Concerns Safety Concerns (Hepatic Fat, LFTs) Safety_Concerns->Discontinuation

Caption: Logical flow from this compound's action to its clinical outcome.

TRANSLATE_TIMI_70_Workflow Start Patient Screening (Statin-treated, High Non-HDL-C & TG) Randomization Randomization (n=286) Start->Randomization Placebo Placebo Group (n=44) Randomization->Placebo Vupanorsen_Arm This compound Groups (7 dose regimens, n=242) Randomization->Vupanorsen_Arm Treatment 24-Week Treatment Period Placebo->Treatment Vupanorsen_Arm->Treatment FollowUp 12-Week Safety Follow-up Treatment->FollowUp Endpoint_Analysis Endpoint Analysis (Primary: Non-HDL-C change) FollowUp->Endpoint_Analysis Safety_Analysis Safety Analysis (LFTs, Hepatic Fat, etc.) FollowUp->Safety_Analysis

Caption: Workflow of the Phase 2b TRANSLATE-TIMI 70 clinical trial.

References

Vupanorsen and Liver Fat Accumulation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the effects of Vupanorsen on liver fat accumulation. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries that may arise during experimental studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an investigational antisense oligonucleotide that utilizes a ligand-conjugated antisense (LICA) technology with an N-acetyl galactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes.[1][2] Its mechanism of action is to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.[3] By binding to the mRNA of ANGPTL3, this compound prevents its translation into protein, leading to reduced levels of circulating ANGPTL3.[3] ANGPTL3 is a key regulator of lipoprotein metabolism, and its inhibition is intended to lower levels of triglycerides and cholesterol.[4]

2. What is the expected impact of this compound on lipid profiles?

In clinical trials, this compound has demonstrated a dose-dependent reduction in several key lipid parameters. The primary intended effects are significant reductions in triglycerides (TG) and non-high-density lipoprotein cholesterol (non-HDL-C).[4][5] Reductions in low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B have also been reported.[2]

3. What is the observed effect of this compound on liver fat?

A notable and consistent finding from clinical studies is that this compound treatment is associated with a dose-dependent increase in hepatic fat fraction (HFF).[1][4][6] This increase in liver fat was a key factor in the discontinuation of its clinical development.[5][7]

4. Are there any associated changes in liver enzymes with this compound treatment?

Yes, the administration of this compound, particularly at higher doses, has been linked to elevations in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][7] These increases in liver function tests (LFTs) have been shown to correlate with the observed increases in hepatic fat fraction.[1][6]

5. What was the outcome of the TRANSLATE-TIMI 70 trial regarding liver fat?

The TRANSLATE-TIMI 70 Phase 2b trial was a pivotal study that provided significant data on this compound's effects. The trial confirmed that this compound met its primary endpoint of reducing non-HDL-C.[4][5] However, it also clearly demonstrated a dose-dependent increase in hepatic fat fraction and elevations in liver enzymes, which ultimately led to the decision to halt the drug's development.[5][7]

Troubleshooting Guides

Scenario 1: Unexpectedly high levels of liver fat observed in preclinical models treated with an ANGPTL3 inhibitor.

  • Possible Cause: This finding may be an on-target effect of ANGPTL3 inhibition, as observed with this compound in human studies.[1][6] The mechanism is not fully elucidated but may involve alterations in hepatic lipid handling and trafficking upon reduction of ANGPTL3.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Verify the degree of ANGPTL3 knockdown or inhibition in your model system to ensure the observed effect is dose-dependent and correlates with target engagement.

    • Comprehensive Liver Histology: Perform detailed histological analysis of liver tissue (e.g., H&E staining, Oil Red O staining) to characterize the nature of the lipid accumulation (micro- vs. macrovesicular steatosis).

    • Measure Liver Enzymes: Correlate the hepatic fat measurements with serum levels of ALT and AST to determine if there is associated hepatocellular injury.

    • Lipidomics Analysis: Conduct lipidomic profiling of liver tissue to identify the specific lipid species that are accumulating.

Scenario 2: Inconsistent or highly variable hepatic fat fraction measurements in an ongoing study.

  • Possible Cause: Variability in measurement techniques, subject-to-subject biological variation, or differences in the baseline metabolic state of the subjects.

  • Troubleshooting Steps:

    • Standardize Imaging Protocols: If using imaging techniques like MRI-PDFF, ensure that the protocol is standardized across all subjects and time points. This includes consistency in scanner hardware, software, and image acquisition parameters.

    • Control for Confounding Factors: Account for baseline differences in body mass index (BMI), presence of diabetes, and baseline hepatic fat, as these factors can influence the response to treatment.[6]

    • Increase Sample Size: A larger sample size may be necessary to achieve statistical power to detect treatment effects above the background biological variability.

    • Blinded Data Analysis: Ensure that the analysis of hepatic fat measurements is performed by personnel blinded to the treatment allocation to minimize bias.

Data Presentation

Table 1: Summary of this compound's Impact on Hepatic Fat Fraction (HFF) from the TRANSLATE-TIMI 70 Trial

Treatment Group (Dose)Median Baseline HFF (%)Relative Increase in HFF from Baseline (%)Absolute Increase in HFF from Baseline (%)
Placebo8.5N/AN/A
This compound (Escalating Doses)8.5Up to 76%Up to 7.0%

Data compiled from the TRANSLATE-TIMI 70 trial results.[1][6]

Table 2: Correlation between Changes in Hepatic Fat Fraction and Liver Enzymes

Liver EnzymeSpearman's Rho (Correlation Coefficient)p-value
Aspartate Aminotransferase (AST)0.45 - 0.49< 0.001
Alanine Aminotransferase (ALT)0.48 - 0.50< 0.001

This table shows a moderate positive correlation between the increase in hepatic fat and the elevation of liver enzymes.[1][6]

Experimental Protocols

Protocol 1: Quantification of Hepatic Fat Fraction using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

This protocol is based on the methodology used in the TRANSLATE-TIMI 70 trial to assess changes in liver fat.[1]

  • Patient Preparation: Patients should be instructed to fast for at least 4 hours prior to the MRI scan to minimize postprandial variations in liver fat.

  • Image Acquisition:

    • Utilize a 1.5T or 3.0T MRI scanner.

    • Employ a multi-echo 3D spoiled gradient-echo sequence to acquire images of the entire liver during a single breath-hold.

    • Acquire data at multiple echo times to allow for the separation of water and fat signals.

  • Image Analysis:

    • Use specialized software to process the multi-echo image data and generate a proton density fat fraction (PDFF) map of the liver.

    • Draw regions of interest (ROIs) on multiple slices of the liver, avoiding major blood vessels and biliary ducts.

    • Calculate the mean PDFF across all ROIs to obtain the average hepatic fat fraction for the subject.

  • Data Reporting: Report the hepatic fat fraction as a percentage. The change from baseline is calculated at subsequent time points to assess the impact of the intervention.

Mandatory Visualizations

Vupanorsen_Mechanism_of_Action cluster_Bloodstream Bloodstream This compound This compound (GalNAc-ASO) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds to mRNA Ribosome Ribosome This compound->Ribosome Inhibits Translation ANGPTL3_mRNA->Ribosome Translation ANGPTL3_Protein ANGPTL3 Protein (Synthesis Blocked) Ribosome->ANGPTL3_Protein Circulating_ANGPTL3 Reduced Circulating ANGPTL3 Experimental_Workflow_Liver_Fat_Assessment cluster_Study_Phases Experimental Timeline cluster_Assessments Data Collection cluster_Analysis Data Analysis Baseline Baseline Assessment (Week 0) Treatment This compound/Placebo Administration Baseline->Treatment MRI MRI-PDFF for Hepatic Fat Fraction Baseline->MRI Blood Blood Draw for Lipids & LFTs Baseline->Blood FollowUp Follow-up Assessment (e.g., Week 24) Treatment->FollowUp FollowUp->MRI FollowUp->Blood Compare Compare Changes from Baseline MRI->Compare Blood->Compare Correlate Correlate HFF with LFTs Compare->Correlate Logical_Relationship_Vupanorsen_Effects This compound This compound Administration ANGPTL3_Inhibition Inhibition of Hepatic ANGPTL3 Synthesis This compound->ANGPTL3_Inhibition Lipid_Reduction Therapeutic Effect: Reduction in Triglycerides & Non-HDL-C ANGPTL3_Inhibition->Lipid_Reduction Fat_Accumulation Adverse Effect: Increased Hepatic Fat Fraction ANGPTL3_Inhibition->Fat_Accumulation LFT_Elevation Adverse Effect: Elevated ALT/AST Fat_Accumulation->LFT_Elevation Correlates with

References

Vupanorsen Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and degradation of Vupanorsen in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development. Please note that while specific stability data for this compound is limited in publicly available literature, the information provided is based on the established knowledge of antisense oligonucleotides (ASOs) and N-acetyl galactosamine (GalNAc)-conjugated oligonucleotides.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound sodium should be stored at -20°C in a sealed container, protected from moisture.[1][2] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] The free form of this compound is noted to be prone to instability, and the use of the stable salt form (this compound sodium) is advisable.[3]

2. What are the primary degradation pathways for antisense oligonucleotides like this compound?

Antisense oligonucleotides (ASOs) are susceptible to degradation through several pathways, primarily enzymatic and chemical. The main degradation routes include:

  • Nuclease-mediated degradation: This is a primary pathway in biological systems, involving the breakdown of the oligonucleotide backbone by endonucleases and exonucleases.[4][5][6]

  • Depurination: The loss of purine bases (adenine and guanine) from the sugar-phosphate backbone, which can occur under acidic conditions.[7][8]

  • Oxidation: The phosphorothioate linkages present in many ASOs are susceptible to oxidation, which can alter the drug's properties.[7][8][9]

  • Hydrolysis: Cleavage of the phosphodiester or phosphorothioate backbone can occur, particularly at extreme pH values and elevated temperatures.

3. How does the N-acetyl galactosamine (GalNAc) conjugation affect this compound's stability?

The GalNAc conjugate is designed to enhance delivery to hepatocytes.[10][11][12] In vivo, the GalNAc moiety is rapidly cleaved from the oligonucleotide after uptake by the asialoglycoprotein receptor in the liver.[11][12] This cleavage releases the active antisense oligonucleotide. The stability of the GalNAc linker itself can be influenced by enzymatic activity. Studies on similar GalNAc-conjugated ASOs have shown that the linker can undergo metabolism, including oxidation.[10][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound potency in solution Improper storage temperature or repeated freeze-thaw cycles.Aliquot the this compound solution upon receipt and store at -80°C. Avoid more than 3-5 freeze-thaw cycles.
Contamination with nucleases.Use nuclease-free water, buffers, and labware. Work in a clean environment (e.g., a laminar flow hood). Consider adding a nuclease inhibitor for in vitro experiments.
Unexpected peaks in HPLC/LC-MS analysis Degradation of this compound.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and establish a degradation profile.
Impurities from synthesis.Obtain a certificate of analysis from the supplier to identify known impurities. Use high-purity this compound for sensitive experiments.
Inconsistent results in cell-based assays Variability in this compound concentration due to degradation.Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Quantify the concentration of the working solution before use.
Presence of degradation products with altered activity.Characterize the degradation products using LC-MS to understand their potential impact on the assay.

Experimental Protocols

Forced Degradation Study Protocol (General for Antisense Oligonucleotides)

Forced degradation studies are crucial for understanding the intrinsic stability of a drug and identifying potential degradation products.[9][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • HPLC or LC-MS system

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC/LC-MS.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC/LC-MS.

  • Oxidative Degradation:

    • Dissolve this compound in 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC/LC-MS.

  • Thermal Degradation:

    • Store solid this compound at 60°C for 7 days.

    • Dissolve the stressed sample in water.

    • Analyze by HPLC/LC-MS.

  • Photostability:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC/LC-MS.

Analytical Method:

A validated stability-indicating method, typically a reversed-phase ion-pair high-performance liquid chromatography (IP-RP-HPLC) method coupled with UV and mass spectrometry (MS) detection, should be used to separate and quantify this compound and its degradation products.[9][15]

Data Presentation

Table 1: General Stability Profile of Phosphorothioate Antisense Oligonucleotides under Forced Degradation Conditions

Stress Condition Typical Observations Primary Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Moderate to significant degradation.Depurination (loss of A and G bases), chain cleavage.[7][8]
Basic (e.g., 0.1 M NaOH, 60°C) Generally more stable than in acidic conditions.Slow hydrolysis of phosphodiester/phosphorothioate backbone.
Oxidative (e.g., 3% H₂O₂, RT) Significant degradation.Oxidation of phosphorothioate linkages to phosphodiester linkages.[7][8][9]
Thermal (e.g., 60°C, solid state) Generally stable, but degradation can occur over extended periods.Chain cleavage, formation of shortmers.[9]
Photostability (ICH Q1B) Dependent on the specific sequence and modifications.Potential for various degradation pathways.

Visualizations

Vupanorsen_Mechanism_of_Action This compound This compound (GalNAc-ASO) ASGPR Asialoglycoprotein Receptor (ASGPR) on Hepatocyte This compound->ASGPR Binds to Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Endocytosis->Endosome Release Release of ASO from GalNAc Endosome->Release ASO Active Antisense Oligonucleotide Release->ASO ANGPTL3_mRNA ANGPTL3 mRNA ASO->ANGPTL3_mRNA Binds to Translation_Inhibition Inhibition of Translation ANGPTL3_mRNA->Translation_Inhibition ANGPTL3_Protein ANGPTL3 Protein Synthesis Decreased Translation_Inhibition->ANGPTL3_Protein

Caption: this compound cellular uptake and mechanism of action.

ASO_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic pH ASO Intact Antisense Oligonucleotide (ASO) Acid->ASO Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->ASO Nuclease Nucleases Nuclease->ASO Depurination Depurination (Loss of A, G) ASO->Depurination Oxidation Oxidized ASO (P=O formation) ASO->Oxidation Shortmers Chain Cleavage (Shortmers) ASO->Shortmers

Caption: Common degradation pathways for antisense oligonucleotides.

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Condition (Heat, pH, Oxidation, Light) Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., LC-MS) Stress->Analysis Identification Identify and Quantify Degradation Products Analysis->Identification Pathway Elucidate Degradation Pathway Identification->Pathway End Assess Stability Pathway->End

Caption: Experimental workflow for a forced degradation study.

References

Mitigating Vupanorsen's adverse effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vupanorsen in animal studies. The information is compiled from preclinical data on this compound and analogous GalNAc-conjugated 2'-O-methoxyethyl (2'MOE) antisense oligonucleotides (ASOs).

Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical experiments with this compound.

Issue 1: Elevated Liver Transaminases (ALT/AST) in Treated Animals

Q1: We are observing significant elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in our rodent models following this compound administration. How can we troubleshoot this?

A1: Elevated liver transaminases are a potential adverse effect of some antisense oligonucleotides and were a dose-limiting factor in this compound's clinical development.[1][2] In preclinical animal models, this is often indicative of hepatotoxicity. Here’s a systematic approach to investigate and mitigate this issue:

  • Confirm On-Target vs. Off-Target Effect: While this compound is designed to specifically target ANGPTL3 mRNA in the liver, hepatotoxicity can arise from off-target effects.[3] Consider including control groups treated with a mismatch or scrambled oligonucleotide of the same chemical composition to differentiate between target-related and chemistry-related toxicity.[4]

  • Dose-Response Evaluation: Hepatotoxicity with ASOs is often dose-dependent.[1] If you are using high doses, consider performing a dose-ranging study to identify the minimum effective dose with an acceptable safety margin. Preclinical studies with other ASOs suggest that high doses are used to detect potential off-target toxicities.[5][6]

  • Monitor Liver Function: Implement a robust liver function monitoring plan. This should include baseline measurements and regular monitoring of ALT, AST, alkaline phosphatase (ALP), and bilirubin throughout the study.

  • Histopathological Analysis: At the end of the study, or at interim time points for satellite groups, perform a thorough histopathological evaluation of liver tissue. Look for signs of hepatocellular necrosis, inflammation, and fatty changes.[7]

  • Consider the Animal Model: Rodent models are generally considered sensitive to ASO-induced hepatotoxicity.[3] Ensure the strain of animal used is appropriate and that baseline liver health is normal.

Q2: What are the potential mechanisms behind this compound-induced hepatotoxicity in animal models?

A2: The precise mechanisms for this compound are not fully elucidated in publicly available preclinical data, but based on studies of similar ASOs, hepatotoxicity can be multifactorial:

  • Hybridization-Dependent Off-Target Effects: The ASO may partially bind to unintended mRNA sequences, leading to their degradation via RNase H1 and subsequent cellular stress.[3]

  • Hybridization-Independent Effects: The ASO molecule itself, due to its chemistry and charge, can interact with intracellular proteins, leading to stress pathway activation (e.g., p53 and NRF2) and cytotoxicity.[4]

  • Exaggerated Pharmacology: While less likely to be the primary cause of toxicity, excessive reduction of ANGPTL3 could potentially lead to metabolic dysregulation within hepatocytes, contributing to stress and injury.

Issue 2: Injection Site Reactions (ISRs) in Animal Models

Q3: Our animals are developing erythema, swelling, and discomfort at the subcutaneous injection sites. How can we minimize these reactions?

A3: Injection site reactions are a common finding with subcutaneously administered oligonucleotides.[8] Here are several strategies to mitigate ISRs in animal studies:

  • Optimize Injection Technique:

    • Rotate Injection Sites: For studies requiring multiple doses, rotate the injection site (e.g., different quadrants of the flank, loose skin over the neck) to allow tissue recovery.[9]

    • Use a New Needle for Each Animal: This minimizes tissue trauma and discomfort.[9]

    • Inject at Body Temperature: Warming the this compound solution to the animal's body temperature can reduce discomfort.[9]

  • Formulation Considerations:

    • pH and Buffers: Ensure the formulation has a near-neutral pH, as acidic or alkaline solutions can be irritating.[10]

    • Excipients: While the this compound formulation is proprietary, some excipients used in biologics, like certain polysorbates, can be associated with ISRs. If you are reformulating, this is a key consideration.[10][11]

  • Pharmacological Intervention (for severe cases, with caution):

    • Topical Corticosteroids: Pre-treatment of the injection site with a mild topical corticosteroid like mometasone has been shown to reduce ISRs for other drugs by mitigating local inflammation.[12][13]

    • Cold Compress (Ice Pack): Applying a cold pack to the injection site for a short duration before or after injection can reduce pain and swelling. Note that this may alter local blood flow and could potentially affect drug absorption kinetics.[12][13]

  • Monitor and Score ISRs Systematically: Use a standardized scoring system (e.g., based on erythema and edema diameter) to quantitatively assess the severity of ISRs and the effectiveness of your mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide. It is designed to specifically bind to the messenger RNA (mRNA) for angiopietin-like 3 (ANGPTL3) protein within hepatocytes (liver cells).[14][15] This binding event recruits an enzyme called RNase H1, which cleaves the ANGPTL3 mRNA. The degradation of the mRNA prevents the synthesis of the ANGPTL3 protein, a key regulator of lipid metabolism.[3] The GalNAc ligand targets the drug to the liver by binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[16][17]

Q2: What were the key adverse effects noted for this compound in clinical trials?

A2: The clinical development of this compound was discontinued due to safety concerns observed at higher doses. The primary adverse effects were dose-dependent increases in liver fat (hepatic steatosis) and elevations in liver enzymes (ALT and AST).[1][7] Injection site reactions were also frequently reported.[2]

Q3: Are there established animal models for studying this compound's efficacy and safety?

A3: Yes, preclinical studies for this compound and its precursors have utilized mouse models.[14][18] For efficacy, mouse models of atherosclerosis and dyslipidemia are relevant. For safety, standard rodent toxicology models (e.g., in CD-1 mice or Sprague-Dawley rats) and non-rodent models (e.g., cynomolgus monkeys) are typically used for ASO safety assessment.[5]

Q4: Does the GalNAc conjugation affect the toxicity profile?

A4: Yes. The GalNAc ligand enhances the delivery of the ASO to hepatocytes, which can increase potency by 10-fold or more.[17] This allows for lower doses to be used for the same pharmacological effect. Paradoxically, this liver-targeting can also improve the safety profile. By concentrating the drug in the liver, it reduces exposure and potential toxicity in other organs, such as the kidneys. Furthermore, compared to unconjugated ASOs, GalNAc-conjugated versions have been shown to cause significantly fewer injection site reactions and flu-like symptoms in clinical settings.[8]

Data & Protocols

Table 1: Summary of Potential Adverse Effects and Mitigation Strategies in Animal Models
Adverse EffectPotential Cause / MechanismMonitoring ParametersMitigation Strategies in Animal Studies
Hepatotoxicity Off-target mRNA knockdown (RNase H1 mediated), protein binding, exaggerated pharmacology.[3][4]Serum ALT, AST, ALP, Bilirubin; Liver-to-body weight ratio; Liver histopathology (necrosis, inflammation, steatosis).- Use minimum effective dose.- Include scrambled/mismatch oligonucleotide controls.[4]- Select animal models with care.- Consider using surrogate ASOs for target validation.[19]
Injection Site Reactions Local inflammatory response, potential mast cell activation (MRGPRX2 receptor).[11][12]Visual scoring of erythema, edema, eschar formation; Skin caliper measurements of swelling; Histopathology of skin at the injection site.- Rotate injection sites.[9]- Use a new, sterile needle for each animal.[9]- Warm injectate to body temperature.[9]- Optimize formulation pH.[10]- Pre-treat with topical corticosteroids or cold compress.[13]
Thrombocytopenia Not a prominent finding with 2'MOE ASOs like this compound, but a known risk for some first-generation ASOs.Platelet counts in whole blood.- Monitor platelet counts, especially in long-term studies.
Renal Toxicity Reduced with GalNAc-conjugation due to decreased kidney accumulation, but still a potential risk for ASOs.Serum creatinine, blood urea nitrogen (BUN); Urinalysis; Kidney histopathology.- Monitor renal function markers.- Ensure adequate hydration of animals.
Experimental Protocol: Monitoring Hepatotoxicity in Rodent Studies

This protocol provides a general framework for monitoring liver safety in mice or rats treated with this compound.

1. Baseline Assessment (Day -3 to -1):

  • Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) for baseline serum chemistry.
  • Analyze for ALT, AST, ALP, and total bilirubin.
  • Record baseline body weights.

2. Dosing Administration:

  • Administer this compound via subcutaneous injection at the predetermined dose and frequency.
  • Include a vehicle control group and a mismatch/scrambled oligonucleotide control group.

3. In-life Monitoring:

  • Weekly: Record body weights and perform clinical observations, noting any signs of distress or illness.
  • Bi-weekly or Monthly (depending on study duration): Collect blood samples for serum chemistry analysis (ALT, AST). Stagger collection across animals to minimize stress.

4. Terminal Procedures (End of Study):

  • Collect a final blood sample for comprehensive serum chemistry.
  • Perform a complete necropsy.
  • Record the liver weight and calculate the liver-to-body-weight ratio.
  • Fix the entire liver (or representative lobes) in 10% neutral buffered formalin.
  • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
  • A board-certified veterinary pathologist should evaluate the liver sections for evidence of hepatocellular injury (necrosis, apoptosis), inflammation, degeneration (e.g., steatosis), and any other abnormalities.

Visualizations

Diagram 1: this compound Mechanism of Action

Vupanorsen_MOA cluster_blood Bloodstream cluster_liver Hepatocyte This compound This compound (GalNAc-ASO) asgpr ASGPR Receptor This compound->asgpr 1. Binding endosome Endosome asgpr->endosome 2. Internalization mrna ANGPTL3 mRNA endosome->mrna 3. ASO Release & Binding to mRNA rnaseh RNase H1 mrna->rnaseh 4. RNase H1 Recruitment degradation mRNA Cleavage & Degradation rnaseh->degradation 5. Cleavage nucleus Nucleus nucleus->mrna Transcription no_protein No ANGPTL3 Protein Synthesis degradation->no_protein 6. Effect

Caption: this compound binds to the ASGPR receptor on hepatocytes, leading to RNase H1-mediated degradation of ANGPTL3 mRNA.

Diagram 2: Hypothetical Pathway for Off-Target Hepatotoxicity

ASO_Toxicity cluster_pathways Potential Toxicity Mechanisms aso High-Dose ASO (e.g., this compound) off_target_rna Off-Target mRNA Binding aso->off_target_rna protein_binding Non-specific Protein Binding aso->protein_binding rnaseh RNase H1 off_target_rna->rnaseh stress Cellular Stress (p53, NRF2 activation) protein_binding->stress Disruption of protein function rnaseh->stress Off-target cleavage injury Hepatocellular Injury (ALT/AST Release) stress->injury

Caption: ASO-mediated hepatotoxicity may involve off-target RNA binding and non-specific protein interactions, leading to cellular stress.

Diagram 3: Troubleshooting Workflow for Elevated Liver Enzymes

Troubleshooting_Workflow start Elevated ALT/AST Observed q1 Is this a dose-dependent effect? start->q1 a1_yes Perform dose-titration study to find MTD/MED q1->a1_yes Yes q2 Is the effect target-specific? q1->q2 No a1_yes->q2 a2_yes Evaluate exaggerated pharmacology hypothesis q2->a2_yes Yes a2_no Confirm with mismatch/scrambled ASO controls q2->a2_no No end Characterize toxicity profile a2_yes->end q3 Controls show similar toxicity? a2_no->q3 a3_yes Toxicity is likely due to ASO chemistry/platform. Consider chemical modification changes. q3->a3_yes Yes a3_no Toxicity may be due to hybridization-dependent off-target effects. q3->a3_no No a3_yes->end a3_no->end

Caption: A logical workflow to investigate the root cause of elevated liver enzymes in animal studies.

References

Validation & Comparative

A Comparative Analysis of Vupanorsen and Other ANGPTL3 Inhibitors in Lipid Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of angiopoietin-like protein 3 (ANGPTL3) has emerged as a promising therapeutic strategy for managing dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease. ANGPTL3 plays a crucial role in lipid metabolism by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the breakdown of triglycerides. By inhibiting ANGPTL3, various therapeutic agents aim to lower levels of atherogenic lipoproteins. This guide provides a detailed comparison of vupanorsen, a now-discontinued antisense oligonucleotide, with other prominent ANGPTL3 inhibitors, focusing on their mechanisms of action, clinical trial data, and safety profiles.

Mechanism of Action: A Tale of Two Approaches

The primary ANGPTL3 inhibitors can be broadly categorized into two groups based on their mechanism of action: those that prevent the synthesis of the ANGPTL3 protein and those that block the function of the circulating protein.

This compound , an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO), falls into the first category.[1][2] It is designed to selectively bind to the messenger RNA (mRNA) of ANGPTL3 in hepatocytes, leading to its degradation and thereby preventing the synthesis of the ANGPTL3 protein.[1][3] This reduction in ANGPTL3 protein production is intended to disinhibit LPL and EL, leading to enhanced clearance of triglycerides and other lipoproteins.[4]

In contrast, evinacumab is a fully human monoclonal antibody that targets and binds to circulating ANGPTL3 protein, preventing it from inhibiting LPL and EL.[5][6][7] This approach does not affect the production of ANGPTL3 but neutralizes its activity in the bloodstream.[6]

Another emerging class of ANGPTL3 inhibitors utilizes RNA interference (RNAi) technology. ARO-ANG3 is an investigational RNAi therapeutic designed to silence the expression of the ANGPTL3 gene in the liver, thus reducing the production of the ANGPTL3 protein.[8]

Clinical Efficacy: A Head-to-Head Look at the Data

While direct head-to-head clinical trials are limited, data from various studies provide a basis for comparing the efficacy of these inhibitors in modulating lipid profiles.

This compound: Modest Efficacy and Eventual Discontinuation

The TRANSLATE-TIMI 70 Phase 2b trial evaluated the efficacy of this compound in patients on stable statin therapy. The study met its primary endpoint, demonstrating a statistically significant reduction in non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides (TG) at all tested doses compared to placebo.[1][9] However, the magnitude of these reductions was considered modest.[10]

Table 1: Key Efficacy Data for this compound (TRANSLATE-TIMI 70 Trial) [1][10][11]

ParameterThis compound Dosing RegimenPlacebo-Adjusted Mean Percent Change from Baseline
Non-HDL-C 60 mg every 2 weeks-22.0%
80 mg every 2 weeks-27.7%
Triglycerides 120 mg every 4 weeks-41.3%
160 mg every 2 weeks-56.8%

Despite these findings, Pfizer and Ionis Pharmaceuticals announced the discontinuation of the this compound clinical development program in January 2022.[3] The decision was based on the modest efficacy in reducing non-HDL-C and concerns about the safety profile, particularly at higher doses.[10][11]

Evinacumab: Robust LDL-C Lowering, Especially in HoFH

Evinacumab has demonstrated significant efficacy, particularly in patients with homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C).[5][12]

In a Phase 3 trial involving HoFH patients already on other lipid-lowering therapies, the addition of evinacumab resulted in a 49% average reduction in LDL-C compared to placebo.[13] Notably, these reductions were observed as early as two weeks into treatment and were sustained throughout the 24-week study period.[13] A Phase 3 trial in children aged 5 to 11 with HoFH also showed a 48% average reduction in LDL-C at 24 weeks.[14]

Table 2: Key Efficacy Data for Evinacumab (Phase 3 HoFH Trial) [13]

ParameterEvinacumab GroupPlacebo Group
Mean LDL-C Reduction from Baseline 47%2% increase
Absolute Change in LDL-C from Baseline -135 mg/dL-3 mg/dL
Patients Achieving LDL-C <100 mg/dL 47%23%
ARO-ANG3: Promising Reductions in Multiple Lipids

Interim data from the Phase 2 GATEWAY study of ARO-ANG3 in patients with HoFH have shown promising results. Administration of 200 mg or 300 mg of ARO-ANG3 resulted in mean reductions in LDL-C of 48.1% and 44.0%, respectively, at week 20. These reductions were achieved on top of standard-of-care treatments.

In the ARCHES-2 study involving patients with mixed dyslipidemia, ARO-ANG3 demonstrated significant dose-dependent reductions in ANGPTL3 (up to 77%), triglycerides (up to 56%), and remnant cholesterol (up to 56%) at week 24.[8]

Table 3: Key Efficacy Data for ARO-ANG3 (GATEWAY and ARCHES-2 Studies) [8]

StudyPatient PopulationParameterARO-ANG3 DoseMean Percent Reduction from Baseline
GATEWAY Homozygous Familial HypercholesterolemiaLDL-C200 mg48.1% (at week 20)
LDL-C300 mg44.0% (at week 20)
ARCHES-2 Mixed DyslipidemiaANGPTL3Not specifiedUp to 77% (at week 24)
TriglyceridesNot specifiedUp to 56% (at week 24)
Remnant CholesterolNot specifiedUp to 56% (at week 24)

Safety and Tolerability: A Differentiating Factor

The safety profiles of these inhibitors have been a critical aspect of their clinical development.

This compound was associated with significant safety concerns that ultimately led to the termination of its development.[10] The most common adverse events were injection-site reactions and elevations in liver enzymes, particularly at higher doses.[1][10] Some doses were also associated with an increase in hepatic fat fraction.[1][9]

Evinacumab has been generally well-tolerated in clinical trials.[13] In the Phase 3 HoFH trial, the most common adverse events that occurred more frequently with evinacumab than placebo were influenza-like illness and rhinorrhea.[13]

ARO-ANG3 has also shown a favorable safety and tolerability profile in early studies.[15] Treatment-emergent adverse events were generally consistent with those expected in the patient populations studied and their underlying conditions.[8]

Experimental Protocols

The clinical trials for these ANGPTL3 inhibitors followed rigorous, well-defined protocols to assess their safety and efficacy.

This compound (TRANSLATE-TIMI 70)
  • Study Design: A multicenter, double-blind, placebo-controlled, dose-ranging Phase 2b study.[16]

  • Participants: 286 adults on stable statin therapy with non-HDL-C ≥100 mg/dL and triglycerides between 150 and 500 mg/dL.[1][10]

  • Intervention: Patients were randomized to receive subcutaneous injections of placebo or this compound at various doses and frequencies (80 mg, 120 mg, or 160 mg every 4 weeks; or 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks) for 24 weeks.[10]

  • Primary Endpoint: The primary efficacy endpoint was the percent change in non-HDL-C from baseline to 24 weeks.[1]

Evinacumab (Phase 3 HoFH Trial)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[12][13]

  • Participants: 65 patients with homozygous familial hypercholesterolemia who were already receiving other lipid-lowering therapies.[12]

  • Intervention: Patients were randomized to receive intravenous infusions of evinacumab (15 mg/kg) or placebo every 4 weeks for 24 weeks, in addition to their existing lipid-lowering treatments.[5]

  • Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline to week 24.[13]

ARO-ANG3 (GATEWAY Study)
  • Study Design: An ongoing Phase 2 clinical study.

  • Participants: Patients with homozygous familial hypercholesterolemia.

  • Intervention: Patients received subcutaneous injections of ARO-ANG3 at doses of 200 mg or 300 mg on day 1 and day 84.

  • Endpoints: The study is evaluating the change in LDL-C and other lipid parameters.

Visualizing the Pathway and Experimental Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the ANGPTL3 signaling pathway and a generalized clinical trial workflow for these inhibitors.

ANGPTL3_Signaling_Pathway cluster_liver Hepatocyte cluster_blood Bloodstream ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_Protein Translation Circulating_ANGPTL3 Circulating ANGPTL3 ANGPTL3_Protein->Circulating_ANGPTL3 Secretion This compound This compound (ASO) This compound->ANGPTL3_mRNA Degrades ARO_ANG3 ARO-ANG3 (siRNA) ARO_ANG3->ANGPTL3_mRNA Inhibits Translation Evinacumab Evinacumab (mAb) Evinacumab->Circulating_ANGPTL3 Binds & Inhibits LPL_EL Lipoprotein Lipase (LPL) & Endothelial Lipase (EL) Circulating_ANGPTL3->LPL_EL Inhibits Triglycerides Triglycerides LPL_EL->Triglycerides Hydrolyzes Lipolysis Lipolysis Triglycerides->Lipolysis

Caption: ANGPTL3 Inhibition Pathways.

Clinical_Trial_Workflow start Patient Screening & Enrollment randomization Randomization start->randomization treatment_arm Treatment Arm (ANGPTL3 Inhibitor) randomization->treatment_arm placebo_arm Placebo Arm randomization->placebo_arm treatment_period Treatment Period (e.g., 24 weeks) treatment_arm->treatment_period placebo_arm->treatment_period follow_up Follow-up & Safety Monitoring treatment_period->follow_up data_analysis Data Analysis (Primary & Secondary Endpoints) follow_up->data_analysis results Results & Reporting data_analysis->results

Caption: Generalized Clinical Trial Workflow.

Conclusion

The landscape of ANGPTL3 inhibitors presents a diverse range of therapeutic modalities with varying degrees of efficacy and distinct safety profiles. While this compound's journey has concluded due to a combination of modest efficacy and safety concerns, it has provided valuable insights into the development of ASO-based therapies for lipid disorders. Evinacumab has established itself as a potent option, particularly for the difficult-to-treat HoFH population, by effectively blocking circulating ANGPTL3. Meanwhile, the ongoing development of RNAi therapeutics like ARO-ANG3 holds promise for a broader patient population with mixed dyslipidemia. For researchers and drug development professionals, the comparative analysis of these agents underscores the importance of balancing efficacy with a favorable safety profile and highlights the potential of different technological platforms in targeting ANGPTL3 for cardiovascular risk reduction.

References

A Comparative Guide: Vupanorsen vs. Monoclonal Antibodies Targeting ANGPTL3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic strategies to manage dyslipidemia and reduce cardiovascular risk has led to the identification of Angiopoietin-like protein 3 (ANGPTL3) as a key regulator of lipid metabolism.[1] This protein, primarily synthesized in the liver, inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes crucial for the breakdown of triglycerides and remnants of triglyceride-rich lipoproteins.[2][3][4] Genetic studies have shown that individuals with loss-of-function mutations in the ANGPTL3 gene exhibit lower levels of LDL-C, triglycerides, and a reduced risk of coronary artery disease.[5][6] This has spurred the development of therapies aimed at inhibiting ANGPTL3 function.

This guide provides a detailed comparison of two such therapeutic modalities: Vupanorsen, an antisense oligonucleotide, and monoclonal antibodies targeting ANGPTL3, with a focus on Evinacumab, a first-in-class approved monoclonal antibody.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and anti-ANGPTL3 monoclonal antibodies aim to reduce ANGPTL3 activity, their mechanisms of action are fundamentally different.

This compound , an N-acetyl galactosamine-conjugated antisense oligonucleotide, is designed to selectively inhibit the synthesis of ANGPTL3 protein within hepatocytes.[7][8] The GalNAc ligand facilitates targeted delivery to the liver. Once inside the hepatocyte, the antisense oligonucleotide binds to the messenger RNA (mRNA) encoding for ANGPTL3, leading to its degradation and thereby preventing the translation and production of the ANGPTL3 protein.[7][9]

Anti-ANGPTL3 monoclonal antibodies , such as Evinacumab, are fully human monoclonal antibodies that bind directly to circulating ANGPTL3 protein in the plasma.[5][10] This binding prevents ANGPTL3 from inhibiting LPL and EL, thus restoring their lipolytic activity.[2][11] This mechanism of action is independent of the LDL receptor pathway.[10]

cluster_this compound This compound (Antisense Oligonucleotide) cluster_mAb Anti-ANGPTL3 Monoclonal Antibody (e.g., Evinacumab) cluster_Pathway ANGPTL3 Signaling Pathway This compound This compound enters hepatocyte ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds to Degradation mRNA Degradation ANGPTL3_mRNA->Degradation No_Protein Reduced ANGPTL3 Protein Synthesis Degradation->No_Protein LPL_EL_Inhibition Inhibition of LPL & EL No_Protein->LPL_EL_Inhibition Prevents mAb Monoclonal Antibody (in plasma) ANGPTL3_Protein Circulating ANGPTL3 Protein mAb->ANGPTL3_Protein Binds to Complex Antibody-ANGPTL3 Complex ANGPTL3_Protein->Complex Inhibition_Blocked Inhibition Blocked Complex->Inhibition_Blocked LPL_EL LPL and EL Activity Lipolysis Decreased Lipolysis of Triglyceride-Rich Lipoproteins LPL_EL->Lipolysis Reverses Inhibition_Blocked->LPL_EL Restores Liver Liver ANGPTL3_Secreted ANGPTL3 Secretion Liver->ANGPTL3_Secreted ANGPTL3_Secreted->LPL_EL_Inhibition LPL_EL_Inhibition->Lipolysis Lipid_Levels Increased Plasma Triglycerides & LDL-C Lipolysis->Lipid_Levels

Figure 1: Mechanisms of Action

Comparative Efficacy: A Look at the Clinical Data

Clinical trials have demonstrated the lipid-lowering efficacy of both this compound and Evinacumab. However, the magnitude of effect and the patient populations studied differ.

This compound:

The Phase 2b TRANSLATE-TIMI 70 trial evaluated this compound in statin-treated patients with elevated non-HDL-C and triglycerides. While the study met its primary endpoint, the reductions in non-HDL-C were considered modest.[12][13] The clinical development of this compound was ultimately discontinued due to the modest efficacy and safety concerns, including dose-dependent increases in liver fat and liver enzymes.[14]

| This compound Phase 2b (TRANSLATE-TIMI 70) Results [12] | | :--- | :--- | | Parameter | Placebo-Adjusted Percent Reduction from Baseline at 24 Weeks | | Non-HDL-C | 22.0% to 27.7% (across different doses) | | Triglycerides | 41.3% to 56.8% (dose-dependent) |

Evinacumab:

Evinacumab has been studied in patients with homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder characterized by extremely high LDL-C levels.[2][15] In this population, Evinacumab has demonstrated substantial and sustained reductions in LDL-C, even in patients with little to no LDL receptor function.[10][15] It has been approved by the FDA as an adjunct to other LDL-C lowering therapies for adult and pediatric patients with HoFH.[16][17]

| Evinacumab Phase 3 (ELIPSE HoFH) Results [15][18] | | :--- | :--- | | Parameter | Placebo-Adjusted Percent Reduction from Baseline at 24 Weeks | | LDL-C | 49% | | Triglycerides | 50% (post-hoc analysis of multiple trials)[17] | | Apolipoprotein B | Significant reductions observed[10] | | Non-HDL-C | Significant reductions observed[10] |

Safety and Tolerability Profile

This compound:

The TRANSLATE-TIMI 70 trial raised safety concerns for this compound, which ultimately led to the discontinuation of its clinical development.[14] Key adverse events included:

  • Dose-dependent increases in liver fat.[14]

  • Elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase) at higher doses.[14]

  • Injection site reactions.[13]

Evinacumab:

Evinacumab has been generally well-tolerated in clinical trials.[18][19] Common adverse events reported include:

  • Influenza-like illness.[18]

  • Rhinorrhea.[18]

  • In long-term studies, treatment-emergent adverse events were reported, but few were considered related to the drug.[19][20]

Experimental Protocols: A Glimpse into the Trials

This compound (TRANSLATE-TIMI 70 - Phase 2b):

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging, 8-arm parallel-group study.[14]

  • Patient Population: 286 adults with non-HDL-C ≥100 mg/dL and triglycerides between 150 and 500 mg/dL who were on a stable statin regimen.[12]

  • Intervention: Subcutaneous injections of this compound at various doses and frequencies or placebo for 24 weeks.[12]

  • Primary Endpoint: Percent change in non-HDL-C from baseline to 24 weeks.[12]

  • Key Secondary Endpoints: Percent change in triglycerides, ANGPTL3, and other lipid parameters.[12]

Evinacumab (ELIPSE HoFH - Phase 3):

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[15]

  • Patient Population: 65 patients with homozygous familial hypercholesterolemia on maximally tolerated lipid-lowering therapies.[15]

  • Intervention: Intravenous infusion of Evinacumab (15 mg/kg) or placebo every 4 weeks for 24 weeks.[10][18]

  • Primary Endpoint: Percent change in LDL-C from baseline to week 24.[18]

  • Key Secondary Endpoints: Absolute change in LDL-C, and changes in other lipid parameters.[18]

cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Treatment Treatment Period cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Lipid Profile, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Investigational Drug (this compound or Evinacumab) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Monitoring Regular Monitoring (Safety & Efficacy) Treatment_Arm->Monitoring Placebo_Arm->Monitoring End_of_Treatment End of Treatment Assessments Monitoring->End_of_Treatment Data_Analysis Data Analysis End_of_Treatment->Data_Analysis Results Results Reporting Data_Analysis->Results

Figure 2: Clinical Trial Workflow

Conclusion

This compound and anti-ANGPTL3 monoclonal antibodies represent two distinct approaches to inhibiting ANGPTL3 for the management of dyslipidemia. While both have demonstrated the ability to lower lipid levels, their clinical development trajectories have diverged significantly. Evinacumab has emerged as an effective and generally well-tolerated therapy for the rare and difficult-to-treat population of patients with HoFH. In contrast, the clinical development of this compound was halted due to modest efficacy and safety concerns. These differing outcomes underscore the importance of not only the therapeutic target but also the specific modality used to engage that target. Future research will continue to explore the therapeutic potential of ANGPTL3 inhibition in broader patient populations and with novel therapeutic agents.

References

Vupanorsen vs. Statins: A Comparative Analysis of Lipid-Lowering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antisense oligonucleotide, Vupanorsen, and the established class of statin medications for the reduction of plasma lipids. The analysis is supported by data from clinical trials and focuses on the mechanisms of action, clinical efficacy, and experimental protocols.

Mechanism of Action

Statins and this compound employ distinct biological pathways to achieve lipid reduction. Statins are the cornerstone of therapy for hypercholesterolemia, while this compound represents a novel approach targeting angiopoietin-like 3 (ANGPTL3).

  • This compound: This agent is an N-acetyl galactosamine-conjugated antisense oligonucleotide that targets the messenger RNA (mRNA) for ANGPTL3 in the liver, thereby inhibiting its synthesis.[1][2][3] ANGPTL3 is a protein that inhibits lipoprotein lipase (LPL) and endothelial lipase, enzymes crucial for the breakdown of triglycerides.[1][4] By reducing ANGPTL3 levels, this compound leads to increased lipase activity, resulting in enhanced clearance of triglyceride-rich lipoproteins and a subsequent reduction in various lipid parameters.[1][4]

cluster_this compound This compound Mechanism of Action This compound This compound (Antisense Oligonucleotide) ANGPTL3_mRNA ANGPTL3 mRNA (in Hepatocyte) This compound->ANGPTL3_mRNA Binds and degrades ANGPTL3_Protein ANGPTL3 Protein (Synthesis Reduced) ANGPTL3_mRNA->ANGPTL3_Protein Translation inhibited Lipases Lipoprotein Lipase (LPL) & Endothelial Lipase (EL) ANGPTL3_Protein->Lipases Inhibition released TGs Triglyceride-Rich Lipoproteins (TRLs) Lipases->TGs Increased catabolism Lipid_Reduction Reduced Plasma Triglycerides & Cholesterol TGs->Lipid_Reduction Leads to cluster_Workflow TRANSLATE-TIMI 70 Experimental Workflow cluster_Arms Treatment Arms (24 Weeks) Recruitment Patient Recruitment (N=286, Statin-Treated, Elevated non-HDL-C & TGs) Randomization Randomization (Double-Blind) Recruitment->Randomization Placebo Placebo Arm Randomization->Placebo 2 parts Vupanorsen_Q4W This compound Q4W (80, 120, 160 mg) Randomization->Vupanorsen_Q4W 4 parts Vupanorsen_Q2W This compound Q2W (60, 80, 120, 160 mg) Randomization->Vupanorsen_Q2W 7 parts Endpoint_Analysis Primary Endpoint Analysis (% Change in non-HDL-C at Week 24) Placebo->Endpoint_Analysis Vupanorsen_Q4W->Endpoint_Analysis Vupanorsen_Q2W->Endpoint_Analysis Secondary_Analysis Secondary Endpoint Analysis (% Change in TGs, ANGPTL3, etc.) Endpoint_Analysis->Secondary_Analysis Safety_Followup Safety Monitoring (12 Weeks Post-Treatment) Secondary_Analysis->Safety_Followup

References

A Comparative Safety Analysis of Vupanorsen and Other Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of vupanorsen, an investigational antisense oligonucleotide (ASO), with other ASOs that have been evaluated in clinical settings. The information is compiled from clinical trial data and scientific literature to support researchers and professionals in the field of drug development.

Introduction to this compound and Antisense Oligonucleotides

This compound (IONIS ANGPTL3-LRx) is a second-generation N-acetylgalactosamine (GalNAc3)-conjugated ASO designed to reduce the production of angiopoietin-like 3 (ANGPTL3) protein in the liver. ANGPTL3 is a key regulator of lipid metabolism, and its inhibition is a therapeutic target for cardiovascular diseases. While this compound demonstrated efficacy in reducing non-HDL cholesterol and triglycerides, its clinical development was halted due to safety concerns observed in the Phase 2b TRANSLATE-TIMI 70 trial, primarily related to dose-dependent elevations in liver enzymes and hepatic fat.[1][2][3]

Antisense oligonucleotides are synthetic single-stranded nucleic acid analogs that bind to specific messenger RNA (mRNA) sequences, leading to the degradation of the target mRNA and subsequent reduction in the synthesis of the encoded protein. This mechanism allows for the highly specific targeting of disease-causing proteins. However, the ASO drug class is associated with a unique set of safety considerations, including hepatotoxicity, nephrotoxicity, thrombocytopenia, and injection site reactions.

Comparative Safety Profile of this compound and Other ASOs

The following table summarizes the key safety findings for this compound and other notable ASOs from their respective clinical trials. It is important to note that direct comparisons between trials can be challenging due to differences in patient populations, trial designs, and dosing regimens.

Drug Name (Target)Key Adverse EventsQuantitative Data
This compound (ANGPTL3)Hepatotoxicity, Injection Site ReactionsHepatotoxicity: In the TRANSLATE-TIMI 70 trial, with every-2-week dosing, 17% and 39% of patients in the two highest dose groups had ALT or AST levels more than three times the upper limit of normal.[1] A dose-dependent increase in hepatic fat fraction of up to 76% was also observed.[4] Injection Site Reactions: Ranged from 13% to as high as 33% with the highest dose.[1]
Mipomersen (ApoB-100)Hepatotoxicity, Injection Site Reactions, Flu-like SymptomsHepatotoxicity: In Phase 3 trials, elevations in ALT (>3x ULN) occurred in 12% of mipomersen-treated patients versus none in the placebo group.[5][6] Hepatic steatosis was observed in 7.3% of treated patients compared to 1.6% on placebo.[7] Injection Site Reactions: Occurred in 84% of mipomersen-treated patients compared to 33% in the placebo group.[6]
Inotersen (Transthyretin)Thrombocytopenia, Nephrotoxicity (Glomerulonephritis)Thrombocytopenia: In the NEURO-TTR trial, 25% of inotersen-treated patients had platelet counts below 100 x 109/L, compared to 2% of placebo-treated patients. 14% of treated patients had platelet counts below 75 x 109/L. Glomerulonephritis: Three inotersen-treated patients (3%) developed glomerulonephritis, compared to none on placebo.[8][9]
Volanesorsen (ApoC-III)Thrombocytopenia, Injection Site ReactionsThrombocytopenia: In the APPROACH trial, 48% of patients receiving volanesorsen had platelet counts <100,000/μL, with two patients dropping below 25,000/μL.[10] A high incidence of thrombocytopenia (76%) has been noted. Injection Site Reactions: Occurred in 61% of patients treated with volanesorsen.[10]
Nusinersen (SMN2)Thrombocytopenia, Nephrotoxicity (Proteinuria)Thrombocytopenia: In sham-controlled studies, 16% of nusinersen-treated patients developed platelet levels below the lower limit of normal, compared to 14% of control patients.[11][12] Two patients developed platelet counts <50,000 cells/microliter.[12][13] Nephrotoxicity: 58% of nusinersen-treated patients had elevated urine protein, compared to 34% of sham-controlled patients.[11][14]

Detailed Methodologies for Key Experiments

The safety assessment of antisense oligonucleotides involves a comprehensive set of preclinical and clinical evaluations to characterize potential toxicities.

Preclinical Safety Assessment

Preclinical safety programs for ASOs are designed to identify potential on-target and off-target toxicities, as well as hybridization-independent effects.[15]

  • In Vitro Toxicity Studies :

    • Objective : To assess the potential for cytotoxicity and other adverse effects at a cellular level.

    • Methodology : Human cell lines or primary cells relevant to the target organ (e.g., hepatocytes for liver-targeted ASOs) are incubated with escalating concentrations of the ASO. Key endpoints include cell viability (e.g., MTT or LDH assays), apoptosis assays, and measurement of inflammatory markers.[16]

  • In Vivo Toxicology Studies :

    • Objective : To evaluate the safety profile in animal models and determine a safe starting dose for human trials.

    • Methodology : Studies are typically conducted in at least two species (one rodent and one non-rodent, often non-human primates).[17] The ASO is administered via the intended clinical route, and a range of doses are tested, including a maximum tolerated dose. The evaluation includes:

      • Clinical Observations : Monitoring for any changes in health, behavior, and body weight.[16]

      • Hematology and Clinical Chemistry : Regular blood sampling to assess parameters such as complete blood counts (including platelets), liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).[18]

      • Histopathology : Microscopic examination of major organs and tissues to identify any pathological changes.[18]

    • Species Selection : It is crucial to use a pharmacologically relevant species where the ASO can interact with its target. If the human-targeted ASO is not active in animals, a surrogate ASO with a similar chemical makeup that targets the homologous gene in the animal model may be used.[15]

Clinical Safety Assessment

Clinical trials for ASOs involve rigorous monitoring for known class-related adverse events.

  • Phase 1 Studies :

    • Objective : To assess the safety, tolerability, and pharmacokinetics in a small group of healthy volunteers or patients.

    • Methodology : Subjects receive single or multiple ascending doses of the ASO. Intensive safety monitoring includes frequent physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, coagulation, liver and renal function).

  • Phase 2 and 3 Studies :

    • Objective : To evaluate the safety and efficacy in a larger patient population.

    • Methodology : These are typically randomized, controlled trials. Safety monitoring is a key component and includes:

      • Hepatotoxicity Monitoring : Regular measurement of liver enzymes (ALT, AST) and bilirubin. In some cases, imaging techniques like MRI are used to assess hepatic fat content.[6]

      • Nephrotoxicity Monitoring : Routine urinalysis for proteinuria and measurement of serum creatinine.[11]

      • Thrombocytopenia Monitoring : Frequent monitoring of platelet counts. For some ASOs like volanesorsen and inotersen, a strict platelet monitoring program is implemented.[10][19]

      • Injection Site Reaction Assessment : Systematic evaluation and grading of local reactions at the injection site.

      • Immunogenicity Assessment : Testing for the development of anti-drug antibodies.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ASOs, potential toxicity pathways, and a typical experimental workflow for safety assessment.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO_nucleus Antisense Oligonucleotide (ASO) pre_mRNA pre-mRNA ASO_nucleus->pre_mRNA Alternative: Splicing Modulation mRNA mRNA ASO_nucleus->mRNA Hybridization ASO_cytoplasm ASO ASO_nucleus->ASO_cytoplasm pre_mRNA->mRNA Splicing mRNA_cytoplasm mRNA mRNA->mRNA_cytoplasm ASO_cytoplasm->mRNA_cytoplasm Hybridization RNase_H1 RNase H1 ASO_cytoplasm->RNase_H1 Recruitment mRNA_cytoplasm->RNase_H1 Recruitment Ribosome Ribosome mRNA_cytoplasm->Ribosome Degraded_mRNA Degraded mRNA Fragments mRNA_cytoplasm->Degraded_mRNA RNase_H1->mRNA_cytoplasm Cleavage Protein Protein (Target) Ribosome->Protein Translation

Caption: Mechanism of Action for RNase H-dependent Antisense Oligonucleotides.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects (Hybridization-Dependent) cluster_independent Hybridization-Independent Effects ASO Antisense Oligonucleotide Exaggerated_Pharmacology Exaggerated Pharmacology ASO->Exaggerated_Pharmacology Off_Target_mRNA Binding to Unintended mRNA ASO->Off_Target_mRNA Protein_Binding Non-specific Protein Binding ASO->Protein_Binding Immune_Stimulation Immune System Activation (e.g., TLRs) ASO->Immune_Stimulation Nephrotoxicity Nephrotoxicity ASO->Nephrotoxicity Off_Target_Effect Unintended Gene Silencing Off_Target_mRNA->Off_Target_Effect Hepatotoxicity Hepatotoxicity Protein_Binding->Hepatotoxicity Thrombocytopenia Thrombocytopenia Protein_Binding->Thrombocytopenia Immune_Stimulation->Hepatotoxicity

Caption: Potential Pathways of Antisense Oligonucleotide-Induced Toxicity.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Silico In Silico Off-Target Prediction In_Vitro In Vitro Toxicity Screening (e.g., Cytotoxicity) In_Silico->In_Vitro In_Vivo In Vivo Toxicology (Rodent & Non-Rodent) In_Vitro->In_Vivo Phase_1 Phase 1: Safety in Healthy Volunteers/Patients In_Vivo->Phase_1 IND Submission Phase_2_3 Phase 2/3: Efficacy & Safety in Patients Phase_1->Phase_2_3 Monitoring Intensive Monitoring: - Liver Function Tests (ALT, AST) - Platelet Counts - Urinalysis (Proteinuria) Phase_2_3->Monitoring

Caption: Experimental Workflow for ASO Safety Assessment.

References

A Comparative Analysis of Vupanorsen and Evinacumab in Lipid Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel therapies for dyslipidemia, Vupanorsen and Evinacumab have emerged as promising agents targeting angiopoietin-like protein 3 (ANGPTL3), a key regulator of lipid metabolism. While both drugs share a common target, their distinct mechanisms of action and clinical profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data.

At a Glance: this compound vs. Evinacumab

FeatureThis compoundEvinacumab
Drug Class N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide[1][2]Fully human monoclonal antibody[3][4]
Mechanism of Action Inhibits the synthesis of ANGPTL3 protein in the liver by targeting its mRNA[5][6]Binds to circulating ANGPTL3, preventing it from inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL)[3][7][8]
Mode of Administration Subcutaneous injection[5][9]Intravenous infusion[3][10]
Primary Indication(s) Studied Hypertriglyceridemia, Type 2 Diabetes, Non-alcoholic fatty liver disease (NAFLD), Cardiovascular risk reduction, Severe hypertriglyceridemia (SHTG)[5][11]Homozygous familial hypercholesterolemia (HoFH), Refractory hypercholesterolemia, Severe hypertriglyceridemia[4][7][12]
Development Status Clinical development program discontinued[13]Approved for HoFH[3]

Mechanism of Action: A Tale of Two Approaches

Both this compound and Evinacumab target ANGPTL3, a protein that plays a crucial role in lipid metabolism by inhibiting LPL and EL. However, they achieve this through fundamentally different mechanisms.

This compound , an antisense oligonucleotide, is designed to reduce the production of ANGPTL3 protein in the liver.[5] The N-acetyl galactosamine (GalNAc) conjugate facilitates targeted delivery to hepatocytes. Once inside the liver cells, this compound binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby preventing the synthesis of the ANGPTL3 protein.[1][2]

Evinacumab , on the other hand, is a fully human monoclonal antibody that works extracellularly.[3][4] It binds to circulating ANGPTL3 protein, neutralizing its inhibitory effect on LPL and EL.[8] This allows for increased activity of these lipases, leading to enhanced breakdown of triglycerides and other lipoproteins.[7][8]

cluster_this compound This compound Mechanism cluster_Evinacumab Evinacumab Mechanism This compound This compound (ASO) Hepatocyte Hepatocyte This compound->Hepatocyte Enters ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds to & degrades Hepatocyte->ANGPTL3_mRNA Contains ANGPTL3_Protein_V ANGPTL3 Protein (Synthesis) ANGPTL3_mRNA->ANGPTL3_Protein_V Translation Evinacumab Evinacumab (Monoclonal Antibody) ANGPTL3_Protein_E Circulating ANGPTL3 Protein Evinacumab->ANGPTL3_Protein_E Binds to & inhibits LPL_EL LPL / EL ANGPTL3_Protein_E->LPL_EL Inhibits Lipid_Metabolism Lipid Metabolism LPL_EL->Lipid_Metabolism Regulates

Fig. 1: Comparative Mechanisms of Action

Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between this compound and Evinacumab are not available. However, data from their respective clinical trials provide insights into their efficacy in modulating various lipid parameters.

This compound Clinical Trial Data (Phase 2b - TRANSLATE-TIMI 70)

The TRANSLATE-TIMI 70 study was a Phase 2b, double-blind, placebo-controlled trial that evaluated different doses of this compound in statin-treated patients with elevated non-HDL-C and triglycerides.[9]

ParameterPlacebo-Adjusted Percent Change from Baseline (at 24 weeks)
Non-HDL-C (Primary Endpoint) -22.0% to -27.7% (all doses, p<0.001)[6][9]
Triglycerides (TG) -41.3% to -56.8% (dose-dependent, p<0.001)[6]
ANGPTL3 -69.9% to -95.2% (dose-dependent, p<0.001)[6]
LDL-C Modest reductions (7.9% to 16.0%)[6]
Apolipoprotein B (ApoB) Modest reductions (6.0% to 15.1%)[6]
Evinacumab Clinical Trial Data (Phase 3 - ELIPSE HoFH)

The ELIPSE HoFH trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating Evinacumab in patients with homozygous familial hypercholesterolemia (HoFH) on other lipid-lowering therapies.[14]

ParameterPlacebo-Adjusted Percent Change from Baseline (at 24 weeks)
LDL-C (Primary Endpoint) -49% (p<0.0001)[15]
Absolute LDL-C Reduction 132 mg/dL (p<0.0001)[15]
Patients achieving LDL-C <100 mg/dL 47% (vs. 23% for placebo, p=0.0203)

Data from a Phase 3 trial in children aged 5 to 11 with HoFH also showed a 48% reduction in LDL-C at week 24.[16][17][18]

Experimental Protocols

This compound: TRANSLATE-TIMI 70 Study Design

The TRANSLATE-TIMI 70 trial was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[9][13]

  • Participants: 286 statin-treated adults (≥ 40 years old) with non-HDL-C ≥100 mg/dL and triglycerides between 150-500 mg/dL.[9][19]

  • Intervention: Participants were randomized to receive subcutaneous injections of either placebo or one of seven this compound dose regimens (80, 120, or 160 mg every 4 weeks, or 60, 80, 120, or 160 mg every 2 weeks).[9][19]

  • Primary Endpoint: The primary endpoint was the placebo-adjusted percent change in non-HDL-C from baseline at 24 weeks.[9][19]

  • Lipid Measurement: Lipid levels were measured at baseline and at 24 weeks in a fasted state.[6]

cluster_protocol TRANSLATE-TIMI 70 Workflow start Patient Screening (Statin-treated, high non-HDL-C & TG) randomization Randomization start->randomization placebo Placebo (SC injection) randomization->placebo This compound This compound (SC injection) (7 dose regimens) randomization->this compound treatment 24-Week Treatment Period placebo->treatment This compound->treatment endpoint Primary Endpoint Assessment (Non-HDL-C change at 24 weeks) treatment->endpoint

Fig. 2: TRANSLATE-TIMI 70 Experimental Workflow
Evinacumab: ELIPSE HoFH Study Design

The ELIPSE HoFH trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[14]

  • Participants: 65 patients aged 12 years or older with HoFH who were on other lipid-lowering therapies.[14]

  • Intervention: Patients were randomized to receive intravenous infusions of either placebo or Evinacumab at a dose of 15 mg/kg every four weeks.[14]

  • Primary Endpoint: The primary endpoint was the reduction of LDL-C from baseline with Evinacumab compared to placebo at 24 weeks.[14]

Safety and Tolerability

This compound: In the TRANSLATE-TIMI 70 trial, this compound was associated with dose-dependent increases in liver fat and elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase).[2][13] Injection site reactions were also more frequent at higher doses.[6][20] These safety concerns, coupled with the modest efficacy, led to the discontinuation of the clinical development program.[13][21]

Evinacumab: In the ELIPSE HoFH trial, Evinacumab was generally well-tolerated.[15] The most common adverse events that occurred more frequently with Evinacumab than placebo were influenza-like illness and rhinorrhea.[15]

Conclusion

This compound and Evinacumab represent two distinct therapeutic strategies for targeting ANGPTL3. While both have demonstrated the ability to modulate lipid levels, their clinical development paths have diverged significantly.

Evinacumab has shown robust efficacy in reducing LDL-C in the difficult-to-treat HoFH population, leading to its approval for this indication.[3][22] Its mechanism of action, which is independent of the LDL receptor, makes it a valuable therapeutic option for these patients.[4][23]

This compound, while effective in reducing triglycerides and non-HDL-C, demonstrated a less favorable safety profile, particularly concerning liver-related adverse events.[2][13][20] The magnitude of its effect on key atherogenic lipoproteins was also considered modest, ultimately leading to the cessation of its development for cardiovascular risk reduction and severe hypertriglyceridemia.[13][21]

For researchers and drug development professionals, the comparative study of these two agents offers valuable insights into the nuances of targeting ANGPTL3, highlighting the importance of both efficacy and safety in the development of novel lipid-lowering therapies.

References

Validating ANGPTL3 as a Therapeutic Target: A Comparative Analysis of Vupanorsen and Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the validation of Angiopoietin-like protein 3 (ANGPTL3) as a therapeutic target for dyslipidemia, comparing evidence from human genetic studies and clinical trials of the antisense oligonucleotide, Vupanorsen.

Angiopoietin-like protein 3 (ANGPTL3) has emerged as a compelling target for the treatment of cardiovascular diseases due to its central role in lipid metabolism.[1][2] Primarily synthesized in the liver, ANGPTL3 is a key inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes critical for the breakdown of triglycerides and other lipoproteins.[3][4] Inhibition of ANGPTL3 is therefore a promising strategy for lowering plasma levels of triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C).[1][5] The validation of ANGPTL3 as a drug target is strongly supported by two main pillars of evidence: human genetic studies of individuals with loss-of-function (LoF) mutations in the ANGPTL3 gene and pharmacological inhibition using agents like this compound.[6][7]

This guide provides a comparative analysis of these two approaches, presenting the key experimental data, methodologies, and outcomes that have shaped our understanding of ANGPTL3's therapeutic potential.

Genetic Validation: The Power of Human Knockouts

Human genetic studies have provided powerful evidence for the role of ANGPTL3 in lipid metabolism and cardiovascular health. Individuals with naturally occurring loss-of-function (LoF) mutations in the ANGPTL3 gene exhibit a distinct and favorable lipid profile, a condition known as Familial Combined Hypolipidemia.[5] These "human knockouts" serve as a natural experiment, demonstrating the lifelong effects of reduced ANGPTL3 activity.

Carriers of ANGPTL3 LoF mutations consistently show significantly lower levels of plasma triglycerides, LDL-C, and high-density lipoprotein cholesterol (HDL-C).[5][8] Crucially, this genetic inactivation is associated with a substantially reduced risk of atherosclerotic cardiovascular disease.[6][8] Meta-analyses have shown that carriers of an ANGPTL3 LoF mutation have a 34% lower risk of coronary heart disease compared to non-carriers.[6][8] This strong genetic evidence has been a primary driver for the development of ANGPTL3-targeting therapies.[1]

Table 1: Impact of ANGPTL3 Loss-of-Function (LoF) Mutations on Lipid Profile and Cardiovascular Risk
ParameterObservation in Heterozygous LoF Carriers vs. Non-CarriersSource
Circulating Triglycerides~17% reduction[8]
LDL Cholesterol~12% reduction[8]
Coronary Artery Disease (CAD)34% reduction in odds[8]
Experimental Protocol: Genetic Association Study

A typical genetic association study to validate a drug target like ANGPTL3 involves the following steps:

  • Cohort Selection: Large populations of individuals are recruited, often including patients with a specific disease (e.g., coronary artery disease) and healthy controls.[8]

  • Genetic Sequencing: The coding regions of the target gene (ANGPTL3 in this case) are sequenced for all participants to identify variations, particularly rare loss-of-function mutations (e.g., nonsense, frameshift, splice-site variants).[8][9]

  • Phenotyping: Detailed clinical and biochemical data are collected for all participants, with a focus on relevant biomarkers such as plasma levels of triglycerides, LDL-C, HDL-C, and ANGPTL3 protein.[3][8]

  • Statistical Analysis: The association between the identified genetic variants (the "genotype") and the clinical traits (the "phenotype") is statistically tested. This determines whether carriers of LoF mutations have significantly different lipid levels or disease risk compared to non-carriers.[8]

  • Functional Validation: In some cases, identified mutations are functionally characterized in vitro or in animal models to confirm that they indeed lead to a loss of protein function.[8][9]

G cluster_0 Genetic Study Workflow Cohort Recruitment Cohort Recruitment DNA Sequencing (ANGPTL3) DNA Sequencing (ANGPTL3) Cohort Recruitment->DNA Sequencing (ANGPTL3) Phenotyping (Lipid Panels) Phenotyping (Lipid Panels) Cohort Recruitment->Phenotyping (Lipid Panels) Statistical Association Analysis Statistical Association Analysis DNA Sequencing (ANGPTL3)->Statistical Association Analysis Phenotyping (Lipid Panels)->Statistical Association Analysis Target Validation Target Validation Statistical Association Analysis->Target Validation

Workflow for a typical genetic association study.

Pharmacological Validation: The Case of this compound

This compound (formerly AKCEA-ANGPTL3-L-Rx) is an investigational second-generation antisense oligonucleotide (ASO) designed to validate the therapeutic potential of inhibiting ANGPTL3.[10][11] It is conjugated with N-acetylgalactosamine (GalNAc), which targets it to hepatocytes, the primary site of ANGPTL3 production.[10] Inside the liver cells, this compound binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby preventing the synthesis of the ANGPTL3 protein.[10][12]

Clinical trials of this compound demonstrated a dose-dependent reduction in ANGPTL3 levels, which correlated with significant reductions in triglycerides and non-HDL-cholesterol.[13][14]

G cluster_0 ANGPTL3 Signaling Pathway Liver Liver ANGPTL3 ANGPTL3 Liver->ANGPTL3 Secretes LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL Inhibits EL Endothelial Lipase (EL) ANGPTL3->EL Inhibits Triglyceride-Rich\nLipoproteins (TRLs) Triglyceride-Rich Lipoproteins (TRLs) LPL->Triglyceride-Rich\nLipoproteins (TRLs) Hydrolyzes HDL HDL EL->HDL Hydrolyzes Lipid Breakdown Lipid Breakdown Triglyceride-Rich\nLipoproteins (TRLs)->Lipid Breakdown HDL->Lipid Breakdown

ANGPTL3 inhibits LPL and EL, key enzymes in lipid metabolism.
Clinical Trial Performance

The most comprehensive data for this compound comes from the Phase 2b TRANSLATE-TIMI 70 trial, which evaluated various doses in statin-treated patients with dyslipidemia.[14][15] The study met its primary endpoint, showing a statistically significant reduction in non-HDL-C at all doses compared to placebo.[13] Significant, dose-dependent reductions in triglycerides were also observed.[14] However, the effects on LDL-C and Apolipoprotein B (ApoB) were more modest and lacked a clear dose-response relationship.[14]

Despite these positive efficacy signals, the development of this compound was discontinued.[16][17] The decision was based on the modest magnitude of non-HDL-C reduction and the emergence of safety concerns, including dose-dependent increases in liver fat and elevations in liver enzymes (ALT and AST).[4][16][18]

G cluster_0 This compound Mechanism of Action This compound This compound (ASO) Hepatocyte Liver Cell (Hepatocyte) This compound->Hepatocyte ANGPTL3 mRNA ANGPTL3 mRNA This compound->ANGPTL3 mRNA Binds & Degrades Ribosome Ribosome ANGPTL3 mRNA->Ribosome Translation ANGPTL3 Protein ANGPTL3 Protein Ribosome->ANGPTL3 Protein Synthesis

This compound inhibits the synthesis of ANGPTL3 protein in the liver.
Table 2: Efficacy of this compound in the TRANSLATE-TIMI 70 Phase 2b Trial (Placebo-Adjusted % Change from Baseline at 24 Weeks)

Dose RegimenNon-HDL-CTriglycerides (TG)LDL-CApolipoprotein B (ApoB)ANGPTL3
80 mg every 4 weeks-26.5%-44.0%-16.0%-15.1%-78.4%
120 mg every 4 weeks-22.4%-41.3%-10.5%-9.0%-69.9%
160 mg every 4 weeks-24.4%-45.9%-12.1%-9.7%-80.9%
60 mg every 2 weeks-22.0%-43.8%-7.9%-6.0%-84.3%
80 mg every 2 weeks-27.7%-50.5%-13.0%-11.5%-91.0%
120 mg every 2 weeks-26.3%-50.7%-11.4%-10.4%-92.2%
160 mg every 2 weeks-25.2%-56.8%-11.1%-9.4%-95.2%
P-value for all comparisons vs. placebo<0.001<0.001VariableVariable<0.001

Source: Data compiled from the TRANSLATE-TIMI 70 trial results.[14][19]

Experimental Protocol: TRANSLATE-TIMI 70 Phase 2b Trial
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, 8-arm parallel-group study.[15][17]

  • Patient Population: 286 adults with non-HDL-C levels ≥100 mg/dL and triglycerides between 150 and 500 mg/dL, who were already receiving stable statin therapy.[14]

  • Intervention: Participants were randomized to receive subcutaneous injections of either placebo or one of seven different this compound dose regimens for 24 weeks.[15]

  • Primary Endpoint: The primary efficacy measure was the placebo-adjusted percentage change from baseline in non-HDL-C at 24 weeks.[14]

  • Secondary Endpoints: Included the percentage change from baseline in triglycerides, LDL-C, ApoB, and ANGPTL3 levels.[14]

  • Safety Monitoring: Safety was assessed through the monitoring of adverse events, with a particular focus on liver function tests (ALT, AST) and hepatic fat fraction, which was measured by MRI at baseline and 24 weeks.[4][20]

G cluster_0 TRANSLATE-TIMI 70 Trial Workflow Patient Screening Screening (Statin-treated, High non-HDL-C & TG) Randomization Randomization Patient Screening->Randomization Placebo Group Placebo Group Randomization->Placebo Group This compound Groups 7 this compound Dose Regimens Randomization->this compound Groups Treatment Period 24-Week Treatment Placebo Group->Treatment Period This compound Groups->Treatment Period Endpoint Analysis Primary Endpoint: % Change in non-HDL-C Treatment Period->Endpoint Analysis Safety Monitoring Safety Follow-up (Liver Enzymes, Hepatic Fat) Treatment Period->Safety Monitoring

High-level workflow of the this compound Phase 2b clinical trial.

Comparative Summary and Conclusion

The journey to validate ANGPTL3 as a therapeutic target offers a classic example of the synergy and occasional divergence between genetic evidence and pharmacological intervention.

FeatureGenetic Validation (LoF Mutations)Pharmacological Validation (this compound)
Evidence Basis Lifelong, naturally occurring reduction in ANGPTL3Short-term (24 weeks), pharmacologically induced reduction
Effect on TGs Moderate reduction (~17%)Strong, dose-dependent reduction (up to 57%)
Effect on LDL-C Moderate reduction (~12%)Modest reduction (up to 16%)
Effect on CVD Risk Strong evidence for risk reduction (34%)Not established; development discontinued
Safety Profile Considered safe with a favorable lipid profileConcerns over liver fat accumulation and enzyme elevations

Genetic studies unequivocally support ANGPTL3 as a high-value target for reducing atherogenic lipoproteins and cardiovascular risk.[6][21] The lifelong reduction of ANGPTL3 in individuals with LoF mutations is associated with significant protection from coronary artery disease.[8]

However, the experience with this compound demonstrates that translating this genetic promise into a viable therapeutic is challenging. While the drug successfully lowered its target and reduced triglycerides, the modest effect on non-HDL-C and LDL-C, coupled with an unfavorable safety profile regarding liver health, led to the cessation of its development.[18][22] This outcome underscores that the magnitude, timing, and potential off-target effects of pharmacological inhibition can lead to different results than those observed in natural genetic models.

References

Head-to-head studies of Vupanorsen and other lipid-lowering therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vupanorsen, an investigational antisense oligonucleotide, with established lipid-lowering therapies. The information is compiled from clinical trial data and publicly available resources to offer an objective overview for research and drug development professionals.

Executive Summary

This compound, which targets angiopoietin-like 3 (ANGPTL3) mRNA, has demonstrated significant reductions in triglycerides and non-high-density lipoprotein cholesterol (non-HDL-C) in clinical trials.[1][2][3] This guide compares its efficacy and safety profile, as primarily observed in the TRANSLATE-TIMI 70 trial, with that of standard-of-care lipid-lowering agents, including statins, ezetimibe, and PCSK9 inhibitors. While direct head-to-head studies are not available, this guide aims to provide a useful juxtaposition of their performance based on existing data.

Data Presentation: Quantitative Comparison of Lipid-Lowering Therapies

The following tables summarize the quantitative data on the efficacy and safety of this compound and other major classes of lipid-lowering therapies.

Table 1: Efficacy of Lipid-Lowering Therapies (Percentage Change from Baseline)

Therapy ClassAgent(s)LDL-C ReductionTriglyceride ReductionNon-HDL-C Reduction
ANGPTL3 Inhibitor This compoundModest (up to 16.2%)[3]41.3% - 56.8%[1][3]22.0% - 27.7%[1]
Statins Atorvastatin33.3% - 45.8% (dose-dependent)[4]~24.2% (with 20mg atorvastatin)[4]Not consistently reported
RosuvastatinDose-dependent, generally potentVaries with doseGood evidence for dose-linear reduction
Cholesterol Absorption Inhibitor Ezetimibe~18-20% (monotherapy)[5][6][7]VariesSignificant reduction when used alone or with a statin[8]
PCSK9 Inhibitors Evolocumab~60-72%[9][10]Significant reductionSignificant reduction
Alirocumab~45-63%[11][12]VariesSignificant reduction

Table 2: Safety and Tolerability Profile

Therapy ClassCommon Adverse EventsSerious Adverse Events
ANGPTL3 Inhibitor (this compound) Injection site reactions, elevations in liver enzymes (ALT/AST), dose-dependent increase in hepatic fat fraction.[1][3][5]No confirmed instances of significant decline in renal function or platelet count.[3]
Statins (Atorvastatin, Rosuvastatin) Myalgia, headache, abdominal pain, nausea.[1][13]Rare: rhabdomyolysis, liver problems, new-onset diabetes.[1][2]
Cholesterol Absorption Inhibitor (Ezetimibe) Generally well-tolerated with a safety profile comparable to placebo.[7][14]Rare: anaphylaxis, liver problems, muscle breakdown.[15]
PCSK9 Inhibitors (Evolocumab, Alirocumab) Injection site reactions, nasopharyngitis.[10][16]Neurocognitive events have been reported, but causality is not definitively established.[10]

Experimental Protocols: The TRANSLATE-TIMI 70 Trial

The primary source of data for this compound is the TRANSLATE-TIMI 70 (Targeting ANGPTL3 with an Antisense Oligonucleotide in Adults with Dyslipidemia–Thrombolysis in Myocardial Infarction 70) trial.[2][17][18]

  • Study Design : A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.[17][19]

  • Participants : 286 adults with non-HDL-C ≥100 mg/dL and triglycerides between 150 and 500 mg/dL who were on stable statin therapy.[17][20][21]

  • Intervention : Participants were randomized to receive subcutaneous injections of either placebo or one of seven different this compound dosing regimens (80 mg, 120 mg, or 160 mg every 4 weeks; or 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks) for 24 weeks.[17][20]

  • Primary Endpoint : The primary efficacy endpoint was the percent change from baseline in non-HDL-C at 24 weeks.[20]

  • Secondary Endpoints : Included changes in triglycerides, LDL-C, apolipoprotein B (ApoB), and ANGPTL3 levels.[20]

  • Safety Assessment : Monitoring of adverse events, laboratory parameters (including liver function tests), and vital signs throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of this compound and comparator therapies, along with the experimental workflow of the TRANSLATE-TIMI 70 trial.

Vupanorsen_Mechanism cluster_liver Liver Cell This compound This compound (Antisense Oligonucleotide) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds and promotes degradation Hepatocyte Hepatocyte ANGPTL3_Protein ANGPTL3 Protein (secreted) ANGPTL3_mRNA->ANGPTL3_Protein LPL Lipoprotein Lipase (LPL) ANGPTL3_Protein->LPL Triglycerides Triglyceride Metabolism LPL->Triglycerides

Caption: Mechanism of action of this compound.

Caption: Mechanism of action of Statins.

Caption: Mechanism of action of Ezetimibe.

Caption: Mechanism of action of PCSK9 Inhibitors.

TRANSLATE_TIMI_70_Workflow Screening Patient Screening (n=286) Non-HDL-C ≥100 mg/dL TG 150-500 mg/dL On stable statin therapy Randomization Randomization Screening->Randomization Placebo_Arm Placebo Arm (n=44) Subcutaneous injection Randomization->Placebo_Arm Vupanorsen_Arm This compound Arms (n=242) 7 different dosing regimens Subcutaneous injection Randomization->Vupanorsen_Arm Treatment_Period 24-Week Treatment Period Placebo_Arm->Treatment_Period Vupanorsen_Arm->Treatment_Period Follow_Up 12-Week Safety Follow-Up Treatment_Period->Follow_Up Endpoints Endpoint Analysis Primary: % change in Non-HDL-C Secondary: TG, LDL-C, ApoB, etc. Safety Assessment Follow_Up->Endpoints

Caption: Experimental workflow of the TRANSLATE-TIMI 70 trial.

References

Vupanorsen Clinical Trial Data: A Cross-Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Vupanorsen, an investigational antisense oligonucleotide, has been evaluated in clinical trials for its potential to manage dyslipidemia by targeting angiopoietin-like 3 (ANGPTL3) protein synthesis.[1][2][3] This guide provides a comparative analysis of key clinical trial data for this compound and other lipid-lowering therapies, offering researchers, scientists, and drug development professionals a concise overview of their performance.

Mechanism of Action: The ANGPTL3 Pathway

This compound is designed to reduce the production of ANGPTL3, a key regulator of lipid metabolism primarily synthesized in the liver.[4] ANGPTL3 inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes crucial for the breakdown of triglycerides and other lipoproteins.[5][6] By inhibiting ANGPTL3 synthesis, this compound aims to increase the activity of these lipases, leading to enhanced clearance of triglycerides and cholesterol from the circulation.[2][5] The therapeutic potential of targeting ANGPTL3 is supported by genetic studies showing that individuals with loss-of-function mutations in the ANGPTL3 gene have lower levels of LDL-C and triglycerides, and a reduced risk of cardiovascular disease.[4]

ANGPTL3_Pathway cluster_liver Hepatocyte cluster_blood_vessel Blood Vessel ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_Protein Translation LPL Lipoprotein Lipase (LPL) ANGPTL3_Protein->LPL Inhibition ANGPTL3_Protein->LPL This compound This compound This compound->ANGPTL3_mRNA Inhibition TGs Triglycerides (TGs) LPL->TGs Hydrolysis TG_Clearance Triglyceride Clearance TGs->TG_Clearance

This compound's Mechanism of Action in the ANGPTL3 Signaling Pathway.

This compound Clinical Trial Program

This compound has been evaluated in a series of clinical trials to assess its efficacy and safety in patients with dyslipidemia.

Phase 2a Study

A Phase 2a, double-blind, placebo-controlled, dose-ranging study evaluated this compound in 105 patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[7][8] Participants received subcutaneous injections of this compound or placebo for six months.[8] The primary endpoint was the percent change in fasting triglycerides from baseline.[8]

TRANSLATE-TIMI 70 (Phase 2b)

The TRANSLATE-TIMI 70 trial was a larger Phase 2b study that randomized 286 statin-treated patients with elevated non-HDL cholesterol (≥100 mg/dL) and triglycerides (150-500 mg/dL) to receive either this compound or placebo.[1][9] The study evaluated a broader range of doses administered every two or four weeks over a 24-week period.[10] The primary endpoint for this trial was the percent change in non-high-density lipoprotein cholesterol (non-HDL-C).[1]

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety findings from the this compound clinical trials and compare them with other notable lipid-lowering therapies.

Efficacy Data: this compound
TrialDoseTriglyceride ReductionNon-HDL-C ReductionLDL-C ReductionANGPTL3 Reduction
Phase 2a 80 mg every 4 weeks53%18%-59%
TRANSLATE-TIMI 70 80 mg every 2 weeks56.8%27.7%16.0%95.2%
TRANSLATE-TIMI 70 160 mg every 4 weeks41.3%22.4%--
TRANSLATE-TIMI 70 160 mg every 2 weeks56.8%---

Data represents placebo-adjusted mean percentage change from baseline.[1][8][10][11]

Efficacy Data: Competitor Landscape
DrugMechanism of ActionKey Trial(s)Triglyceride ReductionNon-HDL-C ReductionLDL-C Reduction
Evinacumab ANGPTL3 Inhibitor (mAb)ELIPSE HoFH--49%
Inclisiran PCSK9 Inhibitor (siRNA)ORION-10, ORION-11--~50-52%
Bempedoic Acid ATP Citrate Lyase InhibitorCLEAR Outcomes--18-28%

Data represents placebo-adjusted mean percentage change from baseline.[12][13][14][15]

Safety and Tolerability
DrugCommon Adverse EventsSerious Adverse Events of Note
This compound Injection site reactions.[1]Dose-dependent elevations in liver enzymes (ALT and AST) and hepatic fat fraction.[1][10]
Evinacumab Influenza-like illness, rhinorrhea.[15]Generally well-tolerated in clinical trials.[15]
Inclisiran Injection site reactions (predominantly mild to moderate).[16]Safety profile similar to placebo in major trials.[16]
Bempedoic Acid Hyperuricemia, nasopharyngitis, urinary tract infection.[17]Small increases in gout and cholelithiasis observed.[18]

Discontinuation of this compound Development

Despite demonstrating reductions in triglycerides and non-HDL-C, Pfizer and Ionis announced the discontinuation of the this compound clinical development program.[2] The decision was based on the modest efficacy in reducing non-HDL cholesterol and the observed safety concerns, specifically the dose-dependent increases in liver enzymes and hepatic fat.[10]

Experimental Protocols

A standardized clinical trial workflow is essential for the systematic evaluation of new therapeutic agents.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment Treatment Arm Randomization->Treatment Control Arm Follow_Up Follow-Up & Monitoring Treatment->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Reporting Analysis->Results

A Generalized Workflow for a Randomized Controlled Clinical Trial.
This compound Phase 2a Study Protocol

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study.[8]

  • Patient Population: 105 patients with fasting triglycerides >150 mg/dL, type 2 diabetes, and hepatic steatosis.[8]

  • Dosing Regimens: Subcutaneous injections of 40 mg or 80 mg every 4 weeks, or 20 mg every week, versus placebo.[7][8]

  • Primary Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[8]

This compound TRANSLATE-TIMI 70 (Phase 2b) Protocol
  • Study Design: A placebo-controlled, double-blind, randomized, Phase 2b trial.[1]

  • Patient Population: 286 adults on stable statin therapy with non-HDL cholesterol ≥100 mg/dL and triglycerides between 150 and 500 mg/dL.[1][10]

  • Dosing Regimens: Seven different subcutaneous this compound doses ranging from 80 mg every 4 weeks to 160 mg every 2 weeks, versus placebo.[1][9]

  • Primary Endpoint: Percent change in non-HDL cholesterol from baseline at 24 weeks.[1]

Conclusion

This compound demonstrated a significant, dose-dependent reduction in triglycerides and ANGPTL3 levels.[4][7] However, the reductions in non-HDL cholesterol were modest, and the safety profile, particularly at higher doses, raised concerns regarding liver enzyme elevations and increased hepatic fat.[1][10] This ultimately led to the discontinuation of its clinical development.[2] The data from the this compound trials, when compared with other lipid-lowering agents targeting different pathways, underscore the ongoing challenge of developing therapies that not only potently reduce atherogenic lipoproteins but also maintain a favorable safety profile. The exploration of ANGPTL3 as a therapeutic target remains an active area of research, with other modalities such as monoclonal antibodies showing promise in specific patient populations.

References

Vupanorsen Demonstrates Significant Lipid-Lowering Effects in Statin-Treated Patients Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the TRANSLATE-TIMI 70 trial reveals that vupanorsen, an investigational antisense oligonucleotide, significantly reduces non-high-density lipoprotein cholesterol (non-HDL-C), triglycerides, and other atherogenic lipoproteins in patients already receiving statin therapy. These findings position this compound as a potential therapeutic option for individuals with residual hyperlipidemia despite standard-of-care treatment.

This guide provides a detailed comparison of this compound's performance versus placebo, presenting key experimental data, protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

Performance Highlights: Efficacy in Lipid Reduction

The Phase 2b TRANSLATE-TIMI 70 trial evaluated the efficacy and safety of this compound in 286 statin-treated patients with elevated non-HDL-C (≥100 mg/dL) and triglycerides (150-500 mg/dL).[1][2] Participants were randomized to receive either placebo or one of seven subcutaneous this compound dosing regimens for 24 weeks.[1]

This compound demonstrated a statistically significant, dose-dependent reduction in the primary endpoint, non-HDL-C, at 24 weeks compared to placebo.[1] The placebo-adjusted reductions in non-HDL-C ranged from 22.0% to 27.7% across the various dosing arms.[1]

Furthermore, this compound exhibited robust, dose-dependent reductions in triglycerides, with placebo-adjusted decreases ranging from 41.3% to 56.8%.[1] The therapy also led to significant, dose-dependent reductions in its target, angiopoietin-like 3 (ANGPTL3), with levels decreasing by 69.9% to 95.2%.[1] Effects on low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B (ApoB) were more modest.[1]

ParameterThis compound Dosing RegimenPlacebo-Adjusted Percent Change from Baseline at 24 Weeks
Non-HDL-C 60 mg every 2 weeks-22.0% (P<0.001)
80 mg every 2 weeks-27.7% (P<0.001)
80 mg every 4 weeks-22.4%
120 mg every 4 weeks-26.6%
Triglycerides 120 mg every 4 weeks-41.3% (P<0.001)
160 mg every 2 weeks-56.8% (P<0.001)
ANGPTL3 All doses-69.9% to -95.2% (P<0.001 for all)
LDL-C Highest doses-7.9% to -16.0% (statistical significance at higher reductions)
ApoB Highest doses-6.0% to -15.1% (statistical significance at higher reductions)

Table 1: Placebo-Adjusted Efficacy of this compound on Key Lipid Parameters in Statin-Treated Patients (TRANSLATE-TIMI 70).[1][3]

It is important to note that while the lipid-lowering effects were significant, the development of this compound was discontinued due to safety concerns, including dose-dependent increases in liver enzymes (alanine aminotransferase and aspartate aminotransferase) and hepatic fat.[4]

Mechanism of Action: Targeting ANGPTL3

This compound is a second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide that targets the messenger RNA (mRNA) of ANGPTL3 in the liver.[1][5] By binding to ANGPTL3 mRNA, this compound promotes its degradation, thereby inhibiting the synthesis of the ANGPTL3 protein.[6]

ANGPTL3 is a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL).[7] LPL is a critical enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL) and chylomicrons.[7] By inhibiting ANGPTL3, this compound effectively removes this brake on LPL activity, leading to enhanced clearance of TRLs from the circulation and a subsequent reduction in plasma triglyceride levels.

G cluster_liver Hepatocyte cluster_blood Bloodstream This compound This compound ANGPTL3 mRNA ANGPTL3 mRNA This compound->ANGPTL3 mRNA binds to & degrades ANGPTL3 Protein Synthesis ANGPTL3 Protein Synthesis This compound->ANGPTL3 Protein Synthesis inhibits ANGPTL3 mRNA->ANGPTL3 Protein Synthesis ANGPTL3 Protein ANGPTL3 Protein ANGPTL3 Protein Synthesis->ANGPTL3 Protein produces Circulating ANGPTL3 Circulating ANGPTL3 ANGPTL3 Protein->Circulating ANGPTL3 secreted LPL LPL Circulating ANGPTL3->LPL inhibits Triglyceride Hydrolysis Triglyceride Hydrolysis LPL->Triglyceride Hydrolysis TRLs Triglyceride-Rich Lipoproteins (TRLs) TRLs->Triglyceride Hydrolysis Reduced Triglycerides Reduced Triglycerides Triglyceride Hydrolysis->Reduced Triglycerides

This compound's Mechanism of Action

Experimental Protocols

TRANSLATE-TIMI 70 Trial Design

The TRANSLATE-TIMI 70 was a phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.[1]

  • Patient Population: The study enrolled 286 adults aged 40 years or older who were on stable statin therapy.[1][8] Key inclusion criteria were a non-HDL-C level of 100 mg/dL or higher and triglyceride levels between 150 and 500 mg/dL.[1]

  • Randomization and Treatment: Participants were randomized in a 2:1:1:2:1:2:2:2 ratio to receive either placebo or one of seven subcutaneous this compound dosing regimens: 80 mg, 120 mg, or 160 mg every 4 weeks, or 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks.[1]

  • Study Duration: The treatment period was 24 weeks, followed by a 12-week safety monitoring period off the study drug.[1]

  • Endpoints: The primary endpoint was the placebo-adjusted percentage change from baseline in non-HDL-C at 24 weeks.[1] Secondary endpoints included the percentage change in triglycerides, LDL-C, ApoB, and ANGPTL3 at 24 weeks.[1]

Laboratory Analysis

While the specific analytical instruments and kits used in the TRANSLATE-TIMI 70 trial are not detailed in the primary publications, standard clinical laboratory methods were employed for the lipid panel analysis. These typically involve:

  • Total Cholesterol, HDL-C, and Triglycerides: Measured using enzymatic colorimetric assays.

  • LDL-C: LDL-C was directly measured.[9]

  • Non-HDL-C: Calculated by subtracting HDL-C from total cholesterol.[9]

  • ApoB: Measured using immunoturbidimetric assays.

  • ANGPTL3: Likely measured using a specific enzyme-linked immunosorbent assay (ELISA).

Blood samples were collected from patients at baseline and at specified intervals throughout the 24-week treatment period.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_analysis Analysis Patient Population Statin-treated patients non-HDL-C ≥100 mg/dL Triglycerides 150-500 mg/dL Randomization Randomized (n=286) Patient Population->Randomization Placebo Placebo (n=44) Randomization->Placebo This compound This compound (n=242) 7 Dosing Regimens Randomization->this compound Treatment Period 24 Weeks Subcutaneous Injections Placebo->Treatment Period This compound->Treatment Period Safety Follow-up 12 Weeks Treatment Period->Safety Follow-up Blood Sampling Baseline & Follow-up Visits Treatment Period->Blood Sampling Lipid Analysis non-HDL-C (Primary Endpoint) Triglycerides, LDL-C, ApoB ANGPTL3 Blood Sampling->Lipid Analysis

TRANSLATE-TIMI 70 Experimental Workflow

Conclusion

The TRANSLATE-TIMI 70 trial provides robust evidence for the lipid-lowering efficacy of this compound in statin-treated patients with residual hyperlipidemia. The significant reductions in non-HDL-C, triglycerides, and ANGPTL3 highlight the potential of targeting ANGPTL3 as a therapeutic strategy. However, the observed safety signals, particularly the elevations in liver enzymes and hepatic fat, ultimately led to the discontinuation of its clinical development.[4] These findings underscore the importance of balancing efficacy and safety in the development of novel lipid-modifying therapies. The data from this study will be invaluable for future research into ANGPTL3 inhibition and the broader field of lipid management.

References

Safety Operating Guide

Navigating the Disposal of Vupanorsen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While specific public guidelines for the disposal of Vupanorsen are not available following the discontinuation of its clinical development program, researchers and drug development professionals should adhere to established best practices for pharmaceutical and laboratory chemical waste management.[1] This guide provides a procedural framework based on general safety and environmental principles to ensure the responsible handling and disposal of this investigational antisense oligonucleotide.

This compound, an N-acetyl galactosamine-conjugated antisense oligonucleotide, was under investigation for its potential to lower triglycerides and atherogenic lipoproteins by inhibiting the synthesis of Angiopoietin-like 3 (ANGPTL3) protein.[2] Although the clinical program was halted, remaining laboratory stocks of this compound require proper disposal to ensure personnel safety and environmental protection.

General Disposal Principles for Investigational Compounds

The overriding principle for managing laboratory waste is to have a disposal plan in place before any research activities begin.[3] For investigational compounds like this compound, where a specific Safety Data Sheet (SDS) may not be readily accessible, a conservative approach that treats the substance as potentially hazardous is recommended.

Disposal procedures should be conducted in accordance with local, state, and federal regulations for pharmaceutical and chemical waste.[4][5] Key steps include:

  • Waste Identification and Segregation: Characterize the waste stream containing this compound. This includes unused neat compound, contaminated labware (e.g., vials, syringes, pipette tips), and any solutions containing the oligonucleotide. Segregate this waste from other laboratory waste streams.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on the chemical nature of this compound and institutional protocols.

  • Secure Containment and Labeling: All this compound waste should be collected in clearly labeled, sealed, and appropriate waste containers. The label should identify the contents as "this compound waste" and include any known hazard information.

  • Arranging for Professional Disposal: Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[6] Arrange for pickup and disposal by a licensed hazardous waste contractor, which is often coordinated through your EHS department.[6] High-temperature incineration is a common and effective method for destroying pharmaceutical waste.[7]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a research laboratory setting.

Vupanorsen_Disposal_Workflow cluster_0 This compound Disposal Protocol start Identify this compound Waste (Unused compound, contaminated labware, solutions) segregate Segregate from other laboratory waste streams start->segregate consult_ehs Consult Institutional Environmental Health & Safety (EHS) segregate->consult_ehs follow_guidance Follow EHS Guidance for Hazardous Waste Disposal consult_ehs->follow_guidance secure_containment Securely contain and label as 'this compound Waste' follow_guidance->secure_containment professional_disposal Arrange for disposal by a licensed hazardous waste contractor secure_containment->professional_disposal incineration High-Temperature Incineration (Preferred Method) professional_disposal->incineration documentation Maintain disposal records incineration->documentation

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

Safety Considerations in Handling

While specific handling hazards for this compound are not detailed in the provided search results, general precautions for handling oligonucleotide-based therapeutics should be observed. Adverse events noted during clinical trials included injection-site reactions and dose-dependent increases in liver enzymes, suggesting that dermal and systemic exposure should be minimized.[1][8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound and its waste. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

By following these general but essential procedures, researchers and laboratory professionals can manage the disposal of this compound responsibly, ensuring the safety of their personnel and the protection of the environment.

References

Navigating the Safe Handling of Vupanorsen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety protocols and operational plans, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods for the investigational antisense oligonucleotide, Vupanorsen. Designed for researchers, scientists, and drug development professionals, this guide aims to ensure a safe and efficient laboratory environment when working with this compound.

Essential Safety and Handling Information

Given the nature of this compound as a modified oligonucleotide, standard laboratory precautions for handling chemical compounds should be strictly followed. This includes the use of appropriate personal protective equipment and adherence to proper handling and disposal procedures to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes or aerosols.
Hand Protection Nitrile GlovesShould be worn at all times when handling the compound or contaminated surfaces. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for non-volatile solidsA dust mask or respirator may be necessary if handling the compound in a way that generates dust.
Physical and Chemical Properties

While a comprehensive, official data sheet for this compound is unavailable, the following information has been gathered from supplier data sheets and chemical databases.

PropertyValueSource
Chemical Name This compoundMedChemExpress
Synonyms IONIS ANGPT-L3Rx, ISIS 703802MedChemExpress[1]
CAS Number 2097587-62-5 (this compound)MedChemExpress[1]
2172852-12-7 (this compound sodium)MedChemExpress[2]
Formulation Typically a solidGeneral for oligonucleotides
Solubility Soluble in water and aqueous buffersGeneral for oligonucleotides
Storage Store at -20°C or below in a tightly sealed containerGeneral for oligonucleotides

Experimental Protocols: Step-by-Step Guidance

Adherence to standardized experimental protocols is critical for both safety and the integrity of research outcomes. The following section provides a detailed methodology for the preparation and handling of this compound solutions in a laboratory setting.

Preparation of this compound Stock Solutions
  • Pre-handling Preparation : Before handling the solid compound, ensure all necessary PPE is donned correctly. Prepare a clean and designated workspace, preferably in a chemical fume hood if there is a potential for aerosol generation.

  • Weighing the Compound : Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Minimize the generation of dust.

  • Dissolving the Compound : Transfer the weighed this compound to a sterile, nuclease-free microcentrifuge tube or vial. Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., TE buffer) to achieve the desired stock concentration.

  • Vortexing and Centrifugation : Gently vortex the solution to ensure the oligonucleotide is fully dissolved. Briefly centrifuge the tube to collect the solution at the bottom.

  • Storage of Stock Solution : Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be kept at 4°C for a limited time, depending on experimental requirements. Avoid repeated freeze-thaw cycles.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Operational Workflow

The following diagram illustrates the key stages of handling this compound within a research laboratory.

Vupanorsen_Workflow This compound Handling Workflow Receiving Receiving and Inventory Storage Secure Storage (-20°C) Receiving->Storage Log and store immediately Preparation Solution Preparation in Designated Area Storage->Preparation Retrieve for use Experiment Experimental Use Preparation->Experiment Use prepared solutions Waste_Collection Waste Segregation and Collection Experiment->Waste_Collection Segregate liquid and solid waste Disposal Chemical Waste Disposal Waste_Collection->Disposal Follow institutional guidelines ANGPTL3_Pathway This compound's Mechanism of Action cluster_inhibition Inhibitory Effect This compound This compound (Antisense Oligonucleotide) ANGPTL3_mRNA ANGPTL3 mRNA This compound->ANGPTL3_mRNA Binds to and promotes degradation of ANGPTL3_Protein ANGPTL3 Protein Synthesis ANGPTL3_mRNA->ANGPTL3_Protein Translation LPL_Activity Lipoprotein Lipase (LPL) Activity ANGPTL3_Protein->LPL_Activity Inhibits Triglyceride_Metabolism Triglyceride Metabolism LPL_Activity->Triglyceride_Metabolism Promotes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.